molecular formula C8H5BrF2O2 B1409808 Methyl 2-bromo-3,6-difluorobenzoate CAS No. 1805523-44-7

Methyl 2-bromo-3,6-difluorobenzoate

Cat. No.: B1409808
CAS No.: 1805523-44-7
M. Wt: 251.02 g/mol
InChI Key: KIEJIRZTQOYEMQ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3,6-difluorobenzoate is a useful research compound. Its molecular formula is C8H5BrF2O2 and its molecular weight is 251.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-bromo-3,6-difluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-bromo-3,6-difluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-bromo-3,6-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c1-13-8(12)6-4(10)2-3-5(11)7(6)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEJIRZTQOYEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-bromo-3,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Landscape of Highly Functionalized Scaffolds

In the dynamic arena of medicinal chemistry and materials science, the strategic incorporation of fluorine and bromine into aromatic systems represents a cornerstone of modern molecular design. These halogens impart unique electronic properties, modulate lipophilicity, and provide reactive handles for further chemical elaboration.[1][2][3] Methyl 2-bromo-3,6-difluorobenzoate (CAS 1805523-44-7) emerges as a compound of significant interest, embodying the potential of poly-functionalized aromatic building blocks. This guide aims to provide a comprehensive technical overview of this molecule, from its synthesis and characterization to its potential applications, grounded in established chemical principles and data from analogous structures. While specific literature on this exact isomer is sparse, this document synthesizes available information on related compounds to present a robust and predictive profile for researchers and drug development professionals.

Molecular Overview and Physicochemical Properties

Methyl 2-bromo-3,6-difluorobenzoate is a halogenated aromatic ester with a molecular formula of C₈H₅BrF₂O₂.[4][5] The strategic placement of two fluorine atoms and a bromine atom on the benzene ring, ortho and meta to the methyl ester group, creates a unique electronic and steric environment. This substitution pattern is anticipated to significantly influence the molecule's reactivity and its interactions with biological targets.

Table 1: Physicochemical Properties of Methyl 2-bromo-3,6-difluorobenzoate

PropertyValueSource
CAS Number 1805523-44-7[4][6][7]
Molecular Formula C₈H₅BrF₂O₂[4][5]
Molecular Weight 251.02 g/mol [5]
Boiling Point 258.3 ± 40.0 °C at 760 mmHg[4]
Density 1.652 ± 0.06 g/cm³[4]
Appearance Predicted to be a solid or liquid at room temperature.[4]
Purity Typically available at ≥95%[4]

Synthesis and Purification: A Proposed Route

Synthesis of the Precursor: 2-bromo-3,6-difluorobenzoic acid

The synthesis of the parent acid is a critical first step. A plausible route could involve the bromination of 2,5-difluorobenzoic acid. The directing effects of the carboxylic acid and the fluorine atoms would need to be carefully considered to achieve the desired regioselectivity. Alternatively, a multi-step synthesis starting from a more readily available precursor, such as a difluoroaniline derivative, could be employed, involving steps like diazotization and Sandmeyer-type reactions.[8][9][10]

Esterification Protocol

The final step is the conversion of the carboxylic acid to the methyl ester. A standard Fischer esterification or methylation with a reagent like methyl iodide or dimethyl sulfate under basic conditions would be effective.

Experimental Protocol: Fischer Esterification of 2-bromo-3,6-difluorobenzoic acid

  • Reaction Setup: To a solution of 2-bromo-3,6-difluorobenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) at room temperature.

  • Reaction Execution: Heat the mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl 2-bromo-3,6-difluorobenzoate.

G cluster_reactants Reactants cluster_conditions Conditions A 2-bromo-3,6-difluorobenzoic acid E Methyl 2-bromo-3,6-difluorobenzoate A->E Esterification B Methanol (CH3OH) B->E C Sulfuric Acid (H2SO4, cat.) C->E D Heat (Reflux) D->E

Caption: Proposed Fischer esterification for the synthesis of Methyl 2-bromo-3,6-difluorobenzoate.

Spectroscopic Characterization (Predicted)

A comprehensive spectroscopic analysis is essential for the unambiguous identification and quality control of Methyl 2-bromo-3,6-difluorobenzoate. While experimental data for this specific isomer is not published, we can predict the key spectral features based on its structure and data from analogous compounds.[11]

Table 2: Predicted Spectroscopic Data for Methyl 2-bromo-3,6-difluorobenzoate

TechniquePredicted Key Signals
¹H NMR - Aromatic protons (2H) appearing as complex multiplets in the range of δ 7.0-7.8 ppm, showing coupling to each other and to the fluorine atoms. - Methyl ester protons (3H) as a singlet around δ 3.9 ppm.
¹³C NMR - Carbonyl carbon of the ester at ~165 ppm. - Aromatic carbons appearing in the range of δ 110-160 ppm, with characteristic large C-F coupling constants. - Methyl carbon of the ester around δ 52 ppm.
¹⁹F NMR - Two distinct signals for the two non-equivalent fluorine atoms, likely appearing as complex multiplets due to F-F and F-H coupling.
IR (Infrared) - Strong C=O stretching vibration of the ester group around 1720-1740 cm⁻¹. - C-F stretching vibrations in the region of 1200-1300 cm⁻¹. - Aromatic C=C stretching vibrations around 1450-1600 cm⁻¹. - C-Br stretching vibration, typically in the fingerprint region.
MS (Mass Spec.) - Molecular ion peak (M⁺) with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).

Reactivity and Synthetic Utility

The true value of Methyl 2-bromo-3,6-difluorobenzoate lies in its potential for a wide range of chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules. The presence of multiple reactive sites allows for selective and sequential modifications.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring is a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations.[12][13][14][15] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

G A Methyl 2-bromo-3,6-difluorobenzoate Pd_cat Pd Catalyst + Ligand + Base A->Pd_cat B Organoboron Reagent (e.g., R-B(OH)2) B->Pd_cat C Organotin Reagent (e.g., R-SnBu3) C->Pd_cat D Amine (e.g., R2NH) D->Pd_cat E Alkene (e.g., R-CH=CH2) E->Pd_cat F Suzuki Coupling Product G Stille Coupling Product H Buchwald-Hartwig Product I Heck Coupling Product Pd_cat->F Suzuki Pd_cat->G Stille Pd_cat->H Buchwald-Hartwig Pd_cat->I Heck

Caption: Potential palladium-catalyzed cross-coupling reactions of Methyl 2-bromo-3,6-difluorobenzoate.

Protocol: Suzuki-Miyaura Coupling (General Procedure)

  • Reaction Setup: In a reaction vessel, combine Methyl 2-bromo-3,6-difluorobenzoate (1.0 eq), a boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Inert Atmosphere: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or HPLC.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The resulting crude product is purified by column chromatography.[16]

Nucleophilic Aromatic Substitution (SNA)

The electron-withdrawing nature of the two fluorine atoms and the ester group can activate the aromatic ring for nucleophilic aromatic substitution, potentially allowing for the displacement of one of the fluorine atoms by a suitable nucleophile under specific conditions.

Ester Hydrolysis and Amidation

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be coupled with amines to form amides, a common linkage in many pharmaceutical compounds.[17]

Applications in Drug Discovery and Materials Science

Fluorinated benzoic acid derivatives are privileged scaffolds in medicinal chemistry.[1][3] The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] The specific substitution pattern of Methyl 2-bromo-3,6-difluorobenzoate makes it an attractive starting material for the synthesis of novel inhibitors for various biological targets, such as kinases and proteases. The bromine atom provides a convenient point for diversification, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

In materials science, highly halogenated aromatic compounds are precursors to organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The unique electronic properties conferred by the fluorine and bromine atoms can be harnessed to tune the optical and electronic characteristics of these materials.[3]

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling Methyl 2-bromo-3,6-difluorobenzoate. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18][19][20][21][22]

General Safety Information:

  • Hazard Statements: Based on similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4][23]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.[4][18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[22][23]

Conclusion

Methyl 2-bromo-3,6-difluorobenzoate, while not extensively documented in the scientific literature, represents a promising and versatile building block for chemical synthesis. Its unique combination of reactive sites—a bromine atom for cross-coupling, fluorine atoms for modulating electronic properties, and a modifiable ester group—positions it as a valuable tool for researchers in drug discovery and materials science. This guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential reactivity, thereby enabling its effective utilization in the development of novel and functional molecules.

References

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Sources

A Technical Guide to the Chemical Properties and Reactivity of Methyl 2-bromo-3,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction

Methyl 2-bromo-3,6-difluorobenzoate (CAS No. 1805523-44-7) is a halogenated and fluorinated aromatic ester that serves as a highly versatile building block in modern organic synthesis.[1] Its unique substitution pattern—featuring a bromine atom ortho to the ester and two fluorine atoms activating the aromatic ring—provides multiple, distinct reaction sites. This trifunctional handle makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic placement of electron-withdrawing fluorine atoms significantly influences the molecule's reactivity, particularly in facilitating nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This guide offers an in-depth exploration of its chemical properties, spectroscopic profile, synthetic routes, and key reactive pathways, providing researchers with the foundational knowledge to effectively utilize this potent synthetic tool.

Section 2: Physicochemical and Spectroscopic Profile

The physical and chemical properties of Methyl 2-bromo-3,6-difluorobenzoate are summarized below. These characteristics are fundamental for its handling, reaction setup, and purification.

Key Physicochemical Properties
PropertyValueSource
CAS Number 1805523-44-7[2][3][4]
Molecular Formula C₈H₅BrF₂O₂[1]
Molecular Weight 251.03 g/mol
Physical Form Solid-Liquid Mixture / Solid
Boiling Point 258.3 ± 40.0 °C at 760 mmHg
Density 1.652 ± 0.06 g/cm³
Flash Point 110.0 ± 27.3 °C
InChI Key KIEJIRZTQOYEMQ-UHFFFAOYSA-N
Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for confirming the identity and purity of Methyl 2-bromo-3,6-difluorobenzoate. While specific spectra are batch-dependent, the expected profile is detailed below, based on its molecular structure and data from analogous compounds.[5][6]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple. The methyl ester protons (-OCH₃) would appear as a sharp singlet, typically in the range of δ 3.9-4.0 ppm. The two aromatic protons on the ring would appear as multiplets in the aromatic region (δ 7.0-7.8 ppm), with their coupling influenced by both the adjacent fluorine atoms and each other (H-H and H-F coupling).

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will show eight distinct carbon signals. The ester carbonyl carbon (C=O) is expected in the downfield region (δ 160-165 ppm). The methyl carbon (-OCH₃) will be found upfield (δ 50-55 ppm). The six aromatic carbons will appear between δ 110-160 ppm, with the carbons directly attached to the highly electronegative fluorine atoms showing large C-F coupling constants and significant downfield shifts.

  • ¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): This is a critical technique for fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms, appearing as multiplets due to F-F and F-H coupling.

  • IR (Infrared) Spectroscopy: The IR spectrum will prominently feature a strong absorption band around 1720-1740 cm⁻¹, characteristic of the C=O stretch of the ester group.[5] Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region. C-F stretching bands, typically strong, will appear in the 1100-1300 cm⁻¹ range, while C-Br stretching is observed at lower wavenumbers.

  • MS (Mass Spectrometry): Electron Ionization Mass Spectrometry (EI-MS) would show a characteristic molecular ion peak (M⁺) cluster around m/z 250 and 252, with an approximate 1:1 ratio, which is the isotopic signature of a molecule containing one bromine atom. Key fragmentation patterns would likely include the loss of a methoxy radical (•OCH₃) to give [M-31]⁺ and the loss of the methoxycarbonyl radical (•COOCH₃) to give [M-59]⁺.

Section 3: Synthesis and Purification

While several suppliers offer this compound, understanding its synthesis is crucial for specialized applications or scale-up. A common and reliable method for preparing methyl esters from their corresponding carboxylic acids is the Fischer esterification.

Proposed Synthesis: Fischer Esterification

This protocol describes the synthesis of Methyl 2-bromo-3,6-difluorobenzoate from 2-bromo-3,6-difluorobenzoic acid. The reaction utilizes a strong acid catalyst in an excess of methanol, which serves as both the reagent and the solvent, to drive the equilibrium towards the ester product.

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-3,6-difluorobenzoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (20-30 mL per gram of carboxylic acid) to the flask.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) dropwise to the suspension. The addition is exothermic.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure methyl ester.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Combine Starting Material (2-bromo-3,6-difluorobenzoic acid) and Methanol B 2. Add H₂SO₄ Catalyst A->B C 3. Heat to Reflux (4-12 hours) B->C D 4. Quench with NaHCO₃ (aq) C->D E 5. Extract with Ethyl Acetate D->E F 6. Dry, Concentrate & Purify (Column Chromatography) E->F Product Pure Methyl 2-bromo-3,6-difluorobenzoate F->Product

Caption: General workflow for the synthesis of Methyl 2-bromo-3,6-difluorobenzoate.

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic power of Methyl 2-bromo-3,6-difluorobenzoate stems from its three distinct functional handles, allowing for sequential and orthogonal chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an ideal site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig amination reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond by reacting the aryl bromide with an organoboron species, is particularly prevalent in drug discovery.[7][8]

Causality: The C-Br bond is sufficiently reactive to undergo oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[8][9]

Representative Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine Methyl 2-bromo-3,6-difluorobenzoate (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.02-0.05 eq) or a more advanced pre-catalyst like CataCXium A Pd G3, which has shown high efficacy for challenging substrates.[8]

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

  • Reaction Execution: Heat the mixture to 80-100 °C for 2-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification via flash chromatography provides the biaryl product.

Suzuki_Cycle pd0 Pd(0)L₂ pd2 Ar-Pd(II)L₂-Br pd0->pd2 Oxidative Addition product Ar-Ar' pd0->product Product Formation pd2_b Ar-Pd(II)L₂-Ar' pd2->pd2_b Transmetalation pd2_b->pd0 Reductive Elimination start Ar-Br start->pd2 boronic Ar'-B(OR)₂ boronic->pd2_b base Base base->pd2 center

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The two fluorine atoms on the aromatic ring are strong electron-withdrawing groups. Their presence, particularly at the ortho and meta positions relative to the bromine leaving group, activates the ring towards nucleophilic attack.[10]

Causality: The electron-withdrawing nature of the fluorine atoms stabilizes the negatively charged intermediate (the Meisenheimer complex) formed during the addition-elimination mechanism of SNAr.[11] This stabilization lowers the activation energy of the reaction, making it favorable. While fluorine is typically a poor leaving group in SN2 reactions, in SNAr the rate-determining step is often the initial nucleophilic attack, which is accelerated by the highly electronegative fluorine substituents.[12]

Common nucleophiles for SNAr reactions include alkoxides (R-O⁻), thiolates (R-S⁻), and amines (R₂NH). The reaction can displace one of the fluorine atoms or, under more forcing conditions, potentially the bromine atom. The regioselectivity will depend on the specific nucleophile and reaction conditions.

Derivatization of the Ester Group

The methyl ester functionality provides a third reactive handle. It can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions. This resulting carboxylic acid is a crucial precursor for forming amide bonds, a cornerstone of pharmaceutical chemistry, via coupling with amines using standard reagents like EDC/HOBt or HATU.

Section 5: Handling, Safety, and Storage

Methyl 2-bromo-3,6-difluorobenzoate should be handled with appropriate care in a well-ventilated chemical fume hood.

  • Hazard Statements: According to supplier safety data, the compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Room temperature storage is generally acceptable.

Section 6: Conclusion

Methyl 2-bromo-3,6-difluorobenzoate is a powerful and versatile synthetic intermediate. Its value lies in the orthogonal reactivity of its three functional groups: the bromine atom for cross-coupling, the activated aromatic ring for nucleophilic substitution, and the ester for hydrolysis and subsequent derivatization. This multi-faceted reactivity profile, driven by the strategic placement of fluorine atoms, provides chemists with a robust platform for the efficient synthesis of novel and complex molecules, cementing its role as a key building block in modern drug discovery and materials science.

References

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  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
  • Methyl 3-bromo-2-fluorobenzoate, 98%, Thermo Scientific Chemicals 5 g. Source: Thermo Fisher Scientific.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
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  • Methyl 4-bromo-2,6-difluorobenzo
  • 106614-28-2|Methyl 2,4-difluorobenzo
  • Methyl 3-bromobenzoate(618-89-3) 1H NMR spectrum. Source: ChemicalBook.
  • Methyl 3-bromo-2,6-difluorobenzoate, 98% Purity, C8H5BrF2O2, 5 grams. Source: CP Lab Safety.
  • 1805523-44-7|Methyl 2-bromo-3,6-difluorobenzo

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An In-depth Technical Guide to the Predicted Spectral Characteristics of Methyl 2-bromo-3,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Structural Context

Methyl 2-bromo-3,6-difluorobenzoate (C₈H₅BrF₂O₂) is a polysubstituted benzene derivative. Its structure, featuring a methyl ester, a bromine atom, and two fluorine atoms, presents a unique and informative landscape for spectroscopic analysis. The relative positions of these substituents create a distinct electronic environment that governs the molecule's interaction with electromagnetic radiation and its fragmentation behavior. Understanding these interactions is key to confirming its synthesis and purity. This guide will deconstruct the predicted spectral data, explaining the causal relationships between the molecular structure and the anticipated spectral features.

Molecular Structure of Methyl 2-bromo-3,6-difluorobenzoateFigure 1. Molecular Structure of Methyl 2-bromo-3,6-difluorobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For Methyl 2-bromo-3,6-difluorobenzoate, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and definitive structural information.

Predicted ¹H NMR Spectrum

The molecule has two aromatic protons (H-4 and H-5) and a methyl group, resulting in three distinct signals.

  • Methyl Protons (-OCH₃): These protons are in a shielded environment and are expected to appear as a singlet, as there are no adjacent protons to cause splitting.

  • Aromatic Protons (H-4, H-5): These two protons are adjacent to each other and will exhibit mutual splitting (ortho coupling). Furthermore, they will experience coupling to the fluorine atoms. H-5 will be coupled to the adjacent F-6 (ortho coupling) and the more distant F-3 (meta coupling). H-4 will be coupled to F-3 (ortho coupling). These complex couplings will result in intricate multiplet patterns, likely a doublet of doublets of doublets (ddd) or a triplet of doublets (td).[1]

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Assignment
17.20 - 7.40ddd or tdJ(H-H) ≈ 8-9; J(H-F)ortho ≈ 8-10; J(H-F)meta ≈ 5-7H-5
26.90 - 7.10dd or tJ(H-H) ≈ 8-9; J(H-F)ortho ≈ 8-10H-4
3~3.90s--OCH₃

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Predicted ¹³C NMR Spectrum

The molecule has 8 carbon atoms, all in unique chemical environments, leading to 8 distinct signals. The chemical shifts are heavily influenced by the electronegative F, O, and Br atoms. Carbons directly bonded to fluorine will appear as doublets due to one-bond C-F coupling.

Predicted SignalChemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Assignment
1~165sC=O
2~160d, ¹J(C-F) ≈ 250-260 HzC-3
3~158d, ¹J(C-F) ≈ 250-260 HzC-6
4~125d, ²J(C-F) ≈ 15-25 HzC-4
5~118d, ²J(C-F) ≈ 15-25 HzC-5
6~115d, ²J(C-F) ≈ 20-30 HzC-1
7~110d, ²J(C-F) ≈ 20-30 HzC-2
8~53s-OCH₃

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the electronic environment. Two distinct signals are expected for F-3 and F-6. Each fluorine will be coupled to the aromatic protons.[2]

| Predicted Signal | Chemical Shift (δ, ppm, rel. to CFCl₃) | Multiplicity | Coupling (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | | 1 | -110 to -120 | m | J(F-H)ortho ≈ 8-10; J(F-H)meta ≈ 5-7 | F-3 | | 2 | -115 to -125 | m | J(F-H)ortho ≈ 8-10 | F-6 |

Table 3: Predicted ¹⁹F NMR Data (in CDCl₃)

NMR Experimental Protocol & Workflow

High-quality NMR data is contingent on meticulous sample preparation and instrument setup.[3][4][5][6]

Protocol: Acquiring High-Resolution NMR Spectra

  • Sample Preparation: Accurately weigh 5-10 mg of Methyl 2-bromo-3,6-difluorobenzoate for ¹H NMR (20-30 mg for ¹³C NMR) and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring the sample height is approximately 4-5 cm.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking & Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • Acquisition:

    • ¹H NMR: Acquire data using a standard pulse program. Typically, 8-16 scans are sufficient.

    • ¹³C NMR: Acquire data using a proton-decoupled pulse program. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire data using a suitable pulse program, typically proton-decoupled for simplicity or coupled to observe J(F-H) interactions.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock & Shim D->E F Acquire Data (¹H, ¹³C, ¹⁹F) E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Reference Spectrum H->I J Final Spectrum I->J Spectral Analysis

NMR experimental and processing workflow.

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy probes the vibrational modes of functional groups. The spectrum provides a unique "fingerprint" of the molecule.[7][8]

Predicted IR Absorption Bands

The key functional groups in Methyl 2-bromo-3,6-difluorobenzoate will produce characteristic absorption bands. Aromatic esters, in particular, often show a pattern of three strong peaks.[9][10]

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3100 - 3000MediumC-H StretchAromatic C-H
2960 - 2850MediumC-H StretchMethyl (-OCH₃)
~1725StrongC=O StretchEster Carbonyl
1600 - 1450Medium-StrongC=C StretchAromatic Ring
~1280StrongC-C-O StretchAsymmetrical Ester
1200 - 1000StrongC-F StretchAryl-Fluorine
~1100StrongO-C-C StretchSymmetrical Ester
900 - 675Medium-StrongC-H BendingAromatic (out-of-plane)

Table 4: Predicted Characteristic IR Absorption Frequencies

Expertise Insight: The strong carbonyl (C=O) stretch around 1725 cm⁻¹ is one of the most prominent and reliable peaks for identifying an aromatic ester.[10] The presence of multiple strong bands in the 1300-1000 cm⁻¹ region is indicative of the C-O and C-F stretching vibrations.[11]

IR Experimental Protocol

Attenuated Total Reflectance (ATR) is a modern, convenient technique for acquiring IR spectra of solid or liquid samples.[12][13][14]

Protocol: Acquiring an ATR-FTIR Spectrum

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Use a solvent like isopropanol and a soft, lint-free wipe to clean the surface, then allow it to dry completely.

  • Background Scan: Perform a background scan with the clean, empty crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

  • Sample Application: Place a small amount of the solid Methyl 2-bromo-3,6-difluorobenzoate sample directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. This is vital for obtaining a high-quality spectrum.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: After the measurement, retract the pressure clamp, remove the sample, and thoroughly clean the ATR crystal with isopropanol.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.[15][16]

Predicted Molecular Ion and Isotopic Pattern

The key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[17][18][19] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.

  • Molecular Formula: C₈H₅BrF₂O₂

  • Molecular Weight (using ⁷⁹Br): 249.94 g/mol

  • Molecular Weight (using ⁸¹Br): 251.94 g/mol

  • Predicted Molecular Ion Peaks:

    • M⁺: m/z ≈ 250 (containing ⁷⁹Br)

    • [M+2]⁺: m/z ≈ 252 (containing ⁸¹Br)

    • Expected Intensity Ratio M⁺:[M+2]⁺ ≈ 1:1

Predicted Fragmentation Pattern

EI is a "hard" ionization technique that causes predictable fragmentation of the molecular ion.[20] For Methyl 2-bromo-3,6-difluorobenzoate, key fragmentations are expected to occur at the ester group and through the loss of the halogen atoms.

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Predicted Fragment IonLoss from Molecular Ion
219221[M - OCH₃]⁺Loss of methoxy radical
191193[M - COOCH₃]⁺Loss of carbomethoxy radical
171171[M - Br]⁺Loss of bromine radical
143143[M - Br - CO]⁺Loss of Br, then CO

Table 5: Predicted Major Fragment Ions in EI-MS

MS_Fragmentation cluster_frags Primary Fragments cluster_frags2 Secondary Fragment M [M]⁺˙ m/z 250/252 F1 [M - OCH₃]⁺ m/z 219/221 M->F1 - •OCH₃ F2 [M - Br]⁺ m/z 171 M->F2 - •Br F3 [M - Br - CO]⁺ m/z 143 F2->F3 - CO

Predicted major fragmentation pathways.
Mass Spectrometry Experimental Protocol

Protocol: Acquiring an EI Mass Spectrum

  • Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or through a Gas Chromatography (GC) system.

  • Vaporization: The sample is heated under vacuum to ensure it is in the gas phase before entering the ionization source.

  • Ionization: The gaseous analyte molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[21]

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: Ions are detected, and their abundance is recorded, generating the mass spectrum.

Conclusion

This guide provides a comprehensive, predictive overview of the NMR, IR, and MS spectral data for Methyl 2-bromo-3,6-difluorobenzoate. By dissecting the molecule's structure and applying established spectroscopic principles, we have constructed a detailed and scientifically grounded spectral profile. The predicted chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns outlined herein serve as a robust reference for any scientist working with this compound. The inclusion of standardized experimental protocols further enhances the practical utility of this document, empowering researchers to acquire high-quality data and confidently verify the structure and purity of their materials.

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A Senior Application Scientist's Guide to the Solubility of Methyl 2-Bromo-3,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Characterizing a Key Synthetic Intermediate

Methyl 2-bromo-3,6-difluorobenzoate is a halogenated aromatic ester of significant interest as a building block in organic synthesis, particularly for novel pharmaceuticals and agrochemicals. The strategic placement of bromine and fluorine atoms on the benzene ring offers multiple reactive sites for cross-coupling reactions and other synthetic transformations. As with any compound destined for use in drug discovery or process chemistry, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical attribute that governs everything from reaction kinetics and purification strategies to formulation and bioavailability.

This technical guide provides an in-depth analysis of the predicted solubility profile of methyl 2-bromo-3,6-difluorobenzoate. In the absence of extensive published data for this specific molecule, we will leverage first principles of physical organic chemistry, analyze structurally similar compounds, and provide robust, field-proven experimental protocols for both qualitative and quantitative solubility determination. This document is designed not merely as a list of data, but as a framework for understanding and experimentally verifying the solubility characteristics of this and similar complex organic molecules.

Physicochemical Profile and Solubility Prediction

To predict the solubility of methyl 2-bromo-3,6-difluorobenzoate, we must first dissect its molecular structure and the contributions of its constituent parts.

  • Aromatic Core : The benzene ring is inherently nonpolar and hydrophobic.

  • Methyl Ester Group (-COOCH₃) : This group introduces polarity and a potential hydrogen bond acceptor site at the carbonyl oxygen. However, it lacks a hydrogen bond donor, limiting its interaction with protic solvents.

  • Halogen Substituents (Br, F) : The two fluorine atoms and one bromine atom are highly electronegative. The introduction of fluorine into aromatic rings can profoundly influence chemical and physical properties.[1] While they increase bond polarity, their overall effect on aqueous solubility is complex. The high electronegativity can decrease the basicity of the aromatic π-system and reduce its ability to interact with water. Halogenated compounds tend to exhibit enhanced solubility in nonpolar organic solvents.[2]

The "Like Dissolves Like" Principle in Action

The overarching principle of "like dissolves like" suggests that a solute will dissolve best in a solvent that has a similar polarity.[3]

  • Aqueous Solubility (Water) : The molecule's large, hydrophobic aromatic core and the lack of strong hydrogen-bonding groups suggest that its solubility in water will be very low. A structurally related compound, methyl 2-bromo-4-fluorobenzoate, is described as only slightly soluble in water.[4] We can confidently predict that methyl 2-bromo-3,6-difluorobenzoate will be classified as practically insoluble in water.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF) : These solvents can engage in dipole-dipole interactions with the polar ester group and the carbon-halogen bonds. Dimethyl sulfoxide (DMSO) is a powerful solvent for a wide range of organic compounds and is commonly used to create stock solutions for high-throughput screening.[5] It is highly probable that the compound will be freely soluble in DMSO, DMF, and THF, and likely soluble in acetonitrile.

  • Polar Protic Solvents (e.g., Methanol, Ethanol) : Alcohols can act as hydrogen bond acceptors and donors. While the compound lacks a strong donor site, the polarity of the ester group should allow for moderate interaction. We predict solubility to sparingly soluble behavior in common alcohols like methanol and ethanol.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane) : The significant nonpolar character of the substituted benzene ring suggests good compatibility with these solvents. The compound is expected to be soluble to freely soluble in solvents like dichloromethane, chloroform, and toluene, but likely less soluble in highly nonpolar alkanes like hexane.

Predicted Solubility Summary Table
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, Aqueous Buffers (pH 1.2-7.5)Practically InsolubleDominated by hydrophobic aromatic core; lacks strong H-bonding groups.[4]
Polar Aprotic DMSO, DMF, THF, AcetonitrileFreely SolubleStrong dipole-dipole interactions with the polar ester and C-X bonds.
Polar Protic Methanol, EthanolSoluble to Sparingly SolubleModerate polarity allows for some interaction, but limited by lack of H-bond donor.
Nonpolar Dichloromethane, Toluene, HexaneSoluble to Freely Soluble"Like dissolves like" principle; compatible with the nonpolar aromatic structure.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

In drug development, it is crucial to distinguish between two types of solubility measurements: thermodynamic and kinetic.[6][7][8] Failing to do so can lead to misleading results and costly failures in later stages.

  • Thermodynamic Solubility : This is the true equilibrium solubility. It represents the maximum concentration of a solute that can be dissolved in a solvent under conditions of thermodynamic equilibrium between the dissolved and undissolved (solid) states.[7][8] This value is intrinsic to the compound in its most stable crystalline form and is critical for understanding its fundamental physicochemical properties. The classic shake-flask method is designed to measure thermodynamic solubility.[8]

  • Kinetic Solubility : This is a measure of the concentration at which a compound, typically dissolved in a concentrated organic solvent stock (like DMSO), precipitates when diluted into an aqueous medium.[5][9] The resulting value is often higher than the thermodynamic solubility because it can represent a supersaturated, metastable state.[6][7] Kinetic solubility is frequently measured in early drug discovery for high-throughput screening because it is faster, but it is highly dependent on the experimental protocol.[9][10]

For robust process development and pre-formulation, determining the thermodynamic solubility is essential for establishing a reliable baseline.

Experimental Determination of Solubility

The following protocols are designed as a self-validating system to provide a comprehensive solubility profile for methyl 2-bromo-3,6-difluorobenzoate.

Part A: Qualitative and Semi-Quantitative Solubility Assessment

This hierarchical approach efficiently classifies the compound's solubility and identifies suitable solvent systems for further analysis or reaction chemistry.[11][12]

  • Preparation : Add approximately 10-20 mg of the compound to a series of clean, dry test tubes or vials.

  • Solvent Addition : To each tube, add 1 mL of a single solvent from the panel (e.g., Water, 5% HCl, 5% NaOH, Methanol, Acetonitrile, Dichloromethane, Toluene).

  • Mixing : Vortex each sample vigorously for 30-60 seconds at room temperature.

  • Observation : Visually inspect each sample against a well-lit background. Look for the complete disappearance of solid particles. The presence of any turbidity or suspended particles indicates insolubility or partial solubility.

  • Classification : Classify the solubility based on visual inspection using standard descriptive terms.[13]

G start Start: Add ~10 mg Compound to 1 mL Solvent vortex Vortex for 60s at Room Temp start->vortex observe Visually Inspect for Undissolved Solid vortex->observe soluble Result: Soluble observe->soluble Clear Solution insoluble Result: Insoluble / Partially Soluble observe->insoluble Solid/Turbidity Remains

Part B: Quantitative Determination of Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8] It ensures that the system reaches a true equilibrium between the solid and dissolved states.

  • System Preparation : Add an excess amount of methyl 2-bromo-3,6-difluorobenzoate to a known volume of the selected solvent (e.g., 5 mL in a glass vial). The excess solid is critical to ensure saturation is reached and maintained.

  • Equilibration : Seal the vials tightly. Place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical, but this should be experimentally verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[8]

  • Phase Separation : Allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a chemically compatible 0.22 or 0.45 µm syringe filter (e.g., PTFE for organic solvents) to remove all undissolved microcrystals. This step is critical to avoid artificially high results.[8]

  • Sample Dilution : Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

  • Concentration Analysis : Quantify the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, such as:

    • UV-Vis Spectrophotometry : If the compound has a suitable chromophore and does not suffer from interference from the solvent. A calibration curve must be prepared.

    • High-Performance Liquid Chromatography (HPLC) : The preferred method for its specificity and sensitivity. A calibration curve with known standards is required to ensure accurate quantification.

  • Calculation : Calculate the original solubility in the solvent, accounting for the dilution factor. Express the final result in units such as mg/mL or µg/mL.

G cluster_prep Preparation & Equilibration cluster_analysis Analysis start Add Excess Solid to Known Volume of Solvent equilibrate Agitate at Constant Temp for 24-72 hours start->equilibrate separate Filter Supernatant (0.22 µm Syringe Filter) equilibrate->separate analyze Quantify Concentration (e.g., HPLC with Calibration Curve) separate->analyze calculate Calculate Solubility (mg/mL) analyze->calculate

Conclusion

The distinction between kinetic and thermodynamic solubility is not merely academic; it is a critical consideration for ensuring data reliability and reproducibility. For definitive characterization, the experimental protocols provided herein, particularly the shake-flask method for thermodynamic solubility, offer a reliable path to generating the high-quality data required by researchers, scientists, and drug development professionals.

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  • AAPS PharmSciTech. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]

  • Asian Journal of Pharmaceutics. (n.d.). “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. [Link]

  • PubChem. (n.d.). Methyl 2-bromo-6-fluorobenzoate. [Link]

  • ResearchGate. (n.d.). Fluorinated Aromatic Compounds. [Link]

  • Journal of the American Chemical Society. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

  • ACS Omega. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. [Link]

  • CP Lab Safety. (n.d.). Methyl 3-bromo-2,6-difluorobenzoate, 98% Purity. [Link]

  • University of California, Irvine. (n.d.). Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile. [Link]

  • Journal of the American Chemical Society. (2023). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. [Link]

  • ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. [Link]

  • ResearchGate. (n.d.). Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures. [Link]

  • ResearchGate. (n.d.). Effect of aromatic ring fluorination on CH⋯π interactions: Rotational spectrum and structure of the fluorobenzene⋯acetylene weakly bound dimer. [Link]

Sources

Methyl 2-bromo-3,6-difluorobenzoate material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth review of available safety and technical data reveals a critical point of clarification regarding the specified topic, Methyl 2-bromo-3,6-difluorobenzoate . The vast majority of comprehensive Material Safety Data Sheets (MSDS) and technical information available are for a closely related isomer, Methyl 4-bromo-2,6-difluorobenzoate (CAS Number: 773134-11-5).

Direct and detailed safety documentation for Methyl 2-bromo-3,6-difluorobenzoate (CAS Number: 1805523-44-7) is sparse in the public domain. In the interest of scientific accuracy and safety, this guide will focus on the well-documented isomer, Methyl 4-bromo-2,6-difluorobenzoate , while noting the limited information on the 2-bromo isomer. It is a critical scientific principle that safety data for one isomer cannot be directly extrapolated to another due to potential differences in reactivity, toxicology, and physical properties.

This guide is intended for researchers, scientists, and professionals in drug development and will provide a comprehensive overview of the material safety data, handling procedures, and emergency protocols for Methyl 4-bromo-2,6-difluorobenzoate.

Section 1: Chemical Identification and Properties

Methyl 4-bromo-2,6-difluorobenzoate is a halogenated aromatic compound commonly used as a building block in organic synthesis.

Table 1: Physicochemical Properties of Methyl 4-bromo-2,6-difluorobenzoate

PropertyValueReference
CAS Number 773134-11-5[1][2]
Molecular Formula C8H5BrF2O2[2][3][4]
Molecular Weight 251.03 g/mol [1][2]
Appearance White to yellow solid[1]
Melting Point 41-43 °C[3][4]
Boiling Point 276.1 °C at 760 mmHg[2][3][4]
Density 1.7 g/cm³[3][4]
Flash Point 120.8 °C[3][4]
Storage Temperature Room temperature[1][4]

Section 2: Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Methyl 4-bromo-2,6-difluorobenzoate is classified as a hazardous substance.

Signal Word: Warning [1][2]

GHS Pictogram:

  • 
    [1]
    

Hazard Statements:

  • H302: Harmful if swallowed. [5]

  • H315: Causes skin irritation. [1][2][3][4][5][6]

  • H319: Causes serious eye irritation. [1][2][3][5][6]

  • H335: May cause respiratory irritation. [2][3][5][6]

Precautionary Statements:

A comprehensive list of precautionary statements is crucial for safe handling. Key statements include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][6]

  • P264: Wash hands thoroughly after handling.[1][5]

  • P270: Do not eat, drink or smoke when using this product.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][5]

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[5]

  • P302+P352: IF ON SKIN: Wash with plenty of water and soap.[1][5]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5][6]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[5][6]

  • P501: Dispose of contents/container to hazardous waste disposal.[5][6]

Section 3: Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is paramount when working with this compound to minimize exposure and ensure a safe research environment.

3.1 Engineering Controls

The primary line of defense is to handle Methyl 4-bromo-2,6-difluorobenzoate within a properly functioning chemical fume hood to control vapor and dust exposure.[3] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

3.2 Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable. The following workflow outlines the selection and use of appropriate PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Chemical Handling Task Initiated ppe_assessment Assess Exposure Risk (Vapor, Dust, Splash) start->ppe_assessment body_protection Wear Laboratory Coat ppe_assessment->body_protection Always Required hand_protection Wear Chemical-Resistant Gloves (e.g., Nitrile) body_protection->hand_protection eye_protection Wear Safety Goggles or Face Shield hand_protection->eye_protection respiratory_protection Use Chemical Fume Hood eye_protection->respiratory_protection decontamination Proper Decontamination & Glove Removal respiratory_protection->decontamination end Task Complete decontamination->end

Caption: PPE selection workflow for handling Methyl 4-bromo-2,6-difluorobenzoate.

Step-by-Step PPE Protocol:

  • Body Protection: A standard laboratory coat should be worn at all times.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used in situations with a higher risk of splashing.[3]

  • Respiratory Protection: All handling of the solid or solutions should be performed in a chemical fume hood.[3]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3] Contaminated clothing should be removed and washed before reuse.[3]

3.3 Storage Requirements

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

  • Avoid exposure to heat, flames, and sparks.[3]

Section 4: Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical.

4.1 First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Remove all contaminated clothing and shoes. Immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[3][6]

  • Inhalation: Move the victim to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[3][5][6]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[5]

4.2 Accidental Release Measures

In the event of a spill, the following workflow should be initiated.

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Material (e.g., sand, vermiculite) ppe->contain collect Carefully Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Institutional & Local Regulations decontaminate->dispose report Report Incident dispose->report

Caption: Emergency response workflow for a chemical spill.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: Use an inert absorbent material like sand, silica gel, or vermiculite to soak up the spill.[6]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, closed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Disposal: Dispose of the waste in an approved hazardous waste container, following all national and local regulations.[3][5][6]

Section 5: Stability and Reactivity

  • Reactivity: No specific reactivity data is available, but it is stable under recommended storage conditions.[5]

  • Chemical Stability: The product is stable under normal ambient conditions.[5]

  • Conditions to Avoid: Heat, flames, sparks, and incompatible materials.[3]

  • Incompatible Materials: Strong oxidizing agents.[3][5]

  • Hazardous Decomposition Products: Under combustion, it may produce carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen bromide.[3]

Section 6: Toxicological and Ecological Information

  • Toxicological Information: No specific acute toxicity data is available for this product. The hazard classification is based on the potential for irritation and harm if swallowed, inhaled, or in contact with skin.[5][6] The toxicological properties have not been fully investigated.[6]

  • Ecological Information: There is no specific data available on the ecotoxicity of this compound. It is advised to prevent the material from entering drains or water courses.[3]

References

  • Methyl 4-bromo-2,6-difluorobenzoate | CAS#:773134-11-5 | Chemsrc. (n.d.). Retrieved from [Link]

Sources

Commercially available Methyl 2-bromo-3,6-difluorobenzoate suppliers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-bromo-3,6-difluorobenzoate: Sourcing, Synthesis, and Application

For the modern researcher and drug development professional, access to versatile chemical building blocks is paramount. Methyl 2-bromo-3,6-difluorobenzoate, a polysubstituted aromatic compound, represents a key intermediate for introducing complex functionalities into target molecules. Its unique arrangement of ortho and meta fluorine atoms, a reactive bromine site, and a methyl ester handle makes it a valuable scaffold in medicinal chemistry and materials science. This guide provides an in-depth analysis of its commercial availability, physicochemical properties, and synthetic utility, offering a comprehensive resource for its procurement and application.

Introduction to a Versatile Synthetic Intermediate

Methyl 2-bromo-3,6-difluorobenzoate (CAS No. 1805523-44-7) is a halogenated aromatic ester. The strategic placement of its functional groups offers multiple avenues for synthetic transformations. The bromine atom is primed for metal-catalyzed cross-coupling reactions, while the fluorine atoms can modulate the electronic properties and metabolic stability of derivative compounds. The ester group provides a site for hydrolysis and subsequent amide bond formation, a cornerstone of pharmaceutical synthesis.

Key Molecular Features:

  • CAS Number: 1805523-44-7[1][2][3]

  • Molecular Formula: C₈H₅BrF₂O₂

  • Molecular Weight: 251.03 g/mol

  • Structure: Chemical Structure of Methyl 2-bromo-3,6-difluorobenzoate

Commercial Sourcing and Procurement

The accessibility of starting materials is a critical first step in any research endeavor. Methyl 2-bromo-3,6-difluorobenzoate is available from several fine chemical suppliers, catering to research and development quantities. When selecting a supplier, it is essential to consider not only price but also purity, availability of analytical documentation (such as a Certificate of Analysis), and lead times.

SupplierCAS NumberPurityNotes
Sigma-Aldrich 1805523-44-795%Available as a solid-liquid mixture.
BLDpharm 1805523-44-7N/AProvides access to documentation like NMR and HPLC.[1]
Biosynth 1805523-44-7N/AMarketed for pharmaceutical testing and as a reference standard.
Ivy Fine Chemicals 1805523-44-7N/AListed as a key product.[3]
ChemicalBook 1805523-44-7N/AA platform that lists various global suppliers.[2]

Physicochemical Properties and Safe Handling

Understanding the properties and hazards of a chemical is fundamental to its safe use in a laboratory setting.

Physicochemical Data:

  • Physical Form: Solid-Liquid Mixture

  • Boiling Point: 258.3 ± 40.0 °C at 760 mmHg

  • Density: 1.652 ± 0.06 g/cm³

  • Flash Point: 110.0 ± 27.3 °C

  • Storage: Store at room temperature.

Safety and Handling: This compound should be handled by trained professionals in a well-ventilated chemical fume hood.[4] Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is required.[4]

GHS Hazard Information:

  • Pictogram: GHS07 (Exclamation mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthetic Pathways and Key Reactions

The synthesis of Methyl 2-bromo-3,6-difluorobenzoate likely involves the esterification of the corresponding carboxylic acid, 2-bromo-3,6-difluorobenzoic acid. This precursor can be synthesized through directed ortho-lithiation of a difluorobromobenzene derivative followed by carboxylation, a strategy that allows for precise control over the substitution pattern.[5]

The primary synthetic utility of this compound lies in the reactivity of the C-Br bond, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for constructing complex molecular architectures.

Suzuki_Coupling cluster_reactants Reactants cluster_product Product reagent Methyl 2-bromo-3,6-difluorobenzoate product Methyl 2-R-3,6-difluorobenzoate reagent->product Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/H₂O) boronic_acid R-B(OH)₂ (Aryl or Alkyl Boronic Acid)

Caption: Workflow for a typical Suzuki cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative procedure for the coupling of Methyl 2-bromo-3,6-difluorobenzoate with a generic arylboronic acid.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Methyl 2-bromo-3,6-difluorobenzoate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

  • 2M Sodium Carbonate (Na₂CO₃) aqueous solution (3.0 eq)

  • Toluene

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-bromo-3,6-difluorobenzoate (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst (0.05 eq).

    • Rationale: The use of flame-dried glassware and an inert atmosphere (purging with nitrogen or argon) is crucial to prevent the deactivation of the palladium catalyst.

  • Solvent Addition: Add toluene and the 2M aqueous sodium carbonate solution. The solvent ratio is typically 4:1 toluene to aqueous base.

    • Rationale: A biphasic solvent system is common for Suzuki couplings. Toluene solubilizes the organic reactants and catalyst, while the aqueous base is necessary for the transmetalation step of the catalytic cycle.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: Heating is required to drive the catalytic cycle. Reaction times can vary from 2 to 24 hours depending on the reactivity of the substrates.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and then brine.

    • Rationale: The water wash removes the inorganic base and salts, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

This detailed protocol provides a robust starting point for researchers to utilize Methyl 2-bromo-3,6-difluorobenzoate in their synthetic campaigns, underscoring its value as a versatile building block in modern organic chemistry.

References

Sources

An In-Depth Technical Guide to the Synthesis of Methyl 2-bromo-3,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust synthetic pathway for Methyl 2-bromo-3,6-difluorobenzoate, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The presented methodology is designed for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also the underlying scientific rationale for each procedural choice.

Introduction

Methyl 2-bromo-3,6-difluorobenzoate is a highly functionalized aromatic compound. The presence of ortho-bromo and flanking difluoro substituents makes it a versatile building block for introducing complex molecular architecture through various cross-coupling reactions. Its utility is particularly noted in the synthesis of bioactive molecules where the specific substitution pattern is crucial for target engagement and modulation of physicochemical properties. This guide outlines a reliable, multi-step synthesis, commencing from a commercially available starting material and proceeding through key transformations to yield the target compound.

Strategic Approach to the Synthesis

The synthesis of Methyl 2-bromo-3,6-difluorobenzoate is strategically designed in three main stages, starting from 2,5-difluorotoluene. This approach ensures high regioselectivity and overall efficiency.

  • Part A: Synthesis of the Key Intermediate: 3,6-Difluoroanthranilic Acid. This initial phase focuses on the elaboration of the starting material to introduce the required amino and carboxyl functionalities at the correct positions.

  • Part B: Introduction of the Bromine Moiety via Sandmeyer Reaction. This classic and reliable transformation is employed for the conversion of the amino group of the anthranilic acid intermediate into the target bromo substituent.

  • Part C: Final Esterification to Yield Methyl 2-bromo-3,6-difluorobenzoate. The concluding step involves the straightforward esterification of the synthesized 2-bromo-3,6-difluorobenzoic acid.

Below is a visual representation of the overall synthetic workflow:

Synthetic_Workflow Start 2,5-Difluorotoluene Intermediate1 2,5-Difluoro-3-nitrotoluene Start->Intermediate1 Nitration Intermediate2 3,6-Difluoro-2-nitrobenzoic Acid Intermediate1->Intermediate2 Oxidation Intermediate3 3,6-Difluoroanthranilic Acid Intermediate2->Intermediate3 Reduction Intermediate4 2-Bromo-3,6-difluorobenzoic Acid Intermediate3->Intermediate4 Sandmeyer Reaction FinalProduct Methyl 2-bromo-3,6-difluorobenzoate Intermediate4->FinalProduct Esterification

Caption: Overall synthetic workflow for Methyl 2-bromo-3,6-difluorobenzoate.

Part A: Synthesis of 3,6-Difluoroanthranilic Acid

This section details a proposed, yet chemically sound, three-step synthesis of the crucial intermediate, 3,6-difluoroanthranilic acid, starting from 2,5-difluorotoluene.

Step 1: Nitration of 2,5-Difluorotoluene

The initial step involves the regioselective nitration of 2,5-difluorotoluene. The directing effects of the substituents on the aromatic ring are key to achieving the desired isomer. The methyl group is an ortho-, para-director, while the fluorine atoms are also ortho-, para-directing but deactivating. The nitration is expected to occur at the position ortho to the methyl group and para to one of the fluorine atoms, yielding 2,5-difluoro-3-nitrotoluene as the major product.

Experimental Protocol:

  • To a stirred solution of 2,5-difluorotoluene in a suitable solvent such as dichloromethane, add concentrated sulfuric acid cautiously at 0 °C.

  • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,5-difluoro-3-nitrotoluene.

ParameterValue
Starting Material 2,5-Difluorotoluene
Reagents Conc. Nitric Acid, Conc. Sulfuric Acid
Solvent Dichloromethane
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Expected Yield 70-80%
Step 2: Oxidation of 2,5-Difluoro-3-nitrotoluene

The methyl group of 2,5-difluoro-3-nitrotoluene is then oxidized to a carboxylic acid. A strong oxidizing agent such as potassium permanganate is typically used for this transformation.

Experimental Protocol:

  • Suspend 2,5-difluoro-3-nitrotoluene in an aqueous solution of potassium permanganate.

  • Heat the mixture to reflux and maintain for several hours until the purple color of the permanganate disappears.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the 3,6-difluoro-2-nitrobenzoic acid.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the product.

ParameterValue
Starting Material 2,5-Difluoro-3-nitrotoluene
Reagent Potassium Permanganate (KMnO4)
Solvent Water
Temperature Reflux
Reaction Time 4-6 hours
Expected Yield 60-70%
Step 3: Reduction of 3,6-Difluoro-2-nitrobenzoic Acid

The final step in the synthesis of the key intermediate is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, with tin(II) chloride in hydrochloric acid being a common and effective method.

Experimental Protocol:

  • Dissolve 3,6-difluoro-2-nitrobenzoic acid in ethanol or a similar solvent.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

  • Heat the mixture at reflux for several hours until the reduction is complete.

  • Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution to precipitate the tin salts.

  • Filter the mixture and acidify the filtrate to precipitate the 3,6-difluoroanthranilic acid.

  • Collect the product by filtration, wash with water, and dry.

ParameterValue
Starting Material 3,6-Difluoro-2-nitrobenzoic Acid
Reagent Tin(II) Chloride Dihydrate (SnCl2·2H2O)
Solvent Ethanol, Conc. Hydrochloric Acid
Temperature Reflux
Reaction Time 2-3 hours
Expected Yield 80-90%

Part B: Sandmeyer Reaction for the Synthesis of 2-Bromo-3,6-difluorobenzoic Acid

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an amino group into a variety of substituents, including halides.[1][2] In this step, the amino group of 3,6-difluoroanthranilic acid is diazotized and subsequently displaced by a bromide ion using a copper(I) bromide catalyst.[3]

Mechanism of the Sandmeyer Reaction:

The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[2] The amino group is first converted to a diazonium salt with nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[4] The copper(I) catalyst then facilitates the decomposition of the diazonium salt to an aryl radical with the loss of nitrogen gas. This aryl radical then reacts with the bromide ion to form the final product.

Sandmeyer_Mechanism Reactant 3,6-Difluoroanthranilic Acid Diazonium Diazonium Salt Reactant->Diazonium NaNO2, HBr ArylRadical Aryl Radical + N2 Diazonium->ArylRadical CuBr Product 2-Bromo-3,6-difluorobenzoic Acid ArylRadical->Product Br-

Caption: Simplified mechanism of the Sandmeyer reaction.

Experimental Protocol:

  • Suspend 3,6-difluoroanthranilic acid in an aqueous solution of hydrobromic acid and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently to ensure complete reaction.

  • Cool the mixture and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield 2-bromo-3,6-difluorobenzoic acid.

ParameterValue
Starting Material 3,6-Difluoroanthranilic Acid
Reagents Sodium Nitrite (NaNO2), Copper(I) Bromide (CuBr), Hydrobromic Acid (HBr)
Temperature 0-5 °C, then warming to room temperature and gentle heating
Reaction Time 1-2 hours
Expected Yield 75-85%

Part C: Esterification to Methyl 2-bromo-3,6-difluorobenzoate

The final step is the esterification of the carboxylic acid to its corresponding methyl ester. Fischer esterification, using an excess of methanol in the presence of a catalytic amount of strong acid, is a straightforward and effective method.[5]

Mechanism of Fischer Esterification:

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the ester.

Experimental Protocol:

  • Dissolve 2-bromo-3,6-difluorobenzoic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to remove any unreacted acid and the catalyst.

  • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the final product, Methyl 2-bromo-3,6-difluorobenzoate.

ParameterValue
Starting Material 2-Bromo-3,6-difluorobenzoic Acid
Reagents Methanol (MeOH), Conc. Sulfuric Acid (H2SO4)
Temperature Reflux
Reaction Time 3-5 hours
Expected Yield >90%

Conclusion

The synthetic route detailed in this guide provides a comprehensive and practical approach for the preparation of Methyl 2-bromo-3,6-difluorobenzoate. By breaking down the synthesis into three manageable parts, this guide offers clear, step-by-step instructions, along with the necessary scientific context to understand the rationale behind each transformation. The successful execution of this synthesis will provide researchers with a valuable building block for the discovery and development of new chemical entities with potential applications in medicine and agriculture.

References

  • Texium. (2018). Preparation of 2-iodobenzoic acid. [Link]

  • Brainly.in. (2019). Reaction mechanism of anthranilic acid to o-iodobenzoic acid. [Link]

  • Chegg.com. (2020). Solved The Sandmeyer Reaction 1. Preparation of Diazonium. [Link]

  • Scribd. (n.d.). Experiment 1: Preparation of 2-Iodobenzoic Acid From Anthranilic Acid (2-Amino Benzoic Acid). [Link]

  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • Sciencemadness.org. (n.d.). 2-Iodobenzoic Acid. [Link]

  • Royal Society of Chemistry. (n.d.). Physical and Theoretical Chemistry Chemical Physics. [Link]

  • Unknown Source. (n.d.). Esterification of benzoic acid to methyl benzoate. [Link]

  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

  • ResearchGate. (n.d.). Synthesis of 3,5-dideuterio[4,6-¹³C2]anthranilic acid 11 and its application to selectively label Trp-residues. [Link]

  • Google Patents. (n.d.). US4359428A - Preparation of fluorinated anthranilic acid and anthranilonitrile.
  • CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. [Link]

  • Google Patents. (n.d.).
  • Chemical Communications (RSC Publishing). (n.d.). A convenient synthesis of anthranilic acids by Pd-catalyzed direct intermolecular ortho-C–H amidation of benzoic acids. [Link]

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Physical and chemical characteristics of Methyl 2-bromo-3,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

Methyl 2-bromo-3,6-difluorobenzoate is a halogenated aromatic ester that serves as a highly valuable and reactive intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. This strategic arrangement of functional groups makes it a compound of significant interest, particularly in the fields of medicinal chemistry and materials science.

The presence of fluorine atoms can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, fluorinated compounds are integral to the design of modern pharmaceuticals. The bromine atom in Methyl 2-bromo-3,6-difluorobenzoate acts as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions, which are fundamental to the assembly of complex organic molecules. This guide provides a comprehensive overview of the physical and chemical characteristics of Methyl 2-bromo-3,6-difluorobenzoate, its synthesis, and its potential applications, offering a critical resource for professionals in research and development.

Physicochemical Characteristics

The physical and chemical properties of Methyl 2-bromo-3,6-difluorobenzoate are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

PropertyValueSource(s)
CAS Number 1805523-44-7[1]
Molecular Formula C₈H₅BrF₂O₂[1]
Molecular Weight 251.03 g/mol [1]
Physical Form Solid-Liquid Mixture[1]
Boiling Point 258.3 ± 40.0 °C at 760 mmHg (calculated)[1]
Density 1.652 ± 0.06 g/cm³ (calculated)[1]
Flash Point 110.0 ± 27.3 °C (calculated)[1]

Chemical Reactivity and Synthetic Utility

The reactivity of Methyl 2-bromo-3,6-difluorobenzoate is dominated by the presence of the bromo and fluoro substituents on the aromatic ring.

Cross-Coupling Reactions: The carbon-bromine bond is a key site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, for instance, involves the reaction of the bromo-compound with an organoboron species in the presence of a palladium catalyst and a base to form a new C-C bond. This versatility allows for the introduction of a wide array of substituents at the 2-position, making it an invaluable tool for creating libraries of compounds for drug discovery screening.

Nucleophilic Aromatic Substitution: The fluorine atoms on the ring activate it towards nucleophilic aromatic substitution (SNA_r), although this is generally less facile than with nitro-activated systems. Under specific conditions, one of the fluorine atoms could potentially be displaced by a strong nucleophile.

The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-bromo-3,6-difluorobenzoic acid. This acid can then be converted to other functional groups, such as amides, which are prevalent in many pharmaceutical compounds.

Synthesis of Methyl 2-bromo-3,6-difluorobenzoate

Part 1: Synthesis of 2-bromo-3,6-difluorobenzoic Acid (Hypothetical Route)

The synthesis of the precursor acid is the more challenging step. While a specific method for the 2-bromo-3,6-difluoro isomer is not detailed, methods for related isomers provide a strategic blueprint. A plausible route could involve the ortho-lithiation of 1-bromo-2,5-difluorobenzene followed by carboxylation.

Experimental Protocol: Synthesis of 2-bromo-3,6-difluorobenzoic Acid

This protocol is adapted from procedures for analogous compounds and should be optimized for this specific synthesis.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of 1-bromo-2,5-difluorobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 2 hours.

  • Carboxylation: While maintaining the low temperature, bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours, or add an excess of crushed dry ice.

  • Work-up: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding 1 M hydrochloric acid until the solution is acidic.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 2-bromo-3,6-difluorobenzoic acid.

Part 2: Esterification of 2-bromo-3,6-difluorobenzoic Acid

The final step is a standard esterification of the synthesized carboxylic acid. Fischer esterification is a common and effective method.

Experimental Protocol: Synthesis of Methyl 2-bromo-3,6-difluorobenzoate

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-3,6-difluorobenzoic acid (1 equivalent) in an excess of methanol.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 2-bromo-3,6-difluorobenzoate. Further purification can be achieved by column chromatography if necessary.

Synthesis_Workflow cluster_acid Part 1: Acid Synthesis cluster_ester Part 2: Esterification A 1-bromo-2,5-difluorobenzene B LDA, THF, -78°C A->B C Ortho-lithiated Intermediate B->C D 1. CO₂ (Dry Ice) 2. H₃O⁺ Work-up C->D E 2-bromo-3,6-difluorobenzoic acid D->E F 2-bromo-3,6-difluorobenzoic acid G Methanol (excess) H₂SO₄ (cat.), Reflux F->G H Methyl 2-bromo-3,6-difluorobenzoate G->H

Caption: Synthetic workflow for Methyl 2-bromo-3,6-difluorobenzoate.

Applications in Drug Discovery and Development

While specific applications of Methyl 2-bromo-3,6-difluorobenzoate are not extensively documented in publicly available literature, its structural motifs are highly relevant to medicinal chemistry. The 2-bromophenyl and difluorophenyl moieties are present in numerous biologically active compounds.

The primary utility of this compound lies in its role as a versatile building block for creating novel chemical entities. Through cross-coupling reactions at the bromine position, medicinal chemists can introduce a wide range of substituents to explore the structure-activity relationships (SAR) of a lead compound. The fluorine atoms can enhance metabolic stability by blocking potential sites of enzymatic oxidation and can also modulate the pKa of nearby functional groups, which can improve oral bioavailability.

For example, substituted benzonitriles, which can be accessed from bromo-precursors, are key components in a variety of kinase inhibitors used in oncology. The benzimidazole scaffold, another important structure in drug discovery, can be synthesized using ortho-dihalo or amino-halo precursors, highlighting the potential of this compound in generating diverse heterocyclic systems.[2]

Applications cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds cluster_targets Potential Therapeutic Areas A Methyl 2-bromo-3,6- difluorobenzoate B Suzuki Coupling A->B C Heck Reaction A->C D Hydrolysis/Amidation A->D E Biaryl Compounds B->E F Styrenyl Derivatives C->F G Amide Derivatives D->G H Kinase Inhibitors (Oncology) E->H I GPCR Modulators F->I J Enzyme Inhibitors G->J

Caption: Potential applications in medicinal chemistry.

Safety and Handling

Methyl 2-bromo-3,6-difluorobenzoate is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

Methyl 2-bromo-3,6-difluorobenzoate is a valuable synthetic intermediate with significant potential in the fields of drug discovery and materials science. Its unique combination of reactive sites allows for diverse chemical transformations, making it an ideal building block for the synthesis of complex and novel molecules. While detailed experimental data for this specific isomer is limited, this guide provides a comprehensive overview of its known properties, a logical synthetic strategy, and its potential applications based on the well-established reactivity of its functional groups. As the demand for sophisticated molecular scaffolds continues to grow, the importance of versatile intermediates like Methyl 2-bromo-3,6-difluorobenzoate in advancing chemical research and development is undeniable.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
  • Google Patents. (n.d.). CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
  • ResearchGate. (2007). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • Sandrock, D. L. (n.d.). Alkylboron Cross-Coupling Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof.
  • Google Patents. (n.d.). US8530694B2 - Proteasome inhibitors.
  • Google Patents. (n.d.). US9314464B2 - Compounds and compositions as protein kinase inhibitors.

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Methodological & Application

Application Notes & Protocols: Strategic Execution of Suzuki-Miyaura Coupling with Methyl 2-bromo-3,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of highly substituted biaryl scaffolds is a cornerstone of modern medicinal and materials chemistry. Among these, fluorinated biaryl structures are of paramount importance due to the unique physicochemical properties imparted by fluorine atoms.[1] This guide provides an in-depth analysis and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of methyl 2-bromo-3,6-difluorobenzoate. This substrate, characterized by significant steric hindrance and distinct electronic properties due to its di-ortho substitution, presents a formidable synthetic challenge. We will dissect the mechanistic nuances, explain the rationale behind the selection of catalysts and reaction conditions, and provide robust, field-proven protocols to empower researchers in the successful synthesis of complex poly-substituted biaryl compounds.

Introduction: The Challenge of Steric Hindrance

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds, particularly for synthesizing unsymmetrical biaryls.[2][3] Its success is built on mild reaction conditions, broad functional group tolerance, and the vast commercial availability of reaction partners.[3][4]

However, the efficiency of the Suzuki-Miyaura coupling can be dramatically impeded when substrates possess significant steric bulk around the reaction center.[5][6] Methyl 2-bromo-3,6-difluorobenzoate is a prime example of such a sterically demanding electrophile. The presence of both a bromine atom and a fluorine atom ortho to the coupling site creates a congested environment that challenges several fundamental steps of the catalytic cycle. Overcoming this steric barrier is not merely a matter of adjusting temperature or time; it requires a strategic selection of catalytic systems designed to operate effectively in a crowded molecular landscape.[7][8]

Mechanistic Hurdles & Strategic Solutions

The standard Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][10] Each of these steps is significantly affected by the di-ortho substitution pattern of methyl 2-bromo-3,6-difluorobenzoate.

  • Oxidative Addition: This initial, often rate-determining step, involves the insertion of the Pd(0) catalyst into the carbon-bromine bond.[9] The flanking fluoro and ester groups, while electron-withdrawing and thus electronically activating the C-Br bond, create steric repulsion that can hinder the approach of the palladium catalyst.

    • Solution: The use of highly active, bulky, and electron-rich phosphine ligands is critical. Ligands such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) form less sterically saturated Pd(0) species, which are more reactive and can more readily access the hindered C-Br bond.[7][8]

  • Transmetalation: In this step, the organic moiety from the boronic acid derivative is transferred to the palladium(II) center. The base is crucial here, activating the boronic acid to form a more nucleophilic boronate species.[10] The sterically congested environment on the palladium complex after oxidative addition can slow this step.

    • Solution: A careful choice of base and solvent is necessary. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones. The solvent system (e.g., dioxane/water, toluene) must facilitate both the catalytic cycle and the activity of the base.

  • Reductive Elimination: This final step forms the desired C-C bond and regenerates the Pd(0) catalyst. The steric clash between the two bulky aryl groups on the palladium(II) intermediate can raise the energy barrier for this step.

    • Solution: The aforementioned bulky phosphine ligands are again essential. They promote reductive elimination by creating a sterically crowded coordination sphere that favors the formation of the biaryl product to relieve strain.[6][7]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle for Hindered Substrates cluster_OA Oxidative Addition cluster_TM Transmetalation cluster_RE Reductive Elimination pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex aryl_halide Methyl 2-bromo-3,6-difluorobenzoate aryl_halide->pd2_complex boronate [R-B(OH)₃]⁻ pd2_biaryl Ar-Pd(II)L₂-R pd2_complex->pd2_biaryl boronic_acid R-B(OH)₂ + Base boronic_acid->boronate boronate->pd2_biaryl product Product (Biaryl Ether) pd2_biaryl->product product->pd0 Catalyst Regeneration

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocols

The following protocols are designed as a robust starting point. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for different boronic acid coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a standard set of conditions proven effective for sterically hindered aryl bromides.

Materials and Reagents:

  • Methyl 2-bromo-3,6-difluorobenzoate (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)

  • Biarylphosphine Ligand (e.g., SPhos) (4-10 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Brine

  • Silica Gel for chromatography

  • Schlenk flask or microwave vial, magnetic stir bar, condenser

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add Methyl 2-bromo-3,6-difluorobenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (3 mol%) and SPhos ligand (6 mol%) and add them to the reaction flask. The solid nature of modern pre-catalysts can simplify this step.

  • Solvent Addition: Add the solvent system (e.g., 1,4-dioxane and water, 4:1) to the flask. The final concentration should be approximately 0.1 M with respect to the limiting reagent.[4]

  • Degassing: Seal the flask with a septum. Purge the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C. Stir the reaction vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the final biaryl product.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow cluster_prep Preparation cluster_reaction Execution cluster_purification Isolation setup 1. Reaction Setup (Flask, Stir Bar) reagents 2. Add Solids (Aryl Bromide, Boronic Acid, Base) setup->reagents catalyst 3. Add Catalyst System (Pd Source + Ligand) reagents->catalyst solvent 4. Add Solvents (Dioxane/Water) catalyst->solvent degas 5. Degas with Inert Gas solvent->degas heat 6. Heat & Stir (80-110 °C, 12-24h) degas->heat monitor 7. Monitor Progress (TLC / LC-MS) heat->monitor workup 8. Aqueous Work-up (Quench, Extract) monitor->workup dry 9. Dry & Concentrate workup->dry purify 10. Column Chromatography dry->purify characterize 11. Characterize Product (NMR, MS) purify->characterize

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 2-bromo-3,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Chemistry

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and physicochemical properties.[4] These effects include enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target proteins.[2] Consequently, fluorinated building blocks are highly sought after for the synthesis of novel pharmaceuticals and advanced materials.

Methyl 2-bromo-3,6-difluorobenzoate is a valuable, albeit challenging, fluorinated synthon. Its structure features an electron-deficient aromatic ring due to the presence of two fluorine atoms and a methyl ester group, as well as significant steric hindrance around the bromine atom. These electronic and steric factors necessitate carefully optimized conditions for successful palladium-catalyzed cross-coupling reactions, a class of transformations renowned for their power in constructing carbon-carbon and carbon-heteroatom bonds.[5][6][7]

This comprehensive technical guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of methyl 2-bromo-3,6-difluorobenzoate. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents for several key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and cyanation reactions.

Understanding the Catalytic Landscape: The Palladium Cross-Coupling Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a palladium(0) active species.[8][9] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck reactions), and reductive elimination.

Palladium Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regenerates Catalyst Ar-R Product Reductive Elimination->Ar-R R-M Organometallic Reagent R-M->Transmetalation Ar-X Aryl Halide (Methyl 2-bromo-3,6-difluorobenzoate) Ar-X->Oxidative Addition Base Base Base->Transmetalation Activates Organometallic Reagent

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The choice of ligands (L) is critical, as they modulate the steric and electronic properties of the palladium center, influencing the rates of the individual steps in the catalytic cycle and ultimately the overall efficiency and selectivity of the reaction.[3] For sterically hindered and electron-deficient substrates like methyl 2-bromo-3,6-difluorobenzoate, bulky and electron-rich phosphine ligands are often required to promote the challenging oxidative addition and reductive elimination steps.[10]

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures and is widely used in pharmaceutical synthesis.[11][12] The reaction of methyl 2-bromo-3,6-difluorobenzoate with various aryl and heteroaryl boronic acids or their esters provides access to a diverse range of functionalized benzoate derivatives.

Protocol: Suzuki-Miyaura Coupling of Methyl 2-bromo-3,6-difluorobenzoate with Phenylboronic Acid

Materials:

  • Methyl 2-bromo-3,6-difluorobenzoate (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add methyl 2-bromo-3,6-difluorobenzoate, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, weigh palladium(II) acetate and SPhos and add them to the reaction flask under a positive flow of inert gas.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Reagent Selection:

  • Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand such as SPhos is highly effective for coupling sterically hindered and electron-deficient aryl bromides.[13] The ligand facilitates both the oxidative addition and reductive elimination steps.

  • Base: A moderately strong base like potassium phosphate is used to activate the boronic acid for transmetalation.[12] The choice of a weaker base compared to alkoxides can be beneficial for substrates with base-sensitive functional groups.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane and water is commonly employed. Water plays a crucial role in the transmetalation step by facilitating the formation of a boronate species.[14]

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10085-95
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Toluene/H₂O11080-90
3-Pyridylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O9075-85

Note: Yields are representative and may vary depending on the specific reaction conditions and scale.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and organic electronic materials.[10] This reaction allows for the coupling of methyl 2-bromo-3,6-difluorobenzoate with a wide range of primary and secondary amines.

Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

  • Methyl 2-bromo-3,6-difluorobenzoate (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene, followed by methyl 2-bromo-3,6-difluorobenzoate and then morpholine via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Rationale for Reagent Selection:

  • Catalyst System: The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich dialkylbiaryl phosphine ligand such as XPhos is highly effective for the amination of challenging aryl bromides.[2][3]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[15]

  • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are crucial to prevent catalyst deactivation.[2]

Buchwald-Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A Add Pd₂(dba)₃, XPhos, and NaOtBu to Schlenk flask B Evacuate and backfill with Argon A->B C Add Toluene, Aryl Bromide, and Amine B->C D Heat to 100-110 °C with stirring C->D E Monitor by TLC/LC-MS D->E F Cool and dilute with Ethyl Acetate E->F G Filter through Celite F->G H Aqueous Wash G->H I Dry, Concentrate, and Purify H->I

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Application 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the synthesis of arylalkynes, which are important intermediates in organic synthesis and key components of various functional materials.[6][8] This reaction involves the coupling of methyl 2-bromo-3,6-difluorobenzoate with a terminal alkyne.

Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

  • Methyl 2-bromo-3,6-difluorobenzoate (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • To a Schlenk flask, add methyl 2-bromo-3,6-difluorobenzoate, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF, triethylamine, and phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-65 °C.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through Celite to remove the ammonium salt.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Rationale for Reagent Selection:

  • Catalyst System: The classic Sonogashira conditions employ a palladium catalyst, often Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically CuI.[7] The copper co-catalyst is believed to facilitate the transmetalation step.

  • Base: An amine base, such as triethylamine, serves both as a base to deprotonate the terminal alkyne and as a solvent.[8]

  • Solvent: Aprotic solvents like THF or DMF are commonly used.

AlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6580-90
1-OctynePd(OAc)₂ / XPhosCs₂CO₃Dioxane8075-85
TrimethylsilylacetylenePdCl₂(MeCN)₂ / sXPhosCs₂CO₃MeCN/H₂O6585-95

Note: Copper-free conditions using bulky phosphine ligands can also be employed, which can be advantageous for substrates sensitive to copper salts.[7]

Application 4: Heck Reaction for Alkene Arylation

The Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene.[16] This reaction provides access to substituted styrenes and other vinylated aromatics.

Protocol: Heck Reaction with n-Butyl Acrylate

Materials:

  • Methyl 2-bromo-3,6-difluorobenzoate (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • To a Schlenk flask, add methyl 2-bromo-3,6-difluorobenzoate, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill with argon three times.

  • Add anhydrous DMF, triethylamine, and n-butyl acrylate via syringe.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Rationale for Reagent Selection:

  • Catalyst System: Pd(OAc)₂ is a common and effective palladium precursor for the Heck reaction.[16] The choice of phosphine ligand can influence the regioselectivity and efficiency of the reaction. For electron-deficient aryl bromides, moderately bulky phosphine ligands are often effective.

  • Base: An amine base like triethylamine is used to neutralize the HBr generated during the catalytic cycle.[16]

  • Solvent: Polar aprotic solvents like DMF or NMP are typically used for Heck reactions.

Application 5: Palladium-Catalyzed Cyanation

The introduction of a nitrile group onto an aromatic ring is a valuable transformation, as nitriles can be readily converted into a variety of other functional groups, including carboxylic acids, amides, and amines.[17]

Protocol: Cyanation with Zinc Cyanide

Materials:

  • Methyl 2-bromo-3,6-difluorobenzoate (1.0 equiv)

  • Zinc cyanide (Zn(CN)₂) (0.6 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (2 mol%)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • To a Schlenk flask, add methyl 2-bromo-3,6-difluorobenzoate, Zn(CN)₂, Pd₂(dba)₃, and dppf.

  • Evacuate and backfill with argon three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography.

Rationale for Reagent Selection:

  • Cyanide Source: Zinc cyanide is a commonly used and relatively safe source of cyanide for palladium-catalyzed reactions.[18]

  • Catalyst System: The combination of a Pd(0) source and a ligand like dppf is effective for cyanation reactions. Dppf is known to stabilize the palladium catalyst and prevent its deactivation by cyanide.[19]

  • Solvent: Polar aprotic solvents like DMF are suitable for this transformation.

Conclusion and Future Outlook

Methyl 2-bromo-3,6-difluorobenzoate is a sterically hindered and electron-deficient substrate that requires carefully optimized conditions for successful palladium-catalyzed cross-coupling reactions. This guide has provided detailed protocols and mechanistic insights for a range of important transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and cyanation reactions. The key to success lies in the judicious selection of a suitable palladium source, a bulky and electron-rich phosphine ligand, an appropriate base, and an anhydrous, deoxygenated solvent system.

The protocols presented herein serve as a robust starting point for researchers and scientists. However, it is important to note that for each specific coupling partner, some degree of optimization may be necessary to achieve maximum yield and purity. The continued development of more active and robust catalyst systems will undoubtedly further expand the utility of challenging synthons like methyl 2-bromo-3,6-difluorobenzoate in the synthesis of next-generation pharmaceuticals and advanced materials.

References

  • Role of palladium catalyst in cross-coupling reactions. (2025).
  • Dougan, D. R. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
  • Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
  • Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • The Many Roles for Fluorine in Medicinal Chemistry. (n.d.). ResearchGate.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). MDPI.
  • Applications of Fluorine in Medicinal Chemistry. (2015). Sigma-Aldrich.
  • Importance of fluorination in medicinal chemistry and approaches to... (n.d.). ResearchGate.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.).
  • Methyl 4-bromo-2,6-difluorobenzoate. (n.d.). ChemicalBook.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.).
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • Heck reaction. (n.d.). In Wikipedia.
  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. (n.d.). RSC Publishing.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205.
  • Stille reaction. (n.d.). In Wikipedia.
  • Mild palladium-catalyzed cyanation of (hetero)aryl halides and triflates in aqueous media. (2015). PubMed.
  • Effect of different bases on the Suzuki-Miyaura coupling a. (n.d.). ResearchGate.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate.
  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510.
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (n.d.). National Institutes of Health.
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system. (n.d.). SciSpace.
  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group.
  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. (n.d.). National Institutes of Health.
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing.
  • Stille vs. Suzuki – Cross-Coupling for the Functionalization of Diazocines. (n.d.). The Royal Society of Chemistry.

Sources

Application Notes and Protocols for Methyl 2-bromo-3,6-difluorobenzoate: A Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Building Blocks in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties.[1] Methyl 2-bromo-3,6-difluorobenzoate (CAS No. 1805523-44-7) emerges as a highly valuable and versatile building block, offering a unique combination of reactive handles for molecular elaboration. Its structure, featuring a bromine atom ortho to a methyl ester and flanked by two fluorine atoms, presents a distinct electronic and steric environment, enabling a range of selective chemical transformations.

This guide provides an in-depth exploration of the synthetic utility of Methyl 2-bromo-3,6-difluorobenzoate, with a focus on its application in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale behind experimental choices and furnish detailed, adaptable protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, empowering researchers to leverage this building block in their synthetic endeavors.

Physicochemical Properties and Reactivity Profile

PropertyValueSource
CAS Number 1805523-44-7
Molecular Formula C₈H₅BrF₂O₂
Molecular Weight 251.03 g/mol
Appearance Off-white to white solidGeneric observation

The reactivity of Methyl 2-bromo-3,6-difluorobenzoate is primarily dictated by the interplay between the bromo, fluoro, and methyl ester substituents on the aromatic ring. The two fluorine atoms, positioned ortho and meta to the bromine, exert a strong electron-withdrawing effect, which can influence the oxidative addition step in palladium-catalyzed reactions. The bromine atom serves as a versatile handle for the introduction of a wide array of substituents via cross-coupling chemistry.

Application Note I: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For Methyl 2-bromo-3,6-difluorobenzoate, this reaction provides a direct route to novel biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.

Causality Behind Experimental Choices

The success of a Suzuki-Miyaura coupling is contingent upon the judicious selection of the palladium catalyst, ligand, base, and solvent system.

  • Palladium Precatalyst: A variety of Pd(0) and Pd(II) sources can be employed. Pre-formed, air-stable precatalysts are often preferred for their ease of handling and reproducibility.

  • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are generally favored as they promote the rates of both oxidative addition and reductive elimination, key steps in the catalytic cycle. For sterically hindered substrates, specialized ligands may be required.

  • Base: A base is necessary to facilitate the transmetalation step. Inorganic bases such as potassium carbonate, cesium carbonate, or potassium phosphate are commonly used. The choice of base can significantly impact the reaction outcome and should be optimized for the specific substrates.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution of the base is typically used. The solvent system must be capable of dissolving both the organic and inorganic reaction components.

Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of Methyl 2-bromo-3,6-difluorobenzoate with an arylboronic acid. Note: This is a representative protocol and may require optimization for specific substrates.

Materials:

  • Methyl 2-bromo-3,6-difluorobenzoate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Methyl 2-bromo-3,6-difluorobenzoate, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Methyl 2-bromo-3,6-difluorobenzoate - Arylboronic Acid - Base B Add Pd Catalyst A->B C Add Degassed Solvent B->C D Heat and Stir (80-100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Purification (Column Chromatography) G->H I I H->I Characterization (NMR, MS) Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L_n->Oxidative\nAddition\nComplex Ar-X Pd(II)-Amido\nComplex Pd(II)-Amido Complex Oxidative\nAddition\nComplex->Pd(II)-Amido\nComplex R2NH, Base Product Product Pd(II)-Amido\nComplex->Product Reductive Elimination Product->Pd(0)L_n Ar-NR2

Sources

Application Notes and Protocols: Sonogashira Coupling of Methyl 2-bromo-3,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2][3] This reaction's power lies in its ability to construct complex molecular architectures under relatively mild conditions, making it invaluable in pharmaceuticals, natural products synthesis, and materials science.[1] This document provides a detailed protocol and technical guide for the Sonogashira coupling of Methyl 2-bromo-3,6-difluorobenzoate, an electron-deficient aryl bromide. We will delve into the mechanistic underpinnings of the reaction, offer a robust, step-by-step experimental procedure, and provide expert insights into troubleshooting and optimization.

The Sonogashira Reaction: A Mechanistic Overview

The Sonogashira reaction typically employs a dual-catalyst system comprising a palladium complex and a copper(I) salt, in the presence of an amine base.[1][4] Understanding the interplay between these components is critical for successful execution and optimization. The reaction proceeds through two interconnected catalytic cycles.

The Palladium Cycle

The primary catalytic cycle involves the palladium center and is responsible for the C-C bond formation.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-bromide bond of Methyl 2-bromo-3,6-difluorobenzoate. This step forms a Pd(II) intermediate.[5] The reactivity order for the halide is I > OTf > Br > Cl.[5]

  • Transmetalation: A copper(I) acetylide species, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex, displacing the bromide.[5][6]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to release the final alkynylated product and regenerate the active Pd(0) catalyst, which re-enters the cycle.[1]

The Copper Co-catalyst Cycle

The role of the copper(I) co-catalyst is to facilitate the activation of the terminal alkyne.

  • π-Alkyne Complex Formation: The copper(I) salt, typically CuI, reacts with the terminal alkyne.[1]

  • Deprotonation & Acetylide Formation: The amine base deprotonates the alkyne, which is made more acidic by its coordination to the copper. This forms a crucial copper(I) acetylide intermediate.[1][7] This species is the active nucleophile that participates in the transmetalation step of the palladium cycle.

While the copper co-catalyst enhances reaction rates, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[1] In cases where this is problematic, copper-free Sonogashira protocols have been developed.[8][9]

Protocol: Sonogashira Coupling of Methyl 2-bromo-3,6-difluorobenzoate

This protocol details a reliable procedure for coupling Methyl 2-bromo-3,6-difluorobenzoate with a generic terminal alkyne, Phenylacetylene, as a representative example. The electron-withdrawing nature of the fluorine and ester groups on the aryl bromide generally makes it a good substrate for oxidative addition.

Materials and Reagents
  • Methyl 2-bromo-3,6-difluorobenzoate

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), distilled

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Argon or Nitrogen gas (inert atmosphere)

Reagent & Stoichiometry Table
ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
Methyl 2-bromo-3,6-difluorobenzoate253.021.01.0253 mg
Phenylacetylene102.131.21.2122.6 mg (133 µL)
PdCl₂(PPh₃)₂701.900.030.0321.1 mg
Copper(I) Iodide (CuI)190.450.050.059.5 mg
Triethylamine (TEA)101.193.03.0303.6 mg (418 µL)
Anhydrous THF---5.0 mL
Experimental Workflow Diagram

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Add Aryl Bromide, PdCl₂(PPh₃)₂, & CuI to dry Schlenk flask B 2. Evacuate & backfill with Argon (3x) A->B C 3. Add anhydrous THF & Triethylamine (TEA) B->C D 4. Add Phenylacetylene via syringe C->D E 5. Stir at room temp. (or heat to 50-60°C) D->E F 6. Monitor by TLC (approx. 2-16 h) E->F G 7. Cool to RT, filter through Celite pad F->G H 8. Concentrate filtrate in vacuo G->H I 9. Redissolve in EtOAc, wash with aq. NH₄Cl & Brine H->I J 10. Dry organic layer (Na₂SO₄), filter, concentrate I->J K 11. Purify by flash column chromatography J->K L 12. Characterize pure product (NMR, MS, etc.) K->L

Caption: Experimental workflow for the Sonogashira coupling.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Methyl 2-bromo-3,6-difluorobenzoate (253 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21.1 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Anhydrous and anaerobic conditions are typically required for optimal results.[4]

  • Solvent and Base Addition: Under a positive pressure of argon, add anhydrous THF (5.0 mL) followed by distilled triethylamine (418 µL, 3.0 mmol) via syringe. Stir the mixture to dissolve the solids.

  • Alkyne Addition: Add phenylacetylene (133 µL, 1.2 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish (as monitored by TLC), it can be gently heated to 50-60 °C. For many aryl bromides, heating may be required to achieve a reasonable reaction rate.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 2-16 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst and salts, washing the pad with additional solvent.[5]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, and then brine.[5] The ammonium chloride wash helps to remove the copper catalyst and the amine base.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[5]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (Pd(0) not formed or degraded); Insufficiently inert atmosphere (O₂ present); Poor quality reagents/solvents.Use a fresh, high-quality palladium source. Ensure the reaction is thoroughly degassed. Use freshly distilled, anhydrous solvents and base. Consider adding a more electron-rich and bulky phosphine ligand.[2][10]
Alkyne Homocoupling Presence of oxygen; High concentration of copper catalyst.Ensure rigorous degassing. Reduce the amount of CuI or switch to a copper-free protocol.[1][8] Slow addition of the alkyne can sometimes minimize this side reaction.[8]
Dehalogenation of Aryl Halide Presence of water or other protic sources; Base-induced side reaction.Use rigorously dried solvents and reagents. Consider using a non-nucleophilic, hindered base.
Complex Mixture of Products Reaction temperature too high, leading to decomposition; Side reactions.Run the reaction at a lower temperature for a longer duration. Screen different ligands or bases to improve selectivity.[11]

Safety Precautions

  • Reagents: Handle all chemicals in a well-ventilated fume hood. Palladium compounds can be toxic and should be handled with care. Triethylamine is corrosive and flammable.

  • Inert Atmosphere: Schlenk line techniques require proper training. Ensure there are no leaks in the system.

  • Exotherms: While this specific reaction is not known for strong exotherms, palladium-catalyzed coupling reactions can be exothermic, especially at scale.[12] Monitor the reaction temperature during initial setup and heating.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Doucet, H., & Hierso, J.-C. (2007). A mild and general protocol for the copper-free Sonogashira coupling of aryl bromides with acetylenes. Organic Letters, 9(13), 2353-2356. Retrieved from [Link]

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved from [Link]

  • KAUST. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • RSC Advances. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • ACS Publications. (2018). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Retrieved from [Link]

  • YouTube. (2020). Sonogashira cross-coupling reaction. Retrieved from [Link]

  • Journal of the American Chemical Society. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Retrieved from [Link]

  • RSC Advances. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Retrieved from [Link]

  • Organic Letters. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Retrieved from [Link]

  • Purdue University. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Retrieved from [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]

  • YouTube. (2022). Sonogashira Coupling- Reaction and application in Research Lab. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ACS Publications. (2006). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]

  • Journal of Chemical Education. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from [Link]

  • SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • Tetrahedron Letters. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene. Retrieved from [Link]

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Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2-bromo-3,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool for drug development professionals and researchers.[1][5] This guide provides an in-depth technical overview and detailed protocols for the Buchwald-Hartwig amination of a challenging substrate, Methyl 2-bromo-3,6-difluorobenzoate.

The choice of Methyl 2-bromo-3,6-difluorobenzoate as a substrate presents a unique set of challenges due to the presence of multiple electron-withdrawing fluorine atoms and the steric hindrance imposed by the ortho-bromo and ortho-fluoro substituents. Understanding the interplay of these electronic and steric factors is paramount to developing a successful and high-yielding amination protocol. This document will dissect the mechanistic nuances of the reaction, guide the user through the rational selection of catalysts, ligands, and bases, and provide a robust experimental workflow for achieving the desired N-arylated products.

Mechanistic Considerations: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6][7] A general representation of this cycle is depicted below. The key steps include oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][6]

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition Ar-X Methyl 2-bromo-3,6-difluorobenzoate Oxidative Addition Oxidative Addition Ar-Pd(II)(L)-NR2 Ar-Pd(II)(L)-NR2 Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NR2 Amine, Base Amine (R2NH) Amine Coordination & Deprotonation Coordination & Deprotonation Base Base Ar-Pd(II)(L)-NR2->Pd(0)L Reductive Elimination Ar-NR2 Product Ar-Pd(II)(L)-NR2->Ar-NR2 Reductive Elimination Reductive Elimination Experimental_Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up and Purification a Add Methyl 2-bromo-3,6-difluorobenzoate, Pd precatalyst, and ligand to a Schlenk flask. b Add base. a->b c Add anhydrous, degassed solvent. b->c d Add amine. c->d e Heat the reaction mixture with stirring. d->e f Monitor reaction progress (TLC, GC-MS, or LC-MS). e->f g Cool to room temperature and quench. f->g h Extract with an organic solvent. g->h i Wash with water and brine. h->i j Dry the organic layer and concentrate. i->j k Purify by column chromatography. j->k

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • Methyl 2-bromo-3,6-difluorobenzoate

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 2-bromo-3,6-difluorobenzoate (1.0 equiv), the palladium precatalyst (1-5 mol%), and the phosphine ligand (1.2-6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. [8]3. Reagent Addition: Under a positive pressure of the inert gas, add the base (1.5-2.0 equiv).

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the amine (1.1-1.5 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. [8]6. Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and quench with water.

  • Extraction: Separate the organic layer and wash it with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous/deoxygenated conditions- Inappropriate choice of ligand or base- Low reaction temperature- Use a fresh batch of catalyst and ensure proper inert atmosphere techniques.- Screen different ligands and bases.- Increase the reaction temperature.
Formation of side products (e.g., hydrodehalogenation) - β-hydride elimination competing with reductive elimination- Use a more sterically hindered ligand to favor reductive elimination.- Adjust the reaction temperature.
Incomplete reaction - Catalyst deactivation- Insufficient amount of base or amine- Increase catalyst loading.- Ensure the stoichiometry of the base and amine is correct.

Conclusion

The Buchwald-Hartwig amination of Methyl 2-bromo-3,6-difluorobenzoate presents a synthetic challenge that can be overcome with a rational and systematic approach to reaction development. The key to success lies in the careful selection of a bulky, electron-rich phosphine ligand in combination with an appropriate palladium precatalyst and a strong, non-nucleophilic base. The provided protocols and guidelines serve as a robust starting point for researchers and drug development professionals to access a diverse range of valuable 2-amino-3,6-difluorobenzoate derivatives. Through careful optimization and attention to experimental detail, this powerful C-N bond-forming reaction can be effectively applied to this challenging substrate.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. (2021). [Link]

  • Yamamoto, T., et al. (2014). Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. European Journal of Organic Chemistry. [Link]

  • Name-Reaction.com. Buchwald-Hartwig amination. [Link]

  • WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • Nolan, S. P., et al. (2004). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. The Journal of Organic Chemistry. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. (2018). [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024). [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. [Link]

  • Zhang, Y., et al. (2023). Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. RSC Advances. [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. (2022). [Link]

  • Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]

  • Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]

  • Beller, M., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Dennis, J. M., et al. (2020). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. ACS Catalysis. [Link]

  • Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]

  • Samanta, S., et al. (2020). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry. [Link]

  • Zhang, W. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. [Link]

  • da Silva, A. B., et al. (2023). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules. [Link]

  • Samanta, S. (2021). Synthesis of Library of N-t-boc Amino ester. Digital Commons at Buffalo State. [Link]

  • Healy, P. C., et al. (2012). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. [Link]

  • da Silva, A. B., et al. (2023). Efficient Synthesis of 6-Arylaminoflavones via Buchwald-Hartwig Amination and Its Anti-Tumor Investigation. Preprints.org. [Link]

Sources

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from Methyl 2-bromo-3,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing Methyl 2-bromo-3,6-difluorobenzoate as a key starting material. The strategic placement of fluorine atoms and a bromine handle on the aromatic ring makes this reagent a versatile building block for accessing a variety of medicinally relevant scaffolds. The protocols herein focus on robust and scalable palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination, to construct diverse heterocyclic cores such as benzofurans and indoles. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their chemical library with novel, fluorinated heterocyclic entities.

Introduction: The Significance of Fluorinated Heterocycles and the Utility of Methyl 2-bromo-3,6-difluorobenzoate

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals. The incorporation of fluorine atoms into these scaffolds can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1] Consequently, the development of synthetic methodologies to access novel fluorinated heterocycles is of paramount importance in modern drug discovery.[2][3]

Methyl 2-bromo-3,6-difluorobenzoate is a commercially available starting material that offers several strategic advantages for the synthesis of complex heterocyclic systems. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, while the two fluorine atoms can modulate the electronic properties of the ring and provide sites for potential hydrogen bonding interactions in a biological target. The methyl ester functionality can be readily hydrolyzed or converted to other functional groups, further expanding the synthetic possibilities.

This application note will detail two primary synthetic pathways originating from Methyl 2-bromo-3,6-difluorobenzoate: the synthesis of substituted benzofurans via a palladium-catalyzed annulation and the construction of functionalized indoles through a Buchwald-Hartwig amination followed by intramolecular cyclization.

Synthesis of Substituted Benzofurans via Palladium-Catalyzed Annulation

The benzofuran motif is a prevalent core in numerous natural products and biologically active molecules. Palladium-catalyzed reactions have emerged as a powerful tool for their construction.[4][5][6][7][8] The following protocol describes a general method for the synthesis of 4,7-difluoro-substituted benzofurans from Methyl 2-bromo-3,6-difluorobenzoate.

Scientific Rationale & Mechanistic Insights

The synthesis of benzofurans from ortho-haloaryl esters and terminal alkynes can be achieved through a palladium-catalyzed process. The catalytic cycle is generally believed to involve the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the alkyne. Subsequent steps can vary depending on the specific reaction conditions but often involve a Heck-type insertion followed by an intramolecular oxy-palladation and reductive elimination to afford the benzofuran product and regenerate the Pd(0) catalyst. The choice of a suitable base is crucial to facilitate the deprotonation of the alkyne and/or the phenolic intermediate.

Experimental Protocol: Synthesis of Methyl 4,7-difluoro-2-phenylbenzofuran-3-carboxylate

This protocol details the synthesis of a representative benzofuran derivative.

Materials:

Reagent/MaterialCAS NumberMolecular FormulaAmountMolar Equivalents
Methyl 2-bromo-3,6-difluorobenzoate1805523-44-7C8H5BrF2O2251 mg (1.0 mmol)1.0
Phenylacetylene536-74-3C8H6123 mg (1.2 mmol)1.2
Palladium(II) Acetate (Pd(OAc)2)3375-31-3C4H6O4Pd11.2 mg (0.05 mmol)0.05
SPhos657408-07-6C27H31O2P41.0 mg (0.1 mmol)0.1
Potassium Carbonate (K2CO3)584-08-7K2CO3276 mg (2.0 mmol)2.0
1,4-Dioxane (anhydrous)123-91-1C4H8O25 mL-

Procedure:

  • To a dry Schlenk tube, add Methyl 2-bromo-3,6-difluorobenzoate (1.0 mmol), Palladium(II) acetate (0.05 mmol), SPhos (0.1 mmol), and Potassium Carbonate (2.0 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane (5 mL) and phenylacetylene (1.2 mmol) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® and wash the pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired benzofuran product.

Visualization of the Synthetic Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - Methyl 2-bromo-3,6-difluorobenzoate - Pd(OAc)2 & SPhos - K2CO3 solvents Add Anhydrous Dioxane & Phenylacetylene start->solvents degas Degas with Argon/Nitrogen solvents->degas heat Heat to 100 °C (12-16 hours) degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool dilute Dilute with Ethyl Acetate cool->dilute filter Filter through Celite® dilute->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify end end purify->end Final Product: Methyl 4,7-difluoro-2-phenylbenzofuran-3-carboxylate G cluster_setup Reaction Setup (Glovebox) cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Solids: - Methyl 2-bromo-3,6-difluorobenzoate - Pd2(dba)3 & Xantphos - NaOtBu add_liquids Add Toluene & Benzophenone Imine start->add_liquids heat Heat to 90 °C (4-6 hours) add_liquids->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool hydrolyze Add 1 M HCl, Stir 1 hr cool->hydrolyze extract Extract with Ethyl Acetate hydrolyze->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Final Product: Methyl 2-amino-3,6-difluorobenzoate

Sources

Application of Methyl 2-bromo-3,6-difluorobenzoate in the Development of Next-Generation Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds in Fungicide Innovation

The relentless evolution of fungal resistance to existing agrochemicals necessitates a continuous search for novel fungicidal scaffolds. Methyl 2-bromo-3,6-difluorobenzoate, a strategically halogenated aromatic compound, has emerged as a valuable starting material in the synthesis of a new generation of potent fungicides. Its unique substitution pattern, featuring two fluorine atoms and a bromine atom, provides a versatile platform for the construction of complex bioactive molecules. The electron-withdrawing nature of the fluorine atoms can significantly influence the physicochemical properties and biological activity of the resulting compounds, often enhancing their metabolic stability and binding affinity to target enzymes.[1][2][3] This document provides a comprehensive guide for researchers and drug development professionals on the application of Methyl 2-bromo-3,6-difluorobenzoate in the discovery and development of novel fungicides, with a particular focus on the synthesis and evaluation of succinate dehydrogenase inhibitors (SDHIs).

Core Concept: Targeting Fungal Respiration through Succinate Dehydrogenase Inhibition

The primary application of Methyl 2-bromo-3,6-difluorobenzoate in fungicide development lies in its role as a key building block for the synthesis of succinate dehydrogenase inhibitors (SDHIs).[4][5] SDH, also known as Complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane of fungi. It plays a dual role in cellular metabolism, participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[4][6] By inhibiting SDH, these fungicides effectively block fungal respiration, leading to a depletion of cellular energy (ATP) and ultimately, cell death.[4][6]

The molecular structure of many potent SDHI fungicides consists of a "head" piece, typically a heterocyclic ring system like pyrazole, connected via an amide linkage to a substituted phenyl ring "tail". Methyl 2-bromo-3,6-difluorobenzoate serves as a precursor to this crucial "tail" fragment, where the fluorine and other substituents play a vital role in optimizing the molecule's interaction with the SDH enzyme's binding pocket.[1]

Experimental Protocols and Methodologies

Part 1: Synthesis of a Pyrazole Carboxamide Fungicide Candidate

This section outlines a representative multi-step synthesis of a novel pyrazole carboxamide fungicide starting from Methyl 2-bromo-3,6-difluorobenzoate. The workflow involves three key transformations: hydrolysis of the ester, formation of an acid chloride, and subsequent amide coupling with a pyrazole amine.

Synthesis_Workflow A Methyl 2-bromo-3,6-difluorobenzoate B Step 1: Hydrolysis (NaOH, H₂O/MeOH) A->B Ester Cleavage C 2-bromo-3,6-difluorobenzoic acid B->C D Step 2: Acid Chloride Formation (SOCl₂, reflux) C->D Activation E 2-bromo-3,6-difluorobenzoyl chloride D->E F Step 3: Amide Coupling (Pyrazole Amine, Base) E->F C-N Bond Formation G Final Product: Pyrazole Carboxamide Fungicide F->G

Caption: Synthetic workflow for a pyrazole carboxamide fungicide.

Protocol 1.1: Hydrolysis of Methyl 2-bromo-3,6-difluorobenzoate

  • Rationale: The initial step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a necessary transformation to enable subsequent amide bond formation. A base-mediated hydrolysis is a standard and efficient method for this purpose.

  • Materials:

    • Methyl 2-bromo-3,6-difluorobenzoate

    • Sodium hydroxide (NaOH)

    • Methanol (MeOH)

    • Water (deionized)

    • Hydrochloric acid (HCl, concentrated)

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve Methyl 2-bromo-3,6-difluorobenzoate (1.0 eq) in a 3:1 mixture of methanol and water.

    • Add sodium hydroxide (1.5 eq) to the solution and stir the mixture at 60°C for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2 with concentrated HCl.

    • Extract the product, 2-bromo-3,6-difluorobenzoic acid, with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude product.

Protocol 1.2: Formation of 2-bromo-3,6-difluorobenzoyl chloride

  • Rationale: Conversion of the carboxylic acid to the more reactive acyl chloride facilitates the subsequent amide coupling reaction. Thionyl chloride is a common and effective reagent for this transformation.[7]

  • Materials:

    • 2-bromo-3,6-difluorobenzoic acid

    • Thionyl chloride (SOCl₂)

    • Toluene (anhydrous)

  • Procedure:

    • To a flask containing 2-bromo-3,6-difluorobenzoic acid (1.0 eq), add an excess of thionyl chloride (3.0 eq) in anhydrous toluene.

    • Reflux the mixture for 2-3 hours.

    • Monitor the reaction by observing the cessation of gas evolution.

    • After completion, carefully remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-bromo-3,6-difluorobenzoyl chloride, which can be used in the next step without further purification.

Protocol 1.3: Amide Coupling with a Pyrazole Amine

  • Rationale: This final step constructs the core structure of the SDHI fungicide by forming an amide bond between the "tail" (2-bromo-3,6-difluorobenzoyl chloride) and the "head" (a suitable pyrazole amine). The choice of base is crucial to neutralize the HCl generated during the reaction.[8]

  • Materials:

    • 2-bromo-3,6-difluorobenzoyl chloride

    • A substituted pyrazole amine (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine)

    • Triethylamine (Et₃N) or Pyridine

    • Dichloromethane (DCM, anhydrous)

  • Procedure:

    • Dissolve the pyrazole amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of 2-bromo-3,6-difluorobenzoyl chloride (1.05 eq) in anhydrous DCM to the cooled amine solution.

    • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the final pyrazole carboxamide fungicide.[9]

Part 2: Biological Evaluation of Fungicidal Activity

Once synthesized, the novel compounds must be evaluated for their antifungal efficacy. This involves both in vitro testing against a panel of fungal pathogens and a specific enzyme inhibition assay to confirm the mechanism of action.

Biological_Evaluation cluster_0 In Vitro Antifungal Assay cluster_1 SDH Enzyme Inhibition Assay A Prepare Fungal Inoculum (e.g., Rhizoctonia solani) B Serial Dilution of Test Compound in 96-well plate A->B C Inoculate Plates and Incubate B->C D Determine MIC and EC₅₀ values (Visual or Spectrophotometric) C->D E Isolate Mitochondria from target fungus F Prepare Reaction Mixture: - Mitochondrial extract - Succinate (substrate) - DCPIP (electron acceptor) E->F G Add Test Compound at various concentrations F->G H Measure Rate of DCPIP Reduction (Absorbance at 600 nm) G->H

Caption: Workflow for the biological evaluation of synthesized fungicides.

Protocol 2.1: In Vitro Antifungal Susceptibility Testing

  • Rationale: This assay determines the minimum inhibitory concentration (MIC) and the half-maximal effective concentration (EC₅₀) of the synthesized compound against a range of economically important fungal pathogens. A mycelial growth inhibition assay is a standard method for this purpose.[5]

  • Materials:

    • Synthesized fungicide candidate

    • Commercial fungicides for comparison (e.g., Boscalid)

    • Fungal isolates (e.g., Rhizoctonia solani, Botrytis cinerea, Sclerotinia sclerotiorum)

    • Potato Dextrose Agar (PDA)

    • Dimethyl sulfoxide (DMSO)

    • Sterile petri dishes

  • Procedure:

    • Prepare stock solutions of the test compounds and control fungicides in DMSO.

    • Prepare PDA medium amended with various concentrations of the test compounds. This is achieved by adding the appropriate volume of the stock solution to the molten PDA before pouring the plates. A control plate with DMSO alone should also be prepared.

    • Place a mycelial plug (5 mm diameter) from the edge of an actively growing fungal colony onto the center of each amended and control PDA plate.

    • Incubate the plates at 25°C in the dark.

    • Measure the colony diameter in two perpendicular directions daily until the fungal growth in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition relative to the control.

    • Determine the EC₅₀ value by probit analysis of the inhibition data.[5]

Protocol 2.2: Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay

  • Rationale: This biochemical assay confirms that the antifungal activity of the synthesized compound is due to the inhibition of the target enzyme, SDH. The assay measures the rate of succinate-dependent reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCPIP), which changes color upon reduction.[10][11]

  • Materials:

    • Mitochondrial fraction isolated from the target fungus

    • Synthesized fungicide candidate

    • Potassium phosphate buffer

    • Sodium succinate

    • 2,6-dichloroindophenol (DCPIP)

    • Potassium cyanide (KCN) (to inhibit downstream electron transport)

    • Spectrophotometer

  • Procedure:

    • Isolate mitochondria from the target fungal species using standard differential centrifugation methods.

    • Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, KCN, and the mitochondrial suspension.

    • Add the test compound at various concentrations to the cuvettes and pre-incubate for 5 minutes.

    • Initiate the reaction by adding sodium succinate and DCPIP.

    • Immediately measure the decrease in absorbance at 600 nm over time in a spectrophotometer. This reflects the rate of DCPIP reduction.[12]

    • The rate of the uninhibited reaction (control) is determined in the absence of the test compound.

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Data Presentation and Interpretation

The data generated from the synthesis and biological evaluation should be systematically organized to facilitate structure-activity relationship (SAR) analysis.

Table 1: Physicochemical Properties of Methyl 2-bromo-3,6-difluorobenzoate and Analogs

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
Methyl 2-bromo-3,6-difluorobenzoate1805523-44-7C₈H₅BrF₂O₂251.03Not specified
Methyl 2-bromo-4-fluorobenzoate653-92-9C₈H₆BrFO₂233.04Colorless to light yellow liquid
Methyl 2-bromobenzoate610-94-6C₈H₇BrO₂215.04Liquid
Methyl 4-bromo-2,6-difluorobenzoate773134-11-5C₈H₅BrF₂O₂251.03White to Yellow Solid

Data sourced from references[13][14][15]

Table 2: Representative Biological Activity Data for a Hypothetical Fungicide Series

Compound IDR¹ Group on PyrazoleEC₅₀ (µg/mL) vs. R. solaniEC₅₀ (µg/mL) vs. B. cinereaSDH IC₅₀ (µM)
F-001 -CH₃1.22.50.8
F-002 -CF₃0.51.10.3
F-003 -H5.88.23.5
Boscalid (Commercial Standard)0.81.50.5

Structure-Activity Relationship (SAR) Insights

The strategic placement of the bromine and fluorine atoms on the benzoate ring is critical for the fungicidal activity of the resulting molecules. The bromine atom often serves as a handle for further chemical modifications, such as Suzuki coupling reactions, to introduce additional diversity.[2][3][16][17] The fluorine atoms contribute to the molecule's lipophilicity and can form favorable interactions within the binding site of the target enzyme.[18][19]

By systematically varying the substituents on both the pyrazole "head" and the benzoate "tail" (derived from Methyl 2-bromo-3,6-difluorobenzoate), researchers can probe the SAR and optimize the antifungal potency and spectrum of the lead compounds. For instance, as suggested in Table 2, the introduction of a trifluoromethyl group (F-002) on the pyrazole ring can lead to a significant enhancement in activity compared to a methyl group (F-001) or an unsubstituted analog (F-003). This highlights the importance of electronic and steric factors in achieving potent inhibition of the target enzyme.[1][20][21]

Conclusion

Methyl 2-bromo-3,6-difluorobenzoate is a highly valuable and versatile building block for the development of novel SDHI fungicides. The protocols and methodologies outlined in this document provide a comprehensive framework for the synthesis, biological evaluation, and optimization of new fungicidal candidates derived from this key intermediate. By leveraging the unique properties conferred by the difluoro-bromo substitution pattern and employing a systematic approach to SAR studies, researchers can accelerate the discovery of next-generation fungicides to combat the growing challenge of fungal resistance in agriculture.

References

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  • LookChem. (n.d.). Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier. LookChem.
  • ACS Publications. (2025). Synthesis and Evaluation of Antifungal Activity of Novel Potent SDHI Fungicides Featuring a Conjugated Alkyne Structural Motif. Journal of Agricultural and Food Chemistry.
  • National Institutes of Health (NIH). (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. NIH.
  • Google Patents. (n.d.). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
  • Abcam. (n.d.). Succinate-Dehydrogenase-Assay-protocol-book-v4a-ab228560.docx. Abcam.
  • ResearchGate. (2025). Assay of Succinate Dehydrogenase Activity by a Colorimetric-Continuous Method Using Iodonitrotetrazolium Chloride as Electron Acceptor.
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  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
  • Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
  • UMass ScholarWorks. (n.d.). DEVELOPMENT OF MOLECULAR DETECTION SYSTEM FOR SDHI FUNGICIDE RESISTANCE AND FIELD ASSESSMENT OF SDHI FUNGICIDES ON SCLEROTINIA H.
  • Google Patents. (n.d.). CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (n.d.). Curative activity in glasshouse of SDHI fungicides on "poorly controlled" and sensible V.
  • (n.d.). S159 Antifungal Susceptibility Testing.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? : r/Chempros.
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  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
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  • ACS Publications. (2025). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • PubMed Central. (n.d.). Synthesis and in vitro biological evaluation of pyrazole group-containing analogues for PDE10A.
  • BenchChem. (2025).
  • Organic Syntheses. (1958). 2-bromo-3-methylbenzoic acid - Organic Syntheses Procedure.
  • Google Patents. (n.d.). CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
  • (2016). Synthesis, Crystal Structure, DFT Studies and Antifungal Activity of 5- (4-Cyclopropyl-5-((3-fluorobenzyl)sulfonyl)-4H-1,2,4-triazol-3-yl).
  • PubMed. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies.
  • PubMed Central. (n.d.).
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Application Notes & Protocols: Strategic Derivatization of Methyl 2-bromo-3,6-difluorobenzoate for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design.[1][2] Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, and binding affinity.[3] Methyl 2-bromo-3,6-difluorobenzoate is a versatile, fluorinated building block poised for the generation of diverse compound libraries. Its strategic arrangement of functional groups—a reactive bromine atom for cross-coupling, two electron-withdrawing fluorine atoms to influence reactivity, and a methyl ester for further modification—makes it an exceptionally valuable starting material for exploring novel chemical space in drug discovery programs.[4]

This technical guide provides a comprehensive overview and detailed protocols for the derivatization of Methyl 2-bromo-3,6-difluorobenzoate via three principal palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) and Nucleophilic Aromatic Substitution (SNAr). By understanding the reactivity of this scaffold, researchers can unlock its potential for creating novel molecular architectures.

Analysis of the Starting Material: Reactivity and Strategic Considerations

The reactivity of Methyl 2-bromo-3,6-difluorobenzoate is governed by the interplay of its substituents:

  • Bromine Atom (C2): This serves as the primary handle for palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing complex molecules.[5]

  • Fluorine Atoms (C3, C6): These electron-withdrawing groups activate the aromatic ring, making it more susceptible to nucleophilic attack. This is particularly relevant for SNAr reactions. The fluorine at the C6 position, being ortho to the bromine, can also sterically influence the approach to the C-Br bond during catalyst association.

  • Methyl Ester (C1): This group is also electron-withdrawing and can be hydrolyzed to the corresponding carboxylic acid post-derivatization, providing a vector for further functionalization, such as amide bond formation.

The combination of these features allows for a multi-dimensional approach to library synthesis, enabling the exploration of a wide range of structural and functional diversity from a single, advanced intermediate.

I. Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds, valued for its mild conditions and broad functional group tolerance.[6] For a substrate like Methyl 2-bromo-3,6-difluorobenzoate, which presents steric hindrance around the bromine atom, the choice of catalyst system is critical.[4][7]

Causality in Protocol Design:

The primary challenge is overcoming the steric hindrance imposed by the adjacent methyl ester and the ortho-fluorine atom. This necessitates the use of bulky, electron-rich phosphine ligands that promote the rate-limiting oxidative addition step and subsequent reductive elimination.[4] Ligands such as SPhos or XPhos, developed by the Buchwald group, are particularly effective for such sterically demanding couplings. The choice of a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is crucial to facilitate the transmetalation step without promoting unwanted side reactions, such as ester hydrolysis.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_setup Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine: - Methyl 2-bromo-3,6-difluorobenzoate - Arylboronic Acid - Base (e.g., K₃PO₄) catalyst Add Catalyst System: - Palladium Source (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) solvent Add Solvent: (e.g., Dioxane/H₂O) degas Degas Mixture: (N₂ or Ar Purge) heat Heat Reaction: (e.g., 80-100 °C) quench Quench & Dilute: (Add H₂O & EtOAc) heat->quench extract Extract Organic Layer dry Dry & Concentrate purify Purify: (Column Chromatography) analysis Characterize: (NMR, LC-MS, HRMS) purify->analysis

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of Methyl 2-bromo-3,6-difluorobenzoate
ParameterRecommended ConditionRationale / Comments
Aryl Halide Methyl 2-bromo-3,6-difluorobenzoate (1.0 equiv)Starting material.
Boronic Acid Aryl- or Heteroarylboronic Acid (1.2-1.5 equiv)Excess ensures complete consumption of the aryl halide.
Palladium Source Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Common, air-stable palladium precursors.
Ligand SPhos or XPhos (4-10 mol%)Bulky, electron-rich ligands are essential for coupling sterically hindered substrates.[4]
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv)Effective bases for transmetalation; milder than alkoxides, preserving the ester.
Solvent 1,4-Dioxane / H₂O (4:1 to 10:1) or Toluene / H₂OAprotic/aqueous mixtures facilitate dissolution of both organic and inorganic reagents.
Temperature 80 - 110 °CSufficient thermal energy to overcome activation barriers.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Methodology:

  • To a dry reaction vessel, add Methyl 2-bromo-3,6-difluorobenzoate (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 3 mol%) and the phosphine ligand (e.g., SPhos, 6 mol%).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 5:1) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the desired biaryl product.

II. Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines, a common motif in pharmaceuticals.[5] The reaction couples an aryl halide with a primary or secondary amine. For an electron-deficient substrate like Methyl 2-bromo-3,6-difluorobenzoate, the oxidative addition step is generally favorable. However, the choice of base and ligand is critical to ensure efficient catalysis and prevent side reactions.[8]

Causality in Protocol Design:

The key to a successful Buchwald-Hartwig amination on this substrate is the selection of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). This base must be strong enough to deprotonate the amine-palladium complex to form the key palladium-amido intermediate, which precedes reductive elimination.[9] The use of specialized, bulky phosphine ligands (e.g., XPhos, RuPhos) is again crucial to facilitate the C-N bond-forming reductive elimination step, which can be slow for electron-deficient aryl groups.

Catalytic Cycle: Buchwald-Hartwig Amination

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl LigandEx Amine Coordination PdII_Aryl->LigandEx HNR¹R² PdII_Amine [Ar-Pd(II)L₂(HNR¹R²)]⁺X⁻ LigandEx->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation -HX PdII_Amido Ar-Pd(II)L₂(NR¹R²) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Ar-NR¹R² RedElim->Pd0

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig Amination of Methyl 2-bromo-3,6-difluorobenzoate
ParameterRecommended ConditionRationale / Comments
Aryl Halide Methyl 2-bromo-3,6-difluorobenzoate (1.0 equiv)Starting material.
Amine Primary or Secondary Amine (1.1-1.5 equiv)Broad scope of applicable amines.
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Standard palladium precursors.
Ligand XPhos, RuPhos, or BrettPhos (2-8 mol%)Bulky phosphine ligands are critical for promoting C-N reductive elimination.[8]
Base NaOtBu, KOtBu, or LHMDS (1.5-2.0 equiv)Strong, non-nucleophilic base is required for deprotonation of the amine.
Solvent Toluene or 1,4-Dioxane (anhydrous)Aprotic solvents are standard for this transformation.
Temperature 80 - 110 °CTypical temperature range for these couplings.
Atmosphere Inert (Nitrogen or Argon)Essential to protect the catalyst from oxygen.

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to a dry reaction vessel.

  • Add anhydrous toluene, followed by Methyl 2-bromo-3,6-difluorobenzoate (1.0 equiv) and the amine (1.2 equiv).

  • Seal the vessel and heat the mixture to 100 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product via flash column chromatography.

III. Palladium-Catalyzed C-C Bond Formation: The Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, creating arylalkyne structures that are valuable in medicinal chemistry.[10] The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[10]

Causality in Protocol Design:

The standard Sonogashira conditions should be effective for this substrate. The use of a copper(I) salt, typically CuI, is crucial as it facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation to the palladium center.[10] An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), serves both as the base to deprotonate the terminal alkyne and often as the solvent. For a sterically hindered substrate, a phosphine ligand like PPh₃ is generally sufficient, but more electron-rich ligands can sometimes accelerate the reaction.

Protocol 3: Sonogashira Coupling of Methyl 2-bromo-3,6-difluorobenzoate
ParameterRecommended ConditionRationale / Comments
Aryl Halide Methyl 2-bromo-3,6-difluorobenzoate (1.0 equiv)Starting material.
Alkyne Terminal Alkyne (1.2-2.0 equiv)Excess drives the reaction to completion.
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)Standard, commercially available catalysts for Sonogashira reactions.
Copper(I) Source Copper(I) Iodide (CuI) (1-5 mol%)Essential co-catalyst for the formation of the copper acetylide.[10]
Base Triethylamine (TEA) or DIPEAActs as both a base and a solvent.
Solvent THF or DMF (if co-solvent is needed)Used to ensure solubility of all reactants.
Temperature Room Temperature to 80 °CReaction can often proceed at mild temperatures.
Atmosphere Inert (Nitrogen or Argon)Protects the catalyst and prevents alkyne homocoupling.

Step-by-Step Methodology:

  • To a reaction flask, add Methyl 2-bromo-3,6-difluorobenzoate (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and CuI (3 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous solvent such as THF, followed by the amine base (e.g., TEA, 3.0 equiv).

  • Add the terminal alkyne (1.5 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

IV. Nucleophilic Aromatic Substitution (SNAr)

The presence of two strongly electron-withdrawing fluorine atoms on the ring makes Methyl 2-bromo-3,6-difluorobenzoate a candidate for Nucleophilic Aromatic Substitution (SNAr), particularly at the fluorine positions. While the C-Br bond is the primary site for cross-coupling, strong nucleophiles under forcing conditions could potentially displace one of the fluorine atoms. The fluorine at C6 is the most likely site for substitution due to activation by both the adjacent ester and the para bromine.[11]

Causality in Protocol Design:

SNAr reactions are driven by the attack of a nucleophile on an electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[11] For this reaction to occur, a strong nucleophile (e.g., an alkoxide, thiolate, or amine) and a polar aprotic solvent (e.g., DMF, DMSO) to stabilize the charged intermediate are required. The reaction often requires elevated temperatures to overcome the activation energy for the initial nucleophilic attack.

SNAr Reaction Mechanism

start Electron-Poor Aryl Halide (Ar-F) intermediate Meisenheimer Complex (Resonance Stabilized Carbanion) start->intermediate Addition (Rate-Determining Step) nuc Nucleophile (Nu⁻) nuc->intermediate product Substituted Product (Ar-Nu) intermediate->product Elimination lg Leaving Group (F⁻) intermediate->lg

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol 4: Exploratory SNAr with an Amine Nucleophile
ParameterRecommended ConditionRationale / Comments
Aryl Halide Methyl 2-bromo-3,6-difluorobenzoate (1.0 equiv)The substrate is activated for SNAr.
Nucleophile Secondary Amine (e.g., Morpholine, 2.0-3.0 equiv)A strong nucleophile is required.
Base K₂CO₃ or DIPEA (2.0-3.0 equiv)Acts as a proton scavenger.
Solvent DMSO or DMF (anhydrous)Polar aprotic solvent stabilizes the Meisenheimer complex.[11]
Temperature 100 - 150 °CThermal energy is typically required to drive the reaction.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions at high temperatures.

Step-by-Step Methodology:

  • To a pressure-tolerant reaction vial, add Methyl 2-bromo-3,6-difluorobenzoate (1.0 equiv), the amine nucleophile (2.5 equiv), and K₂CO₃ (2.5 equiv).

  • Add anhydrous DMSO.

  • Seal the vial tightly and heat the mixture to 120 °C for 12-24 hours.

  • Monitor the reaction for the consumption of starting material and formation of a new, more polar product by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with a large volume of water, and extract with ethyl acetate.

  • Wash the combined organic layers extensively with water to remove DMSO, then with brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to isolate and characterize the substitution product.

Conclusion

Methyl 2-bromo-3,6-difluorobenzoate is a highly valuable and versatile building block for drug discovery. Its strategic functionalization allows for the rapid generation of diverse molecular libraries through well-established synthetic methodologies. By carefully selecting catalysts, ligands, and reaction conditions tailored to the substrate's unique electronic and steric properties, researchers can efficiently execute Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as explore SNAr pathways. The protocols provided herein serve as a robust starting point for the synthesis of novel compounds, accelerating the identification of new therapeutic leads.

References

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  • Sonogashira coupling. Wikipedia. [Link]

  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. [Link]

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  • Palladium-catalyzed carbonylative sonogashira coupling of aryl bromides using near stoichiometric carbon monoxide. The Journal of Organic Chemistry. [Link]

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Analytical Strategies for Monitoring Reactions of Methyl 2-bromo-3,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

Methyl 2-bromo-3,6-difluorobenzoate is a key fluorinated building block in the synthesis of complex organic molecules for the pharmaceutical and materials science industries. Its utility in palladium-catalyzed cross-coupling reactions necessitates robust and reliable analytical methods to monitor reaction progress, optimize conditions, and ensure product quality. This guide provides an in-depth overview and detailed protocols for monitoring reactions involving this substrate using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Particular emphasis is placed on the strategic use of ¹⁹F NMR to leverage the compound's fluorine atoms for highly specific and sensitive analysis.

Introduction: The Importance of Reaction Monitoring

In modern synthetic chemistry, particularly within drug development, understanding the kinetics and mechanism of a reaction is paramount. Real-time or quasi-real-time monitoring provides critical data that allows chemists to:

  • Determine reaction endpoints accurately, preventing unnecessary heating or side-product formation.

  • Optimize reaction parameters such as temperature, catalyst loading, and reagent stoichiometry.

  • Identify the formation of key intermediates or unwanted byproducts.

  • Generate high-quality kinetic data to elucidate reaction mechanisms.[1]

Methyl 2-bromo-3,6-difluorobenzoate, with its activated aryl bromide and electron-withdrawing fluorine substituents, is an ideal substrate for a variety of powerful C-C and C-N bond-forming reactions. Monitoring these transformations is essential for developing scalable and robust synthetic processes.[2]

Common Synthetic Transformations: Palladium-Catalyzed Cross-Coupling

The primary utility of Methyl 2-bromo-3,6-difluorobenzoate is as an electrophile in palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which forms a carbon-nitrogen bond, serves as an excellent model for discussing analytical monitoring strategies.[3][4]

The reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base.[5] The catalytic cycle involves several key steps, including oxidative addition, amine coordination, deprotonation, and reductive elimination.[4][6] Analytically, our goal is to track the consumption of the starting materials (Methyl 2-bromo-3,6-difluorobenzoate and the amine) and the formation of the desired aryl amine product, while also screening for potential side products like hydrodehalogenation.[7]

Buchwald-Hartwig_Catalytic_Cycle cluster_reactants Species to Monitor Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X (Reactant) AmineCoord Amine-Coordinated Complex OxAdd->AmineCoord + HNR'R'' Amido Palladium Amido Complex AmineCoord->Amido - HX (+ Base) Amido->Pd0 Reductive Elimination Product Ar-NR'R'' (Product) Amido->Product Ar-X Methyl 2-bromo-3,6-difluorobenzoate HNRR Amine Reagent Ar-NRR Coupled Product

Buchwald-Hartwig Catalytic Cycle.

A Generalized Workflow for Reaction Monitoring

A systematic approach is crucial for obtaining reliable and reproducible data. The following workflow can be adapted for any of the analytical techniques described in this note.

Reaction_Monitoring_Workflow Start Start Reaction Sample Withdraw Aliquot (e.g., 50 µL) Start->Sample Quench Quench Reaction (e.g., with H₂O or buffer) Sample->Quench Continue Continue Reaction Prepare Prepare Sample (Dilute, add internal standard) Quench->Prepare Analyze Instrumental Analysis (HPLC, GC-MS, NMR) Prepare->Analyze Process Data Processing (Integration, Calibration) Analyze->Process Decision Reaction Complete? Process->Decision Decision->Sample No Workup Proceed to Workup Decision->Workup Yes

Generalized workflow for reaction monitoring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for monitoring reactions that involve non-volatile, polar, or thermally sensitive compounds. It provides excellent quantitative accuracy, making it ideal for tracking the precise conversion of starting material to product.

Causality Behind Experimental Choices:

  • Stationary Phase: A reversed-phase C18 column is the workhorse for separating moderately polar organic molecules like substituted benzoates. Its hydrophobic nature provides strong retention for the aromatic rings.[8]

  • Mobile Phase: A gradient of water (often with a formic acid modifier to ensure sharp peaks for carboxylic acids or amines) and a polar organic solvent like acetonitrile or methanol allows for the elution of compounds with a wide range of polarities.[9]

  • Detector: A Diode Array Detector (DAD) or UV-Vis detector is ideal. The benzene ring in the reactant and product provides strong chromophores, typically with maximum absorbance between 230-280 nm.

Protocol: HPLC Analysis
  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 20 µL) from the reaction mixture.

    • Immediately quench it in a known volume (e.g., 1.0 mL) of a 1:1 acetonitrile/water mixture to stop the reaction and precipitate the catalyst.

    • Add an internal standard (e.g., naphthalene or another stable, UV-active compound not present in the reaction) for precise quantification.

    • Vortex the sample and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation and Method:

    • Run the analysis on a system equipped with a C18 column.

    • Set the detector to monitor at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).

    • Inject 5-10 µL of the prepared sample.

  • Data Analysis:

    • Identify the peaks for the starting material, product, and internal standard based on their retention times (determined by injecting pure standards).

    • Integrate the peak areas. The percent conversion can be calculated by comparing the peak area of the starting material to the sum of the areas of the starting material and product. For more accurate results, use a response factor determined from a calibration curve.

ParameterRecommended Setting
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 10 minutes, hold for 2 min
Flow Rate 0.5 - 1.0 mL/min
Column Temp. 30 - 40 °C
Detection UV/DAD at 254 nm

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally powerful for analyzing volatile and thermally stable compounds. Its primary advantage is the mass spectrometer, which provides mass information that can be used to confirm the identity of known products and elucidate the structure of unknown byproducts.

Causality Behind Experimental Choices:

  • Column: A low-polarity column (e.g., DB-5ms or HP-5ms) is generally effective for separating a wide range of organic molecules based on their boiling points.[10]

  • Detector: Electron Ionization (EI) is a standard, robust method that generates reproducible fragmentation patterns, which can be compared against spectral libraries for compound identification.[11]

  • Temperature Program: A ramped temperature program is essential to first elute volatile components at low temperatures and then higher-boiling components as the temperature increases.

Protocol: GC-MS Analysis
  • Sample Preparation:

    • Withdraw and quench a sample as described for HPLC.

    • Dilute the quenched sample significantly (e.g., 1:100) in a volatile organic solvent like ethyl acetate or dichloromethane. The high sensitivity of MS detectors requires dilute samples to avoid saturation.

    • Filter the sample into a GC vial.

  • Instrumentation and Method:

    • Inject 1 µL of the sample into the GC, typically using a split injection to prevent column overloading.

    • Run the established temperature program.

  • Data Analysis:

    • Analyze the Total Ion Chromatogram (TIC) to see all separated components.

    • Examine the mass spectrum for each peak. Confirm the identity of the starting material and product by their molecular ion (M+) and characteristic fragmentation patterns.

    • Perform a library search (e.g., NIST) on unknown peaks to tentatively identify byproducts.

ParameterRecommended Setting
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow ~1.0 mL/min
Inlet Temp. 250 °C
Injection 1 µL, Split ratio 50:1
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 20 °C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Electron Ionization (EI) at 70 eV
Scan Range 50 - 500 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for reaction monitoring as it is non-destructive, inherently quantitative, and provides unambiguous structural information.[12][13] For Methyl 2-bromo-3,6-difluorobenzoate, the presence of fluorine atoms provides a unique and highly advantageous analytical handle.

Protocol 1: ¹H NMR Monitoring

¹H NMR allows for the direct observation of protons on the starting material and product.

  • Sample Preparation:

    • Withdraw an aliquot from the reaction and quench if necessary.

    • Evaporate the solvent and re-dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a quantitative internal standard with a known concentration and a simple, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition and Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • Identify a well-resolved signal for the starting material (e.g., the methyl ester singlet) and a distinct signal for the product.

    • Calculate the conversion by comparing the integral of the product peak to the sum of the integrals of the starting material and product peaks. For absolute quantification, compare the integrals to that of the internal standard.

Protocol 2: ¹⁹F NMR for Enhanced Specificity and Simplicity

¹⁹F NMR is the superior method for this specific substrate.[14] Causality and Advantages:

  • No Background: The ¹⁹F spectral window is typically empty, meaning no interfering signals from solvents or other reagents.

  • High Sensitivity: The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio.

  • Simplified Analysis: Reaction mixtures can often be analyzed directly without workup or deuterated solvents, as modern NMR instruments can lock onto the proton signal of the reaction solvent.[14] The spectra are simple, showing only signals from fluorine-containing species.

  • Sample Preparation:

    • Withdraw ~0.5 mL of the reaction mixture directly into an NMR tube.

  • Data Acquisition and Analysis:

    • Acquire a ¹⁹F NMR spectrum. This is typically very fast.

    • The two fluorine atoms on the starting material will have a characteristic chemical shift. As the reaction proceeds, a new set of signals corresponding to the product will appear at a different chemical shift due to the change in the electronic environment.

    • The ratio of the integrals of the product signals to the starting material signals gives a direct and highly accurate measure of the reaction conversion.

Parameter¹H NMR¹⁹F NMR
Solvent CDCl₃ or DMSO-d₆Reaction solvent (no D₂O needed)
Internal Standard 1,3,5-TrimethoxybenzeneTrifluorotoluene (optional)
Frequency 400 MHz+376 MHz+ (on a 400 MHz system)
Key Signals Methyl ester singlet, aromatic protonsTwo signals for Ar-F
Analysis Compare integrals of reactant vs. productCompare integrals of reactant vs. product

References

  • Blackmond, D. G., Buchwald, S. L., et al. (2002). Reevaluation of the Mechanism of the Amination of Aryl Halides Catalyzed by BINAP-Ligated Palladium Complexes. Journal of the American Chemical Society. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific Website. [Link]

  • Foroozandeh, M., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Nature Communications. [Link]

  • Fell, J. T. (2010). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts Website. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Appleby, K. M., et al. (2025). Quantitative reaction monitoring using parahydrogen-enhanced benchtop NMR spectroscopy. RSC Publishing. [Link]

  • McIndoe, J. S. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Victoria Libraries. [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis. [Link]

  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM Website. [Link]

  • Vantourout, J. C. (2017). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Florida State University Libraries. [Link]

  • Pearson Education. (2022). Heck Reaction Explained. Pearson Website. [Link]

  • Hashimoto, S., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. [Link]

  • Rostvall, A., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental Sciences Europe. [Link]

  • von Harbou, E. (2018). Quantitative NMR methods for reaction and process monitoring. RPTU Kaiserslautern-Landau. [Link]

  • Pravdova, K., et al. (2022). A novel approach to study catalytic reactions via electrophoretic NMR on the example of Pd/NHC-catalyzed Mizoroki-Heck cross-coupling reaction. PubMed. [Link]

  • Ahrens, M., et al. (2020). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry. [Link]

  • Behera, P., et al. (2014). Heck Reaction—State of the Art. MDPI. [Link]

  • Safe, S., & Hutzinger, O. (1971). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

  • Wikipedia. (n.d.). Heck reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Lillian, D., & Singh, H. B. (1974). GC- MS Analysis of Halocarbons in the Environment. ResearchGate. [Link]

  • Martin, C. B., et al. (2019). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Acta Crystallographica Section E. [Link]

  • Gray, N., et al. (2011). A Rapid Method for the Separation and Detection of the Isomers of 2-, 3-, and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today. [Link]

  • Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Agilent Website. [Link]

  • Ivy Fine Chemicals. (n.d.). Methyl 2-bromo-3,6-difluorobenzoate. Ivy Fine Chemicals Website. [Link]

  • Chemsrc. (n.d.). Methyl 4-bromo-2,6-difluorobenzoate. Chemsrc Website. [Link]

  • Tighrine, A., et al. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. ResearchGate. [Link]

  • Wang, J., & Zhang, T. Y. (2015). A simple and sensitive LC-MS method for quantitative analysis of trace level nitroaromatic genotoxic impurities. Analytical Methods. [Link]

  • Radu, G. L., & Miroiu, M. (2011). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. University POLITEHNICA of Bucharest Scientific Bulletin. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal Website. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. HELIX Chromatography Website. [Link]

  • PerkinElmer. (n.d.). Analysis of Fluorobenzoic Acids for Water Tracer Studies. S4Science Website. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Methyl 2-bromo-3,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive troubleshooting advice and optimized protocols for researchers utilizing Methyl 2-bromo-3,6-difluorobenzoate in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the scientific rationale behind experimental choices, enabling you to overcome common challenges and achieve high-yield, reproducible results.

The subject substrate, Methyl 2-bromo-3,6-difluorobenzoate, presents a unique set of challenges. While the electron-withdrawing nature of the fluoro and ester substituents activates the aryl bromide for oxidative addition, the ortho-substitution on both sides of the C-Br bond (a C2-ester and a C6-fluoro group) introduces significant steric hindrance.[1][2] This steric bulk can impede key steps of the catalytic cycle, leading to low conversion rates and side product formation. This guide directly addresses these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed as a first-line resource to diagnose and solve common problems encountered during the reaction.

Q1: My reaction has stalled with low or no conversion of the starting material. What are the first parameters I should check?

When a Suzuki reaction fails, a systematic review of the core components is crucial. For a sterically hindered substrate like this, the interplay between catalyst, ligand, base, and temperature is paramount.

  • Catalyst System (Palladium Source & Ligand): This is the most critical factor for hindered substrates. Standard catalysts like Pd(PPh₃)₄ may be completely ineffective.[3] You require a system designed to overcome steric barriers.

    • Issue: The bulky substituents slow both the initial oxidative addition of the palladium into the C-Br bond and the final reductive elimination step to form the product.[2]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphine ligands) or N-heterocyclic carbenes (NHCs). These ligands promote the necessary catalytic steps and stabilize the palladium center.[2][4]

  • Base Selection & Strength: The base is not merely a proton scavenger; it is essential for activating the boronic acid to facilitate transmetalation.[5]

    • Issue: An inappropriate or weak base may not efficiently form the boronate species required for the key transmetalation step. Conversely, a base that is too harsh in aqueous media can promote hydrolysis of the methyl ester or decomposition of the boronic acid.

    • Solution: Stronger, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points for challenging couplings.[6]

  • Reaction Temperature: Higher temperatures are often necessary to provide the energy to overcome the activation barriers associated with steric hindrance.[2]

    • Issue: Insufficient thermal energy leads to a sluggish reaction.

    • Solution: Screen temperatures between 80-110 °C. Solvents with higher boiling points like dioxane or toluene are well-suited for this.[7]

  • Inert Atmosphere & Reagent Quality: Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to catalyst death and the formation of homocoupled byproducts.[2][8]

    • Issue: Catalyst deactivation and side reactions due to oxygen contamination.

    • Solution: Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) and that the reaction is set up and maintained under a positive pressure of an inert gas.[7][9] Use fresh, high-purity reagents.

Q2: How do I select the optimal catalyst and ligand for this specific substrate?

For di-ortho-substituted aryl bromides, the ligand's architecture is key. The goal is to create a palladium center that is both reactive enough for oxidative addition and sterically accommodating for the subsequent steps.

  • Buchwald-type Biarylphosphine Ligands: These are the gold standard for sterically demanding couplings. Their bulk accelerates the rate-limiting reductive elimination step, while their electron-donating nature promotes oxidative addition.[2][10]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong electron donors and are often more thermally stable than phosphine ligands, making them suitable for reactions requiring high heat.[11]

The choice of palladium is also important. Pre-formed Pd(0) sources like Pd₂(dba)₃ can be used, but modern, air-stable precatalysts (often called "G2," "G3," or "G4" catalysts) are highly recommended. These complexes contain the ligand and a palladium(II) source that reliably generates the active Pd(0) species in situ, leading to more reproducible results.[8]

Table 1: Recommended Catalyst Systems for Sterically Hindered Substrates

Catalyst/Precatalyst Ligand Typical Loading (mol%) Key Advantages References
XPhos Pd G3 XPhos 1 - 3 Excellent for hindered aryl bromides; high activity. [2][3]
SPhos Pd G2 SPhos 1 - 3 Broad utility, effective for many challenging couplings. [3]
RuPhos Pd G3 RuPhos 1 - 3 Particularly effective for substrates with varied electronic properties. [2]

| PEPPSI-IPr | IPr (NHC) | 2 - 5 | High thermal stability; good for electron-rich and hindered aryl chlorides/bromides. |[12] |

Q3: I'm observing significant side products. What are they and how can I minimize them?

Side product formation often points to a specific mechanistic flaw. The three most common culprits are protodeboronation, homocoupling, and dehalogenation.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of your boronic acid, replacing it with a C-H bond.[13] It effectively consumes your nucleophile.

    • Cause: Often promoted by excess water, high temperatures, and overly harsh basic conditions.[6][7] Electron-deficient boronic acids are particularly susceptible.

    • Mitigation Strategies:

      • Use a More Stable Boron Reagent: Switch from a boronic acid to a more stable boronic ester, such as a pinacol (BPin) or neopentylglycol ester.[14] These esters slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its ambient concentration low and minimizing decomposition.[13]

      • Minimize Water: While some water is often necessary to dissolve the base and facilitate transmetalation, using a less aqueous solvent system (e.g., Dioxane/H₂O 10:1) or even anhydrous conditions with a base like potassium fluoride (KF) can help.[6]

      • Use the Right Base: For substrates with base-sensitive groups like your methyl ester, a very strong base like NaOH could cause saponification. K₃PO₄ is often a good compromise, being strong enough for catalysis but generally compatible with esters.[6]

  • Homocoupling (Boronic Acid Dimerization): The formation of a biaryl product derived from two molecules of your boronic acid.

    • Cause: This is typically mediated by Pd(II) species and is a strong indicator of oxygen in the system. Oxygen can oxidize the Pd(0) catalyst, and the resulting Pd(II) promotes this side reaction.[8][12]

    • Mitigation Strategy: Rigorous degassing of all solvents and reagents is the most effective solution. Ensure a leak-proof inert atmosphere setup.[7]

  • Dehalogenation: The replacement of the bromine on your starting material with a hydrogen atom.

    • Cause: This can occur after oxidative addition if the subsequent transmetalation step is too slow. The aryl-palladium intermediate can undergo alternative decomposition pathways.

    • Mitigation Strategy: This indicates a bottleneck at the transmetalation step. Ensure your base is strong enough and sufficiently soluble. Increasing the concentration or equivalence of the boronic acid/ester can also help push the reaction forward.

Visualizing the Process

Understanding the core mechanism and the troubleshooting logic is key to optimization.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 cluster_1 cluster_2 pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd_complex R¹-Pd(II)L₂-X (Aryl-Pd Complex) pd0->pd_complex R¹-X red_elim Reductive Elimination transmetal Transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² pd_complex->pd_r1_r2 [R²-B(OR)₃]⁻ pd_r1_r2->pd0 R¹-R² (Product) ox_add_label [1] transmetal_label [2] red_elim_label [3]

Caption: The Suzuki-Miyaura catalytic cycle.[1][15]

Troubleshooting Workflow

Troubleshooting_Workflow start Low / No Conversion Observed check_reagents 1. Verify Reagent Quality - Active Catalyst? - Pure Boronic Acid/Ester? - Anhydrous Base? start->check_reagents check_setup 2. Review Reaction Setup - Fully Degassed Solvents? - Inert Atmosphere Maintained? check_reagents->check_setup check_conditions 3. Assess Core Conditions - Is Ligand Bulky Enough? - Is Base Strong Enough? - Is Temperature High Enough? check_setup->check_conditions screen_ligands Screen Bulky Ligands (XPhos, SPhos, RuPhos) check_conditions->screen_ligands If starting material remains screen_bases Screen Stronger Bases (K₃PO₄, Cs₂CO₃) check_conditions->screen_bases If starting material remains increase_temp Increase Temperature (80 -> 110 °C) check_conditions->increase_temp If reaction is sluggish success Reaction Optimized screen_ligands->success screen_bases->success increase_temp->success

Caption: Systematic workflow for troubleshooting low conversion.[8]

Optimized Starting Protocol for Methyl 2-bromo-3,6-difluorobenzoate

This protocol is a robust starting point designed to address the steric challenges of the substrate. Further optimization may be necessary depending on the specific boronic acid partner.

Materials:

  • Methyl 2-bromo-3,6-difluorobenzoate (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.3 - 1.5 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed deionized water

  • Oven-dried glassware, magnetic stir bar, septum, and inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add Methyl 2-bromo-3,6-difluorobenzoate (1.0 equiv), the boronic acid/ester (1.3-1.5 equiv), K₃PO₄ (3.0 equiv), and the XPhos Pd G3 precatalyst (0.02 equiv).[2]

  • Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate and backfill the flask with inert gas three times to ensure a completely oxygen-free atmosphere.[9]

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe to achieve a final solvent ratio of 10:1 (dioxane:water) and a concentration of ~0.1 M with respect to the limiting reagent.[6]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously to ensure proper mixing of the biphasic system.[16]

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS until the limiting reagent is consumed (typically 12-24 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7][17]

  • Purification: Purify the resulting crude material by flash column chromatography on silica gel to isolate the desired biaryl product.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (2023, December 19). Suzuki reaction.
  • BenchChem. (2025, December). Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Reactions.
  • Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • BenchChem. (2025, December). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
  • Smith, R. C., et al. (2014). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
  • BenchChem. (2025). Choosing the right base for Suzuki reactions involving 2-Nitrophenylboronic acid.
  • Reddit r/Chempros. (2022). How to approach choosing reaction conditions for Suzuki?
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews.
  • ResearchGate. (2025, August 9). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • Gower, N. J., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
  • Wikipedia. (2023, May 29).
  • MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?
  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers.
  • Zhao, Q., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
  • Organometallics. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
  • Royal Society of Chemistry. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.
  • ResearchGate. (2025, August 5). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions.
  • NIH National Center for Biotechnology Information. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
  • ResearchGate. (2025, August 10). Suzuki-Miyaura Coupling Reactions Using Phosphite Ligands.
  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
  • ACS Publications. (2025, December 29).
  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
  • Reddit r/Chempros. (2023). Struggling with Suzuki Reaction.
  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • ACS Publications. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
  • LookChem. (n.d.).
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Troubleshooting Side Reactions in Methyl 2-bromo-3,6-difluorobenzoate Couplings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting for side reactions and byproduct formation encountered during palladium-catalyzed cross-coupling reactions involving Methyl 2-bromo-3,6-difluorobenzoate. As Senior Application Scientists, we understand the nuances of these complex transformations and have structured this guide to address the specific challenges posed by this sterically hindered and electronically modified substrate.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura or Buchwald-Hartwig reaction with Methyl 2-bromo-3,6-difluorobenzoate is showing low yield of the desired product and multiple unidentified byproducts. What are the most common side reactions?

A1: The primary competing side reactions when using Methyl 2-bromo-3,6-difluorobenzoate are hydrodehalogenation, homocoupling of the aryl halide, and hydrolysis of the methyl ester. The sterically hindered nature and the presence of electron-withdrawing fluorine atoms can influence the relative rates of the desired catalytic cycle versus these off-cycle pathways.[1][2]

Q2: What is hydrodehalogenation and why is it prevalent with this substrate?

A2: Hydrodehalogenation is the replacement of the bromine atom with a hydrogen atom, leading to the formation of Methyl 3,6-difluorobenzoate.[3] This is a common side reaction in palladium-catalyzed couplings.[4] For fluorinated substrates, this can be a significant issue.[1] The mechanism can involve various hydrogen sources, including water, alcohols, or even the phosphine ligand.[1][3] The electron-withdrawing fluorine atoms on the ring can make the aryl-palladium intermediate more susceptible to protonolysis.

Q3: I am observing a significant amount of a symmetrical biaryl byproduct. What is this and how can I prevent it?

A3: This byproduct is likely the result of homocoupling (an Ullmann-type reaction), where two molecules of Methyl 2-bromo-3,6-difluorobenzoate couple to form a symmetrical biaryl.[5][6] This can be promoted by certain palladium catalysts and reaction conditions, especially if the transmetalation step with the desired coupling partner is slow.[7][8]

Q4: Can the methyl ester group be a problem during the coupling reaction?

A4: Yes, the methyl ester can undergo hydrolysis to the corresponding carboxylic acid, especially under basic conditions at elevated temperatures.[9][10] Many cross-coupling reactions employ bases like carbonates or phosphates in aqueous solvent mixtures, which can facilitate this undesired hydrolysis.[11][12]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving the common side reactions encountered with Methyl 2-bromo-3,6-difluorobenzoate.

Issue 1: Predominant Formation of Hydrodehalogenation Byproduct

Symptoms:

  • Major peak in GC-MS or LC-MS corresponding to the mass of Methyl 3,6-difluorobenzoate.

  • Low conversion of the starting material to the desired coupled product.

Root Causes & Solutions:

Potential Cause Scientific Explanation Recommended Action
Presence of Protic Impurities Water or alcohol impurities in the solvent or reagents can serve as a proton source for the hydrodehalogenation of the Ar-Pd(II)-X intermediate.[1][3]Rigorously dry all solvents and reagents. Use anhydrous grade solvents and freshly dried bases. Consider running the reaction in a glovebox.
Suboptimal Ligand Choice The electronic and steric properties of the phosphine ligand can influence the rate of reductive elimination versus competing pathways. Some ligands may promote β-hydride elimination if an appropriate source is available.[13]Screen a panel of ligands. For sterically hindered substrates, bulky, electron-rich phosphine ligands like those from the Buchwald or Hartwig portfolio (e.g., SPhos, XPhos) are often effective.[14][15]
Inefficient Transmetalation If the transmetalation step is slow, the Ar-Pd(II)-X intermediate has a longer lifetime, increasing the probability of side reactions like hydrodehalogenation.Ensure the quality and reactivity of your coupling partner (e.g., boronic acid in Suzuki coupling). For Suzuki reactions, consider converting the boronic acid to a more reactive boronate ester (e.g., MIDA ester) or trifluoroborate salt.[14][16]
High Reaction Temperature Elevated temperatures can accelerate side reactions.Screen a range of temperatures (e.g., 80-110 °C) to find the optimal balance between reaction rate and selectivity.[17]
Workflow for Minimizing Hydrodehalogenation

G start High Hydrodehalogenation Observed reagent_check Verify Reagent & Solvent Anhydrousness start->reagent_check ligand_screen Screen Bulky, Electron-Rich Ligands reagent_check->ligand_screen If problem persists coupling_partner Optimize Coupling Partner Reactivity ligand_screen->coupling_partner If problem persists temp_screen Screen Lower Reaction Temperatures coupling_partner->temp_screen If problem persists success Improved Yield of Desired Product temp_screen->success If optimized fail Persistent Side Reaction temp_screen->fail If not optimized

Caption: Competing reaction pathways.

By systematically addressing these potential side reactions, researchers can significantly improve the yield and purity of their desired cross-coupled products when working with the challenging Methyl 2-bromo-3,6-difluorobenzoate substrate.

References

  • Lee, S., & Beom, S. (2004). Homocoupling of Aryl Halides Using Catalytic System of Palladium and Phosphite. Bulletin of the Korean Chemical Society. [Link]

  • Orbach, M., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Dalton Transactions. [Link]

  • Yin, J., & Rainka, M. P. (2001). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters. [Link]

  • DeShong, P., et al. (2004). Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. The Journal of Organic Chemistry. [Link]

  • Miao, T., & Wang, L. (2005). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry. [Link]

  • Miao, T., & Wang, L. (2005). Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol). The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Saha, D., et al. (2022). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under H2. Journal of the American Chemical Society. [Link]

  • Kwong, F. Y., et al. (2011). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. Angewandte Chemie International Edition. [Link]

  • Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry. [Link]

  • Quora. (2021). Can methyl benzoate be hydrolyzed?. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Gogate, P. R., & Pandit, A. B. (2002). Ultrasound mediated alkaline hydrolysis of methyl benzoate--reinvestigation with crucial parameters. Ultrasonics Sonochemistry. [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

  • Janus, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]

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Technical Support Center: Purification of Products from Methyl 2-bromo-3,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl 2-bromo-3,6-difluorobenzoate. This versatile building block is a gateway to a diverse range of complex molecules, but its reactivity also presents unique purification challenges. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you achieve high purity for your target compounds.

The Challenge: Understanding Your Reaction Mixture

Methyl 2-bromo-3,6-difluorobenzoate is frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as nucleophilic aromatic substitutions (SNAr). A successful purification strategy begins with understanding the potential components of your crude reaction mixture.

  • Desired Product: The target molecule from the coupling or substitution.

  • Starting Materials: Unreacted Methyl 2-bromo-3,6-difluorobenzoate and the coupling partner (e.g., boronic acid, amine).

  • Catalyst Residues: Palladium in various forms (Pd(0), Pd(II)), which can be soluble or exist as insoluble 'palladium black'.[1][2]

  • Ligand-Related Impurities: Unreacted ligand or its degradation products (e.g., phosphine oxides).

  • Reaction Byproducts: Homocoupled products (e.g., biaryls from the Suzuki reaction), products of protodeboronation, or dehalogenation.[3][4]

  • Base and Salts: Inorganic bases (e.g., K₃PO₄, Cs₂CO₃) and salts formed during the reaction (e.g., NaI).[5]

  • Hydrolyzed Species: The methyl ester is susceptible to hydrolysis under acidic or basic workup conditions, leading to the corresponding carboxylic acid.[6][7]

The first step in any purification is a preliminary analysis of the crude mixture by Thin Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the major components and guide your strategy.

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to remove residual palladium catalyst from my product?

A1: A multi-step approach is often best. First, attempt a simple filtration through a pad of Celite® to remove heterogeneous palladium black.[2] For soluble palladium, the most effective methods are adsorption onto specialized scavengers or activated carbon.[1][8]

  • Metal Scavengers: Silica or polymer-based scavengers functionalized with thiol, amine, or other chelating groups show high affinity and selectivity for palladium.[1][9]

  • Activated Carbon: A cost-effective option, but it can be less selective and may lead to product loss through non-specific adsorption.[8]

  • Crystallization: This can be effective if the palladium species remains in the mother liquor.[1]

Q2: My product seems to be hydrolyzing to the carboxylic acid during the aqueous workup. How can I prevent this?

A2: Ester hydrolysis is a common issue, especially with strong bases or acids.[6][10] To mitigate this:

  • Use Milder Bases: If the reaction allows, consider using milder inorganic bases like K₂CO₃ or K₂HPO₄ instead of K₃PO₄ or NaOtBu.[11]

  • Minimize Water Contact Time: Perform the aqueous extraction quickly and at room temperature or below.

  • Avoid Strong Acids/Bases in Workup: Use saturated ammonium chloride (NH₄Cl) for quenching instead of strong acids like HCl. Use a saturated sodium bicarbonate (NaHCO₃) wash instead of stronger bases.

  • Direct Purification: If possible, filter the reaction mixture through Celite, concentrate it, and directly load it onto a silica gel column without a full aqueous workup.

Q3: What are the best analytical methods for assessing the purity of my fluorinated aromatic product?

A3: A combination of techniques is recommended for a complete picture:

  • NMR Spectroscopy: ¹H NMR is standard for confirming the structure and identifying organic impurities. ¹⁹F NMR is invaluable for confirming the presence and environment of fluorine atoms. Quantitative ¹H NMR (qNMR) can be used to determine absolute purity against a known standard.[12][13]

  • HPLC/UPLC: High-Performance Liquid Chromatography is excellent for determining purity levels, especially when coupled with a UV or fluorescence detector.[14][15] It can separate compounds that are difficult to resolve by other means.[16]

  • GC-MS: Gas Chromatography-Mass Spectrometry is suitable for volatile and thermally stable compounds and provides both quantification and structural confirmation.[14][17]

  • LC-MS: This is the workhorse for confirming the molecular weight of your product and identifying byproducts during reaction monitoring.

Q4: My fluorinated compound streaks badly on my silica gel TLC plate and column. What causes this and how can I fix it?

A4: Halogenated compounds, particularly those with multiple fluorine atoms, can be "sticky" on silica gel due to strong interactions with surface silanol groups.[18] This leads to poor peak shape and difficult separation.

  • Solvent System Modification: Add a small amount of a polar modifier like methanol (~0.5-1%) or a few drops of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent. This helps to block the active sites on the silica.

  • Use Deactivated Silica: Consider using silica gel that has been treated to reduce the number of active silanol groups.

  • Alternative Stationary Phases: If streaking persists, consider switching to a different stationary phase like alumina (acidic, neutral, or basic) or reversed-phase silica (C18).[19]

Purification Strategy Workflow

The following diagram outlines a general workflow for selecting an appropriate purification strategy after a reaction involving Methyl 2-bromo-3,6-difluorobenzoate.

PurificationWorkflow Start Crude Reaction Mixture Analysis Analyze by TLC / LC-MS Start->Analysis Filter Filter through Celite® Analysis->Filter Insoluble Pd black or salts present Workup Aqueous Workup / Extraction Analysis->Workup Soluble salts and polar impurities Concentrate1 Concentrate Filtrate Filter->Concentrate1 Concentrate2 Concentrate Organic Layer Workup->Concentrate2 Scavenge Treat with Pd Scavenger or Activated Carbon Column Column Chromatography Scavenge->Column Concentrate1->Column Concentrate2->Scavenge Soluble Pd detected Concentrate2->Column No soluble Pd detected Recrystal Recrystallization Column->Recrystal Product is solid & requires higher purity Final Pure Product (Confirm by NMR, HPLC, etc.) Column->Final Product is oil or sufficiently pure Recrystal->Final

Caption: A decision workflow for purifying reaction products.

Troubleshooting Guide

Problem/Symptom Probable Cause(s) Recommended Solution(s)
Low or No Product Formation (from crude analysis) 1. Inactive catalyst or improper ligand choice.[20] 2. Reaction conditions (temperature, time, base) not optimal.[21] 3. Poor quality starting materials (e.g., hydrolyzed boronic acid).[4] 4. Presence of oxygen or water inhibiting the reaction.[3][22]1. Screen different palladium pre-catalysts and ligands. Buchwald's G3/G4 pre-catalysts are often robust.[5][23] 2. Re-optimize the reaction; try a different solvent, base, or higher temperature.[24] 3. Use fresh, high-purity starting materials. 4. Ensure all reagents and solvents are dry and the reaction is run under a rigorously inert atmosphere (Argon or Nitrogen).
Incomplete Separation by Column Chromatography 1. Product and a key impurity (e.g., starting material, homocoupled byproduct) have very similar polarities (Rf values). 2. Column was overloaded with crude material. 3. Improper solvent system (eluent is too polar or not polar enough).[19]1. Switch to a shallower solvent gradient or an isocratic elution. 2. Try a different stationary phase (e.g., alumina, C18). 3. Use a longer column for better resolution.[19] 4. Reduce the amount of material loaded (typically 1:30 to 1:50 crude:silica ratio). 5. If the product is solid, attempt recrystallization first to remove the bulk of impurities.
Low Mass Recovery After Purification 1. Product is adsorbing irreversibly to silica gel or scavenger.[8] 2. Product is volatile and was lost during solvent removal. 3. Product was partially lost to the aqueous phase during workup.1. Minimize the amount of silica gel or scavenger used.[1] 2. Flush the column with a very polar solvent (e.g., 10% Methanol in DCM) after elution to recover any retained material. 3. Use care when concentrating under reduced pressure; avoid excessive heating. 4. Perform a back-extraction of the aqueous layers to recover any dissolved product.
Final Product Still Contains >10 ppm Palladium 1. The chosen scavenger is not effective for the specific palladium species in the mixture.[1] 2. Insufficient incubation time or temperature with the scavenger. 3. The palladium is chelated by the product molecule itself, making it difficult to remove.1. Screen a panel of different metal scavengers (e.g., thiol-based, amine-based, triazine-based). 2. Increase the scavenger incubation time (up to 18 hours) or temperature (e.g., 40-60 °C).[1] 3. Consider a pre-treatment step (mild oxidation/reduction) to change the palladium's state, then apply the scavenger.[1] 4. If all else fails, a final purification by preparative HPLC may be necessary.

Key Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Based Scavenger

This protocol is a general method for removing soluble palladium from an organic solution.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate) to a concentration of approximately 50-100 mg/mL.

  • Scavenger Addition: Add a silica-supported thiol scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical loading is 3-5 equivalents relative to the initial palladium catalyst loading.

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for 2-18 hours. The optimal time should be determined by monitoring the palladium content (e.g., by ICP-MS if available, or by observing the disappearance of colored impurities).[1]

  • Filtration: Filter the mixture through a pad of Celite or a 0.45 µm syringe filter to remove the solid scavenger.

  • Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Standard Column Chromatography for a Fluorinated Benzoate Derivative

This protocol assumes a moderately polar product that is stable on silica gel.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good target Rf for the product is between 0.25 and 0.35. Hexane/Ethyl Acetate or Dichloromethane/Methanol are common starting points.[19][25]

  • Column Packing (Slurry Method):

    • Clamp a glass column vertically and add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in your starting eluent (the least polar solvent mixture).

    • Pour the slurry into the column, gently tapping the side to ensure even packing. Allow the silica to settle, draining excess solvent until the solvent level is just above the sand layer. Do not let the column run dry.[19]

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM or Acetone).

    • Add a small amount of silica gel (2-3x the mass of your crude product) to this solution.

    • Concentrate this mixture to a dry, free-flowing powder using a rotary evaporator.

    • Carefully add this powder to the top of the packed column. Add another thin layer of sand on top.

  • Elution:

    • Carefully add your eluent to the top of the column and begin collecting fractions.

    • If using a gradient, start with a low polarity mixture and gradually increase the polarity by adding more of the polar solvent.

    • Monitor the fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield your final product.

References

  • Benchchem. (n.d.). Technical Support Center: Removing Palladium Catalyst Residues from Final Products.
  • ResearchGate. (2015). How can I remove palladium Pd catalyst easily?
  • RSC Publishing. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?
  • Biotage. (2023). How to Remove Palladium in three easy steps.
  • Benchchem. (n.d.). A Head-to-Head Battle: GC-MS vs. HPLC-FLD for Benzo(k)fluoranthene Analysis.
  • Reddit. (2025). Your trick to remove residual palladium.
  • Benchchem. (n.d.). Cross-Validation of HPLC and GC-MS Methods for Benzo(j)fluoranthene Analysis: A Comparative Guide.
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
  • Wordpress. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination.
  • Chromatography Forum. (2008). Halogenated Molecule Sticking to Column.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?
  • University of Calgary. (n.d.). Column chromatography.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Paul Murray Catalysis Consulting Ltd. (n.d.). Case Study: Knowledge Based Problem Solving.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures.
  • Thai Science. (2018). Optimization and Validation Study of HPLC with Fluorescence Detection Method for Analysis of Benzo[C]Fluorine.
  • Chemguide. (n.d.). Hydrolysing Esters.
  • News-Medical.Net. (2015). Using EFT NMR to Determine Spectra of Propyl benzoate.
  • NIH. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9.
  • Reddit. (2024). Hydrolysis of methyl esters.

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Technical Support Center: Overcoming Low Yields in Reactions with Methyl 2-bromo-3,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Methyl 2-bromo-3,6-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this unique and sterically demanding substrate. Our goal is to provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reactions and achieve higher yields.

Section 1: Understanding the Substrate - Inherent Challenges
Q1: What are the primary structural features of Methyl 2-bromo-3,6-difluorobenzoate that negatively impact reaction yields?

A1: The difficulty in achieving high yields in reactions with Methyl 2-bromo-3,6-difluorobenzoate stems from a combination of two critical factors: severe steric hindrance and challenging electronic properties.

  • Steric Hindrance: The molecule has three bulky ortho-substituents relative to the reactive C-Br bond: the bromo group itself, a fluorine atom, and the methyl ester. This crowded environment physically blocks the approach of reagents and catalysts to the reaction center.[1][2] In palladium-catalyzed cross-coupling reactions, this steric congestion significantly impedes the crucial oxidative addition step, which is often the rate-limiting step of the catalytic cycle.[3]

  • Electronic Effects: The two fluorine atoms are highly electronegative and strongly withdraw electron density from the aromatic ring. While this can sometimes facilitate oxidative addition, it also makes the aryl group a poorer nucleophile in certain contexts.[4] Furthermore, electron-deficient aryl halides can be more susceptible to side reactions like hydrodehalogenation.

Understanding these inherent properties is the first step in designing a robust reaction protocol. The strategies outlined below are specifically tailored to overcome these steric and electronic hurdles.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most common transformations performed with this substrate. Low yields are frequently reported and can almost always be traced back to suboptimal reaction parameters.

Subsection 2.1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, but it is highly sensitive to the issues presented by this substrate.[5]

FAQ 1: My Suzuki-Miyaura coupling with Methyl 2-bromo-3,6-difluorobenzoate is failing or giving yields below 30%. What are the most common points of failure?

A1: The most common reasons for failure are an inadequate catalyst system, an inappropriate choice of base, or poor solvent selection.

  • Ineffective Catalyst System: The combination of steric bulk and electron deficiency requires a highly active catalyst. A simple Pd(PPh₃)₄ catalyst is often insufficient. You need a system with a bulky, electron-rich phosphine ligand that can promote the difficult oxidative addition and subsequent reductive elimination steps.[6]

  • Incorrect Base/Solvent Combination: A base that is too strong (e.g., NaOtBu) can cause hydrolysis of the methyl ester, leading to unwanted byproducts. The base and solvent must also effectively facilitate the transmetalation step without degrading the substrate or catalyst.[5][6]

  • Reagent Quality and Inert Atmosphere: Poor quality boronic acid, wet solvents, or the presence of oxygen can deactivate the palladium catalyst and lead to side reactions like protodeboronation of the boronic acid or hydrodehalogenation of the aryl bromide.

FAQ 2: How do I select the optimal catalyst system (ligand and palladium source) for this sterically hindered substrate?

A2: Success hinges on using a modern, well-defined catalyst system. For challenging substrates like this, bulky biarylphosphine ligands are the gold standard.

  • Recommended Ligands: SPhos, XPhos, or RuPhos are excellent starting points. These ligands are both bulky and electron-rich, creating a highly active "L-Pd(0)" species that can overcome the high activation barrier of oxidative addition.

  • Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium precatalysts (e.g., SPhos Pd G3, XPhos Pd G3) are often more reliable. These precatalysts are air-stable and efficiently generate the active Pd(0) species in solution, leading to more reproducible results.

The logical relationship between the substrate's challenges and the choice of catalyst is visualized below.

Substrate Methyl 2-bromo-3,6-difluorobenzoate Steric High Steric Hindrance Substrate->Steric Electronic Electron Deficient Ring Substrate->Electronic HinderedOA HinderedOA Steric->HinderedOA Impairs Oxidative Addition (OA) FastRE FastRE Electronic->FastRE Promotes Reductive Elimination (RE) DifficultOA DifficultOA Electronic->DifficultOA Can make OA difficult BulkyLigand Use Bulky Ligands (e.g., SPhos, XPhos) HinderedOA->BulkyLigand Solution ElectronRich Use Electron-Rich Ligands DifficultOA->ElectronRich Solution Solution Optimal Catalyst Strategy BulkyLigand->Solution ElectronRich->Solution Precatalyst Use Precatalyst (e.g., G3) Precatalyst->Solution

Caption: Catalyst selection logic for the substrate.

Optimized Suzuki-Miyaura Protocol & Conditions

The following protocol provides a robust starting point for optimization.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale & Key Considerations
Aryl Halide Methyl 2-bromo-3,6-difluorobenzoate1.0 equiv
Boronic Acid Arylboronic Acid1.5 equiv. Ensure high purity. Using the corresponding pinacol boronate ester can sometimes improve solubility and stability.[7]
Palladium Source SPhos Pd G3 Precatalyst2 mol%. Provides a reliable source of the active catalyst.
Ligand SPhos (if not using a precatalyst)4 mol% (with 2 mol% Pd(OAc)₂)
Base K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate)2.0 - 3.0 equiv. These are moderately strong bases that are less likely to cause ester hydrolysis compared to alkoxides.[6]
Solvent System 1,4-Dioxane / H₂O (e.g., 5:1 ratio) or Toluene / H₂OAnhydrous and degassed. The aqueous portion is crucial for the transmetalation step. A 1M concentration with respect to the limiting reagent is typical.[5]
Temperature 90 - 110 °CHeating is required to overcome the activation energy for this challenging substrate.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), arylboronic acid (1.5 equiv), base (2.5 equiv), and palladium precatalyst (0.02 equiv).

  • Atmosphere Exchange: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 5:1 Dioxane/H₂O) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Subsection 2.2: Buchwald-Hartwig Amination

Forming a C-N bond with this substrate is also challenging due to the steric hindrance around the C-Br bond, which can hinder the approach of the amine.[3]

FAQ 1: My Buchwald-Hartwig amination is giving low yield, and I'm observing significant hydrodehalogenation (replacement of Br with H). What should I troubleshoot?

A1: Hydrodehalogenation is a common side reaction with electron-deficient aryl halides. It often indicates that the reductive elimination step is slow compared to competing pathways like β-hydride elimination from the palladium-amido complex.

  • Ligand Choice is Critical: This is the most important factor. First and second-generation ligands are unlikely to work. You must use sterically demanding, electron-rich biaryl phosphine ligands. Ligands like XPhos, RuPhos, or BrettPhos are specifically designed to accelerate the reductive elimination step, which outcompetes the hydrodehalogenation pathway.[8][9]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[8] However, the base must be of high purity; old or partially hydrolyzed NaOtBu can be a source of water, which promotes side reactions.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard.[8] It is crucial to use freshly distilled or commercially available anhydrous solvents to prevent catalyst deactivation.

Optimized Buchwald-Hartwig Protocol & Conditions

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale & Key Considerations
Aryl Halide Methyl 2-bromo-3,6-difluorobenzoate1.0 equiv
Amine Primary or Secondary Amine1.2 equiv. Ensure the amine is pure and dry. Liquid amines can be passed through a short plug of activated alumina.
Palladium Source Pd₂(dba)₃ or [Pd(allyl)Cl]₂1-2 mol%. These are common and effective Pd(0) and Pd(II) precatalysts.[8]
Ligand XPhos or BrettPhos2-4 mol% (Ligand:Pd ratio of ~2:1). These bulky ligands are essential for promoting the reaction with this hindered substrate.[8][9]
Base NaOtBu (Sodium tert-butoxide) or LHMDS1.4 - 2.0 equiv. Must be a strong, non-nucleophilic base. Handle in a glovebox if possible.
Solvent Toluene or 1,4-DioxaneAnhydrous and degassed.
Temperature 100 - 110 °CHeating is almost always required.
Atmosphere Inert (Argon or Nitrogen)Absolutely critical for catalyst stability.[8]

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium source (0.01 equiv), ligand (0.02 equiv), and base (1.5 equiv) to an oven-dried Schlenk tube.

  • Add Reagents: Add the aryl bromide (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the tube and heat in a preheated oil bath at 110 °C with vigorous stirring.

  • Monitoring & Workup: Follow steps 5-7 from the Suzuki protocol.

Section 3: General Troubleshooting Workflow

When encountering low yields, a systematic approach is crucial. The following workflow provides a logical sequence for diagnosing and solving common issues.

Caption: Systematic workflow for troubleshooting low-yield reactions.

Section 4: Frequently Asked Questions (FAQs)
Q: I am observing hydrolysis of the methyl ester group. How can I prevent this?

A: Ester hydrolysis is typically caused by using a base that is too strong or having excess water in the reaction.

  • Switch to a weaker base: In Suzuki couplings, switch from strong alkoxides to milder carbonate or phosphate bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[6] These are generally sufficient to promote the reaction without attacking the ester.

  • Ensure anhydrous conditions: Meticulously dry all reagents and solvents. Water can facilitate hydrolysis, especially at elevated temperatures.

Q: Are there alternative cross-coupling reactions that might be more successful?

A: Yes, if Suzuki or Buchwald-Hartwig reactions prove intractable, you might consider other cross-coupling methods, though they come with their own challenges.

  • Stille Coupling: This involves using an organotin reagent. While often tolerant of many functional groups, the toxicity of organotin compounds is a significant drawback.[10] Fluorinated aryls can also be challenging in Stille reactions.[4]

  • Sonogashira Coupling: For introducing alkyne groups, this reaction is an option. However, Sonogashira couplings with highly fluorinated aryls are often inefficient.[4]

For most applications, optimizing the Suzuki or Buchwald-Hartwig conditions is the most practical and effective path to success.

References
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. Retrieved from [Link]

  • Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. (2022). National Institutes of Health (NIH). Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. (2022). ACS Publications. Retrieved from [Link]

  • Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health (NIH). Retrieved from [Link]

  • Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. (2022). ACS Publications. Retrieved from [Link]

  • Problematic Ar F –Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. (2022). ResearchGate. Retrieved from [Link]

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (n.d.). MDPI. Retrieved from [Link]

  • Effect on steric hindrance on nucleophiles. (2021). Reddit. Retrieved from [Link]

  • Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. (2022). National Institutes of Health (NIH). Retrieved from [Link]

  • Optimization of the Suzuki–Miyaura reaction conditionsa. (n.d.). ResearchGate. Retrieved from [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). University at Buffalo. Retrieved from [Link]

  • Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. (2023). ACS Publications. Retrieved from [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Preparation method for 2-bromo-3-fluorobenzoic acid. (2014). Google Patents.
  • Collective Total Synthesis of 12 C4-Oxygenated Cladiellins and Structure Elucidation of Cladieunicellin D and Cladielloides A/C. (2023). ACS Publications. Retrieved from [Link]

  • methyl 3-bromo-2,6-difluorobenzoate CAS NO.1378875-92-3. (n.d.). Falcon Life Sciences Pvt. Ltd. Retrieved from [Link]

  • Methyl 3-bromo-2,6-difluorobenzoate, 98% Purity, C8H5BrF2O2, 5 grams. (n.d.). CP Lab Safety. Retrieved from [Link]

  • (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. (2015). ResearchGate. Retrieved from [Link]

Sources

Improving the regioselectivity of reactions involving Methyl 2-bromo-3,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for improving the regioselectivity of reactions involving Methyl 2-bromo-3,6-difluorobenzoate. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this versatile but challenging building block. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address specific issues encountered during experimentation.

Understanding the Core Challenge: The Electronic and Steric Landscape

Methyl 2-bromo-3,6-difluorobenzoate presents a unique substitution pattern that dictates its reactivity. Before troubleshooting, it's crucial to understand the interplay of its functional groups:

  • Ester (-COOMe): A moderately electron-withdrawing group that can direct metalation and activate the ring for nucleophilic attack.

  • Bromine (-Br): The primary leaving group for cross-coupling reactions. Its position is sterically hindered by the adjacent ester group.

  • Fluorines (-F): Strongly electron-withdrawing atoms that significantly influence the ring's electronics. They activate the ring for nucleophilic aromatic substitution (SNAr) and can act as ortho-directing groups in metalation reactions. The C6-F is ortho to the ester, making it highly activated.

This intricate balance means that reaction conditions must be carefully tuned to achieve the desired regiochemical outcome.

Frequently Asked Questions (FAQs)

Q1: In a standard Palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura), which position is expected to react?

A1: The C2 position, which bears the bromine atom, is the expected site of reaction. Palladium-catalyzed cross-coupling reactions preferentially proceed via oxidative addition into carbon-halogen bonds in an order of reactivity that is typically C–I > C–Br > C–OTf >> C–Cl > C–F. Therefore, the C–Br bond will react selectively over the C–F bonds under standard conditions. The primary challenge is not chemoselectivity between the halogens, but rather achieving high conversion and avoiding side reactions due to the sterically congested and electron-deficient nature of the substrate.

Q2: Which fluorine atom is more susceptible to Nucleophilic Aromatic Substitution (SNAr)?

A2: The fluorine atom at the C6 position is significantly more activated for SNAr. The mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[1][2] For this intermediate to form, its negative charge must be stabilized. The electron-withdrawing ester group at C1 can effectively stabilize a negative charge at the ortho (C6) and para (C4) positions via resonance. Since there is a fluorine at C6, this position is the most likely site for nucleophilic attack. The C3-fluorine is only meta to the ester, so it receives no resonance stabilization, making it far less reactive.

Q3: Can I selectively introduce a substituent at the C5 position using directed ortho-metalation (DoM)?

A3: Yes, this is theoretically possible, but it presents significant challenges. In directed ortho-metalation (DoM), a directing metalation group (DMG) guides a strong base to deprotonate an adjacent proton.[3][4][5] In your substrate, both the fluorine atoms and the ester can act as DMGs. Fluorine is a known ortho-directing group.[6] The C5-H is ortho to the C6-F, making it a potential site for deprotonation.

However, the ester group is susceptible to nucleophilic attack by common organolithium bases like n-BuLi. To circumvent this, a more hindered base such as Lithium Diisopropylamide (LDA) or a magnesium-based TMP amide (e.g., TMPMgCl·LiCl) is recommended at low temperatures (-78 °C) to favor deprotonation over addition to the carbonyl.[7] The C6-F is likely the dominant directing group for the C5 position.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

This section focuses on the most common application of this substrate: the Suzuki-Miyaura reaction at the C2 position.

Problem 1: Low or no conversion in a Suzuki-Miyaura reaction.

Your starting material is sterically hindered around the C-Br bond and the aromatic ring is electron-deficient. This combination can make the oxidative addition step, the rate-limiting step in many cross-couplings, particularly sluggish.

Troubleshooting Steps & Solutions:

  • Re-evaluate Your Ligand Choice: The ligand is the most critical parameter for controlling reactivity in cross-coupling.[8][9][10] For sterically hindered and electron-poor substrates, bulky, electron-rich phosphine ligands are often required.

    • Insight: These ligands promote the formation of a monoligated, highly reactive 12-electron Pd(0) species, which is necessary to overcome the high activation barrier of oxidative addition.[11][12]

    • Recommendation: Switch to a state-of-the-art Buchwald-type biarylphosphine ligand.

Ligand ClassSpecific ExamplesRationale
Buchwald Biarylphosphines SPhos, XPhos, RuPhosExcellent for hindered aryl bromides. Their bulk and electron-donating ability stabilize the Pd(0) center and promote oxidative addition.[11]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable palladium complexes, often effective where phosphines fail.
Conventional Ligands PPh₃, P(t-Bu)₃PPh₃ is often insufficient. P(t-Bu)₃ is more active but can sometimes promote side reactions. Start with a biarylphosphine first.
  • Optimize the Base and Solvent System: The choice of base is critical for the transmetalation step.

    • Insight: A strong base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like Na₂CO₃ for challenging couplings. The solvent must be able to dissolve the base and the organoboron species effectively.

    • Recommendation: Use K₃PO₄ in a polar aprotic solvent system like 1,4-dioxane/water or THF/water. Ensure the base is finely powdered and anhydrous if using a non-aqueous system.

  • Increase Reaction Temperature: Higher temperatures can overcome the activation energy barrier.

    • Recommendation: If you are running the reaction at 80 °C, try increasing it to 100-110 °C. Use a sealed vessel to prevent solvent loss.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of Methyl 2-bromo-3,6-difluorobenzoate with a generic arylboronic acid.

Step-by-Step Methodology:

  • To an oven-dried reaction vial, add Methyl 2-bromo-3,6-difluorobenzoate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Add the Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.4 mol %).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add degassed 1,4-dioxane and water (typically a 10:1 ratio) via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

Problem 2: My SNAr reaction is not proceeding at the C6-F position, or is very slow.

While the C6-F is electronically activated, SNAr reactions can still be sluggish if the nucleophile is not potent enough or if conditions are suboptimal.

Troubleshooting Steps & Solutions:

  • Increase Nucleophile Strength/Concentration:

    • Insight: The rate of SNAr is directly proportional to the concentration and nucleophilicity of the nucleophile. A weak nucleophile will react slowly.

    • Recommendation: If using an alcohol or amine, pre-treat it with a strong, non-nucleophilic base (like NaH or KHMDS) to generate the more potent alkoxide or amide anion in situ. Using a higher concentration of the nucleophile can also increase the reaction rate.

  • Use a Polar Aprotic Solvent:

    • Insight: Polar aprotic solvents like DMSO, DMF, or NMP are ideal for SNAr. They solvate the cation of the nucleophilic salt but leave the anion "bare" and highly reactive. They also help to stabilize the charged Meisenheimer complex.[1][13]

    • Recommendation: Switch from solvents like THF or acetonitrile to DMSO.

  • Increase the Temperature:

    • Insight: SNAr reactions often require heat to overcome the energy barrier associated with breaking aromaticity to form the Meisenheimer intermediate.

    • Recommendation: Increase the reaction temperature in increments of 20 °C. Reactions in DMSO can often be heated to >120 °C.

Diagram: SNAr Mechanism & Regioselectivity

The preference for attack at C6 is explained by the ability of the ester group to stabilize the negative charge of the Meisenheimer intermediate through resonance.

Caption: SNAr at C6 is favored due to resonance stabilization of the intermediate.

Workflow Diagram: Strategic Decision-Making

When planning a synthesis, the choice of reaction type is critical for achieving the desired regioselectivity. This workflow helps guide your decision process.

Caption: Decision workflow for regioselective functionalization of the substrate.

References
  • D. S. Surry and S. L. Buchwald, "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination," Angewandte Chemie International Edition, 2008, 47(34), 6338-6361. [Link]

  • J. F. Hartwig, "Transition Metal-Catalyzed Synthesis of Aryl-Sulfur Bonds," Accounts of Chemical Research, 2011, 44(8), 641-653. [Link]

  • A. F. Littke and G. C. Fu, "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides," Angewandte Chemie International Edition, 2002, 41(22), 4176-4211. [Link]

  • V. Snieckus, "Directed ortho metalation. Terpene-to-alkaloid strategies and tactics for aromatic construction," Chemical Reviews, 1990, 90(6), 879-933. [Link]

  • J. Clayden, Organolithiums: Selectivity for Synthesis, Pergamon, 2002. [Link]

  • C. C. C. Johansson Seechurn, M. O. Kitching, T. J. Colacot, and V. Snieckus, "Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize," Angewandte Chemie International Edition, 2012, 51(21), 5062-5085. [Link]

  • G. G. D. Note and J. F. Hartwig, "The C−F Bond as a Stoichiometric and Catalytic Reagent for Cross-Coupling," Angewandte Chemie International Edition, 2007, 46(28), 5264-5273. [Link]

  • N. G. Larson, J. P. Norman, S. R. Neufeldt, "Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes," ACS Catalysis, 2024, 14(9), 7127-7135. [Link]

Sources

Stability and storage issues of Methyl 2-bromo-3,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for Methyl 2-bromo-3,6-difluorobenzoate. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth knowledge and practical troubleshooting advice for the stable storage, handling, and use of this versatile chemical intermediate. Our goal is to empower you with the scientific understanding to anticipate and resolve common issues, ensuring the integrity of your experiments and the quality of your results.

Introduction to Methyl 2-bromo-3,6-difluorobenzoate

Methyl 2-bromo-3,6-difluorobenzoate is a key building block in synthetic organic chemistry, valued for its unique substitution pattern which allows for diverse chemical transformations. The presence of the bromine atom facilitates cross-coupling reactions, while the fluorine atoms and the methyl ester group influence the reactivity of the aromatic ring and provide sites for further modification. However, these same structural features also predispose the compound to specific stability challenges. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address common questions and problems encountered during the storage and handling of Methyl 2-bromo-3,6-difluorobenzoate.

I. Storage and Stability

Question 1: What are the optimal storage conditions for Methyl 2-bromo-3,6-difluorobenzoate to ensure long-term stability?

Answer: To maintain the integrity of Methyl 2-bromo-3,6-difluorobenzoate, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. The recommended storage temperature is room temperature.[1] It is crucial to store the compound in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to prevent exposure to moisture and oxygen.

Question 2: I've noticed the solid material has become discolored/clumped. What could be the cause?

Answer: Discoloration (e.g., developing a yellowish or brownish tint) or clumping of the solid material are often the first visual indicators of degradation. The most likely cause is hydrolysis of the methyl ester due to exposure to atmospheric moisture. Esters, in general, are susceptible to hydrolysis, which is catalyzed by both acidic and basic conditions.[2][3][4][5] The resulting carboxylic acid, 2-bromo-3,6-difluorobenzoic acid, can alter the physical appearance of the material.

Question 3: Can Methyl 2-bromo-3,6-difluorobenzoate degrade upon exposure to light?

Answer: Yes, prolonged exposure to light, particularly UV light, can potentially lead to the degradation of brominated aromatic compounds. This can occur through homolytic cleavage of the carbon-bromine bond, generating radical species that can participate in a variety of side reactions. Therefore, it is best practice to store the compound in an amber or opaque container to protect it from light.

II. Troubleshooting Experimental Failures

Question 4: My cross-coupling reaction (e.g., Suzuki, Heck) with Methyl 2-bromo-3,6-difluorobenzoate is giving low yields. What are the potential issues related to the starting material?

Answer: Low yields in cross-coupling reactions can be attributed to several factors related to the integrity of your Methyl 2-bromo-3,6-difluorobenzoate:

  • Presence of Water: Palladium-catalyzed cross-coupling reactions are often sensitive to water, which can lead to catalyst deactivation and side reactions.[6][7][8][9] If your starting material has absorbed moisture, it can negatively impact the reaction outcome.

  • Hydrolysis to the Carboxylic Acid: If the ester has partially hydrolyzed to 2-bromo-3,6-difluorobenzoic acid, this impurity will not participate in the desired cross-coupling reaction and will reduce the effective concentration of your starting material.

  • Dehalogenation: In some cases, the starting aryl bromide can undergo a side reaction where the bromine is replaced by a hydrogen atom (dehalogenation), leading to the formation of methyl 2,6-difluorobenzoate.[10] This is a common issue in Suzuki-Miyaura couplings and can be influenced by reaction conditions.

Question 5: I am observing an unexpected side product in my reaction involving a strong nucleophile. Could it be reacting with the fluorine atoms?

Answer: Yes, this is a distinct possibility. The fluorine atoms on the aromatic ring are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing methyl ester group, especially when it is in the ortho or para position.[7][11][12][13][14] Strong nucleophiles can displace one or both of the fluorine atoms, leading to the formation of undesired byproducts.

Analytical and Purification Protocols

This section provides detailed methodologies for assessing the purity of Methyl 2-bromo-3,6-difluorobenzoate and for its purification.

Purity Assessment

A multi-technique approach is recommended for a comprehensive assessment of purity.

Technique Parameter Expected Result for Pure Compound Indication of Impurity/Degradation
¹H NMR Chemical Shift & IntegrationAromatic protons and a singlet for the methyl ester protons. The exact chemical shifts can vary slightly based on the solvent.Appearance of a broad singlet corresponding to the carboxylic acid proton (from hydrolysis). Changes in the aromatic region may indicate other side products.
GC-MS Retention Time & Mass SpectrumA single major peak with a characteristic fragmentation pattern.Presence of additional peaks. A peak corresponding to the molecular weight of 2-bromo-3,6-difluorobenzoic acid or its fragmentation products would indicate hydrolysis.
TLC Rf ValueA single spot with a specific Rf value in a given solvent system.A more polar spot (lower Rf) is indicative of the more polar carboxylic acid hydrolysis product.
Protocol 1: Drying of Methyl 2-bromo-3,6-difluorobenzoate

Given its hygroscopic nature, ensuring the compound is anhydrous before use is critical for many applications.

Materials:

  • Methyl 2-bromo-3,6-difluorobenzoate

  • Vacuum oven or desiccator

  • Drying agent (e.g., phosphorus pentoxide)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Place the solid Methyl 2-bromo-3,6-difluorobenzoate in a clean, dry flask or dish.

  • Place the container in a vacuum oven or desiccator containing a suitable drying agent.

  • Apply vacuum and gently heat if the compound's stability at elevated temperatures is known (do not exceed the melting point).

  • Once dry, allow the container to cool to room temperature under vacuum or in the desiccator.

  • Break the vacuum with a slow stream of inert gas.

  • Immediately transfer the dry compound to a tightly sealed container, preferably in a glove box or under a blanket of inert gas.

Protocol 2: Purification of Partially Hydrolyzed Methyl 2-bromo-3,6-difluorobenzoate

If hydrolysis is suspected, the carboxylic acid impurity can be removed by an extractive workup.

Materials:

  • Partially hydrolyzed Methyl 2-bromo-3,6-difluorobenzoate

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the impure compound in an appropriate organic solvent.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution. This will convert the acidic impurity (2-bromo-3,6-difluorobenzoic acid) into its water-soluble sodium salt.

  • Separate the aqueous layer.

  • Wash the organic layer with brine to remove any remaining aqueous bicarbonate solution.

  • Separate the aqueous layer.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified methyl ester.

Visualizations

Degradation Pathways

The following diagram illustrates the primary degradation pathways for Methyl 2-bromo-3,6-difluorobenzoate.

main Methyl 2-bromo-3,6-difluorobenzoate hydrolysis Hydrolysis (2-bromo-3,6-difluorobenzoic acid) main->hydrolysis + H₂O (acid/base catalysis) snar Nucleophilic Aromatic Substitution (Displacement of F) main->snar + Nucleophile photodegradation Photochemical Degradation (C-Br cleavage) main->photodegradation hν (light)

Caption: Primary degradation pathways of Methyl 2-bromo-3,6-difluorobenzoate.

Experimental Workflow: Purity Assessment and Purification

The following workflow outlines the logical steps for assessing and, if necessary, purifying a sample of Methyl 2-bromo-3,6-difluorobenzoate.

start Start: Sample of Methyl 2-bromo-3,6-difluorobenzoate analytical Analytical Assessment (¹H NMR, GC-MS, TLC) start->analytical decision Is the sample pure? analytical->decision use Use in reaction decision->use Yes purify Purification Protocol (Extractive Workup) decision->purify No dry Drying Protocol purify->dry reassess Re-assess Purity dry->reassess reassess->decision

Caption: Workflow for purity assessment and purification.

References

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]

  • Edelmann, F. T. (2018). "Palladium-Catalyzed Cross-Coupling Reactions in Water". ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Hu, Y. (2017). Transition Metal Catalyzed Cross-Couplings in Water. eScholarship, University of California. [Link]

  • Kuwano, R. (2013). Palladium-catalysed reactions in water using catalysts covalently tethered on a thermo-responsive polymer. Catalysis Science & Technology. [Link]

  • Linde Gas. (n.d.). Inerting, purging, sparging, pressure transfer in pharma/biotech. [Link]

  • LookChem. (n.d.). General procedures for the purification of Esters. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

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  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. [Link]

  • Reddit. (2018). What are some methods to dry organic solids?[Link]

  • Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Sylvester, E. D., & Benedict, J. B. (2021). Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-difluorophenyl)diazenyl) Benzoate. ResearchGate. [Link]

  • University of Colorado Boulder. (n.d.). Drying Organic Solutions. [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemguide. (n.d.). hydrolysis of esters. [Link]

  • Save My Exams. (2024). Ester Hydrolysis. [Link]

  • Science Ready. (2021, May 5). Esterification: Reflux, Isolation and Purification // HSC Chemistry [Video]. YouTube. [Link]

  • AOCS. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. [Link]

  • Google Patents. (n.d.). Process for purifying esters.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
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  • Chemguide. (n.d.). alkaline hydrolysis of esters. [Link]

  • Chemsrc. (2025). Methyl 4-bromo-2,6-difluorobenzoate. [Link]

  • CP Lab Safety. (n.d.). Methyl 3-bromo-2,6-difluorobenzoate, 98% Purity. [Link]

  • Google Patents. (n.d.). Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
  • Google Patents. (n.d.). Preparation method for 2-bromo-3-fluorobenzoic acid.
  • PubChem. (n.d.). 2,6-Difluorobenzoic acid, pentyl ester. [Link]

  • PubChem. (n.d.). 2,6-Difluorobenzoic acid, 2-ethylhexyl ester. [Link]

  • ResearchGate. (n.d.). 2,6-Difluorobenzoic acid. [Link]

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Validation & Comparative

A Comparative Guide to the Efficacy of Novel Difluorobenzoate-Derived Fungicides Versus Established Market Standards

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution: Researchers, scientists, and professionals in agrochemical development.

This guide provides a technical comparison of a prospective new class of fungicides derived from Methyl 2-bromo-3,6-difluorobenzoate against existing market standards. The content is structured to offer not just data, but a logical framework for evaluation, grounded in established scientific protocols.

Introduction: The Imperative for Novel Fungicide Scaffolds

The relentless evolution of fungal pathogens necessitates a continuous pipeline of new fungicidal compounds with diverse modes of action. The benzofuran ring system, and its derivatives, have shown promise as a source of new antimycotics.[1] Methyl 2-bromo-3,6-difluorobenzoate is a valuable chemical intermediate used in the synthesis of complex agrochemicals, where its fluorine groups can enhance metabolic stability and bioavailability.[2][3] This guide will explore the prospective efficacy of a hypothetical fungicide from this class, "DFB-Strobilurin," by benchmarking it against two leading commercial fungicides: Azoxystrobin and Boscalid.

The Fungicides: Mechanisms of Action

A fungicide's utility is defined by its mechanism of action (MoA). Understanding this is critical for predicting its spectrum of activity and its role in resistance management.

  • Hypothetical Candidate: DFB-Strobilurin (A QoI Fungicide)

    • Class: Quinone outside Inhibitor (QoI), FRAC Group 11.[4][5]

    • Mechanism: Like other strobilurins, DFB-Strobilurin is hypothesized to inhibit fungal mitochondrial respiration.[4][5][6][7] It specifically blocks the electron transfer at the Quinone 'outside' (Qo) site of the cytochrome bc1 complex (Complex III), preventing ATP synthesis and leading to fungal cell death.[4][8]

  • Benchmark 1: Azoxystrobin (A QoI Fungicide)

    • Class: Strobilurin (QoI), FRAC Group 11.[4][5]

    • Mechanism: Azoxystrobin is a widely used, broad-spectrum systemic fungicide that also inhibits mitochondrial respiration at the cytochrome bc1 complex.[9][10][11] Its MoA is identical to the hypothesized DFB-Strobilurin, making it an excellent benchmark for comparing potency.[4][6]

  • Benchmark 2: Boscalid (An SDHI Fungicide)

    • Class: Succinate Dehydrogenase Inhibitor (SDHI), FRAC Group 7.[12]

    • Mechanism: Boscalid functions differently, targeting Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain.[12][13][14][15] By blocking this enzyme, it also halts cellular respiration and energy production, but at a different site than QoI fungicides.[13][16] This distinct MoA makes it a crucial comparator for assessing cross-resistance potential.

Visualization of Fungal Respiration Inhibition

The following diagram illustrates the sites of action for both QoI and SDHI fungicide classes within the fungal mitochondrial electron transport chain.

Fungicide_MoA cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitors Succinate Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II e- Ubiquinone Ubiquinone Pool (Q) Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV Cytochrome_c->Complex_IV e- O2 O₂ Complex_IV->O2 ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H⁺ flow H2O H₂O ADP ADP ADP->ATP_Synthase Boscalid Boscalid (SDHI) FRAC Group 7 Boscalid->Complex_II Strobilurins DFB-Strobilurin Azoxystrobin (QoI) FRAC Group 11 Strobilurins->Complex_III

Caption: Fungal Mitochondrial Respiration and Fungicide Inhibition Sites.

Experimental Protocol for Comparative Efficacy Evaluation

To objectively compare these fungicides, a multi-stage experimental workflow is required. This protocol ensures that data is robust, reproducible, and relevant to real-world applications.

Workflow Overview

Caption: Workflow for Comparative Fungicide Efficacy Testing.

Part 1: In Vitro Mycelial Growth Inhibition Assay

This assay determines the intrinsic potency of each compound against the target fungus.

  • Pathogen Culture: Grow a pure culture of the target pathogen (e.g., Podosphaera xanthii, the causal agent of powdery mildew) on Potato Dextrose Agar (PDA).

  • Fungicide Stock Preparation: Prepare high-concentration stock solutions of DFB-Strobilurin, Azoxystrobin, and Boscalid in a suitable solvent like DMSO or acetone.[17]

  • Medium Amendment: Prepare serial dilutions of each fungicide. While the PDA is molten (~50°C), add the fungicide solutions to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).[17][18] Pour plates, including solvent-only control plates.

  • Inoculation: Using a sterile 5-mm cork borer, place a mycelial plug from the edge of an actively growing pathogen culture onto the center of each amended and control plate.[17][19]

  • Incubation & Measurement: Incubate plates at the pathogen's optimal growth temperature in the dark.[18] After a set period (e.g., 7 days), when the control colony has reached significant growth, measure the colony diameter.[18]

  • Data Analysis (EC₅₀ Calculation):

    • Calculate the percentage of growth inhibition for each concentration relative to the solvent control.

    • Use statistical software (e.g., R with the 'drc' package, GraphPad Prism) to perform a non-linear regression analysis (four-parameter logistic model) on the dose-response data to determine the Effective Concentration that inhibits 50% of growth (EC₅₀).[20][21][22][23]

Part 2: In Vivo Greenhouse Efficacy Trial

This trial assesses the fungicide's performance under more realistic conditions, accounting for plant uptake and environmental factors.[24]

  • Plant Propagation: Grow healthy, uniform host plants (e.g., cucumber, Cucumis sativus) to the 2-3 true leaf stage in a controlled greenhouse environment.[24]

  • Treatment Groups: Establish multiple treatment groups, with at least 10 replicate plants per group:[25]

    • Untreated Control (no spray)

    • Vehicle Control (sprayed with water/surfactant only)

    • DFB-Strobilurin (at 1x, 0.5x, and 0.25x of a projected field rate)

    • Azoxystrobin (at its recommended label rate)

    • Boscalid (at its recommended label rate)

  • Fungicide Application: Apply fungicides as a foliar spray until runoff, ensuring thorough coverage.[26] Allow foliage to dry completely.

  • Pathogen Inoculation: 24 hours after fungicide application, inoculate all plants (including controls) with a standardized spore suspension of the pathogen (e.g., 1 x 10⁵ conidia/mL for P. xanthii).[27]

  • Incubation: Move plants to a high-humidity environment conducive to disease development for 48 hours, then return them to standard greenhouse conditions.[27]

  • Disease Assessment: 10-14 days after inoculation, visually assess the disease severity on each plant by estimating the percentage of leaf area covered by the fungal pathogen.

  • Data Analysis: Calculate the percent disease control for each treatment using the formula:

    • % Control = (1 - (Severity in Treated Group / Severity in Untreated Control)) * 100

Data Interpretation: A Comparative Analysis

The following table presents hypothetical, yet realistic, data that could be generated from the described protocols. This data serves as a framework for drawing meaningful comparisons.

FungicideFRAC GroupTarget SiteIn Vitro EC₅₀ (µg/mL) for P. xanthiiIn Vivo Disease Control (%) @ Rec. Rate
DFB-Strobilurin 11 (QoI)Complex III0.25 92%
Azoxystrobin 11 (QoI)Complex III0.4788%
Boscalid 7 (SDHI)Complex II2.1085%

Analysis of Hypothetical Data:

  • Potency (In Vitro): The lower EC₅₀ value for DFB-Strobilurin (0.25 µg/mL) compared to Azoxystrobin (0.47 µg/mL) suggests higher intrinsic activity at the molecular target site.[20] Both QoI fungicides demonstrate significantly higher intrinsic potency against this hypothetical pathogen than the SDHI fungicide, Boscalid.

  • Efficacy (In Vivo): DFB-Strobilurin provided the highest level of disease control (92%) in the greenhouse trial, outperforming both established benchmarks. This indicates not only high potency but also excellent systemic or translaminar activity within the plant tissue.[6][8]

  • Resistance Management Implications: Because DFB-Strobilurin and Azoxystrobin share the same MoA (FRAC Group 11), they would be subject to cross-resistance.[5][12] A pathogen population resistant to Azoxystrobin would likely also be resistant to DFB-Strobilurin. Therefore, its use in a real-world scenario would require alternation or tank-mixing with fungicides from different FRAC groups, such as Boscalid (Group 7), to mitigate resistance development.[4][5]

Conclusion and Future Directions

This guide outlines a scientifically rigorous framework for evaluating novel fungicides derived from precursors like Methyl 2-bromo-3,6-difluorobenzoate. Based on our hypothetical data, the "DFB-Strobilurin" candidate shows significant promise, with potentially superior potency and efficacy compared to the industry-standard strobilurin, Azoxystrobin.

The critical next steps in the development pipeline would involve:

  • Spectrum Analysis: Testing against a broad range of economically important fungal pathogens.

  • Resistance Profiling: Evaluating efficacy against known fungicide-resistant pathogen strains.

  • Phytotoxicity and Crop Safety: Ensuring the compound is safe for target crops at effective doses.[28]

  • Field Trials: Moving from controlled greenhouse environments to multi-location field trials to assess performance under variable environmental conditions.[29]

By adhering to such a structured, data-driven evaluation process, researchers can effectively identify and advance the most promising next-generation fungicides to address the evolving challenges of global food security.

References

  • Plant & Pest Advisory. (2015, May 14). Understanding Strobilurin Fungicides (FRAC group 11) in 2015. [Link]

  • American Phytopathological Society. QoI (Strobilurin) Fungicides: Benefits and Risks. [Link]

  • ONvegetables. (2016, April 8). Understanding the Strobilurin Fungicides. [Link]

  • MSU Extension. (2010, May 4). Use strobilurin fungicides wisely to avoid fungicide resistance development. [Link]

  • Wikipedia. Strobilurin. [Link]

  • MDPI. (2021, September 8). Resistance to the SDHI Fungicides Boscalid and Fluopyram in Podosphaera xanthii Populations from Commercial Cucurbit Fields in Spain. [Link]

  • ResearchGate. Effect of SDHI-fungicides on mitochondrial ETC. Boscalid and Bixafen.... [Link]

  • Farmonaut. (2025). Agriculture Pesticide Azoxystrobin Fungicide Factories 2025. [Link]

  • ResearchGate. (2025, August 6). A Comparison of Different Estimation Methods for Fungicide EC50 and EC95 Values. [Link]

  • Rutgers Plant and Pest Advisory. (2020, April 22). Understanding the SDHI (FRAC group 7) Fungicides. [Link]

  • ACS Publications. Antifungal Efficacy of Nanodelivered Azoxystrobin against Rhizoctonia solani in Soybean (Glycine max). [Link]

  • International Scholars Journals. Efficacy of azoxystrobin 25 SC along with bioagents on chilli powdery mildew diseases under field condition. [Link]

  • Top-rated.online. (2024, July 26). Top-rated Azoxystrobin Fungicide Products for Effective Disease Control in Your Garden. [Link]

  • APS Journals. Evaluation of Azoxystrobin and Difenoconazole Against Certain Crop Diseases. [Link]

  • APS Journals. (2017, May 24). Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain. [Link]

  • NIH National Center for Biotechnology Information. (2023, January 31). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. [Link]

  • ScienceDirect. Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicid. [Link]

  • GrowerTalks. (2013, April 25). Conducting Onsite Greenhouse Trials. [Link]

  • iFyber. IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. [Link]

  • CRAN. (2020, September 7). ec50estimator. [Link]

  • Mycorrhizal Applications. (2023, March 1). Greenhouse Trial Protocol & Analysis. [Link]

  • APS Journals. (2018, February 14). Significant Influence of EC50 Estimation by Model Choice and EC50 Type. [Link]

  • SlideShare. (2019, January 15). How to conduct the perfect fungicide trial…. [Link]

  • Michigan State University. Chemical Disease Controls for the Greenhouse Industry. [Link]

  • Frontiers. (2022, August 4). Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China. [Link]

  • LookChem. Cas 1805523-44-7,Methyl 2-bromo-3,6-difluorobenzoate. [Link]

  • APS Journals. (2023, July 25). In Vitro Fungicide Sensitivity and Effect of Organic Matter Concentration on Fungicide Bioavailability in Take-All Root Rot Pathogens Isolated from North Carolina. [Link]

  • ResearchGate. (2018, June 13). In vitro evaluation of commonly available fungicides against three fungal isolates. [Link]

  • Purdue University Extension. (2015, May). Fungicide Efficacy for Control of Soybean Foliar Diseases. [Link]

  • ResearchGate. Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. [Link]

  • MySkinRecipes. Methyl 6-bromo-2-fluoro-3-(trifluoromethyl)benzoate. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Methyl 2-bromo-3,6-difluorobenzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, halogenated aromatic compounds are indispensable building blocks. Methyl 2-bromo-3,6-difluorobenzoate is a prime example of a highly functionalized scaffold, offering multiple reaction sites for synthetic elaboration. Its utility, however, is predicated on the unambiguous confirmation of its structure and purity. The complex interplay of electron-withdrawing and sterically demanding substituents (bromine and fluorine) on the benzoate ring creates a unique electronic environment that requires a multi-faceted analytical approach for full characterization.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to analyze Methyl 2-bromo-3,6-difluorobenzoate and its structural isomers or derivatives. We will move beyond simple data reporting to explore the causal relationships between molecular structure and spectroscopic output, providing the rationale behind experimental choices and data interpretation. This document is intended for researchers and drug development professionals who require a robust understanding of how to apply Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the rigorous analysis of complex small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For fluorinated compounds, it offers an expanded toolkit beyond standard proton (¹H) and carbon (¹³C) analysis. The presence of the NMR-active ¹⁹F nucleus provides an exceptionally sensitive probe into the electronic environment of the molecule.[1][2]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a map of the proton environments within a molecule. In Methyl 2-bromo-3,6-difluorobenzoate, we anticipate signals from the aromatic protons and the methyl ester group.

  • Causality of Signal Position & Multiplicity: The chemical shifts of the two aromatic protons (H-4 and H-5) are influenced by the cumulative electronic effects of the substituents. The fluorine atoms and the bromine atom are electron-withdrawing, which deshields the aromatic protons, shifting their signals downfield. Furthermore, these protons will exhibit splitting (coupling) not only to each other but also to the nearby fluorine nuclei. The methyl group of the ester will appear as a sharp singlet, typically in the 3.9 ppm region, as it has no adjacent protons.

  • Comparative Analysis: A simple change, such as moving the bromine from position 2 to position 4 (as in Methyl 4-bromo-2,6-difluorobenzoate), would dramatically alter the aromatic region. In the 4-bromo isomer, chemical symmetry results in two identical aromatic protons, simplifying the spectrum to a single triplet, due to coupling with the two equivalent fluorine atoms at positions 2 and 6.[3]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

  • Instrument Setup: The analysis is typically performed on a 400 or 500 MHz spectrometer.

  • Acquisition: A standard proton experiment is run, acquiring 16-32 scans to ensure a good signal-to-noise ratio. The spectral width should be set to encompass the expected range of chemical shifts (typically 0-12 ppm).

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹⁹F NMR Spectroscopy

For any fluorinated compound, ¹⁹F NMR is not just useful; it is essential.[1] It provides direct information about the fluorine environments, and its large chemical shift range makes it highly sensitive to subtle structural changes.

  • Causality of Signal Position & Multiplicity: In Methyl 2-bromo-3,6-difluorobenzoate, the two fluorine atoms (F-3 and F-6) are in chemically distinct environments. They are expected to appear as two separate signals. Each signal will be split into a doublet of doublets (or a more complex multiplet) due to coupling with the adjacent aromatic protons and with each other.

  • Comparative Analysis: The chemical shifts in ¹⁹F NMR are powerful diagnostic markers. For instance, comparing the target molecule with an analogue lacking the bromine atom (Methyl 2,6-difluorobenzoate) would show a significant upfield or downfield shift of the fluorine signals, directly quantifying the electronic impact of the bromine substituent at the ortho position.[4] This technique is so precise it can often be used to distinguish between isomers that may be difficult to separate chromatographically.[5]

¹³C NMR Spectroscopy

¹³C NMR provides a count of the unique carbon atoms and information about their chemical environment.

  • Causality of Signal Position & Multiplicity: We expect to see eight distinct carbon signals for Methyl 2-bromo-3,6-difluorobenzoate: six for the aromatic ring, one for the carbonyl (C=O) group, and one for the methyl (-OCH₃) group. The carbons directly attached to the highly electronegative fluorine atoms will exhibit large one-bond coupling constants (¹JCF), appearing as distinct doublets. The carbonyl carbon will be the most downfield signal (typically >160 ppm), while the methyl carbon will be the most upfield (around 52 ppm).[6]

  • Comparative Analysis: The positions of the carbon signals, particularly within the aromatic ring, are highly dependent on the substituent pattern. Comparing the spectrum to that of a simpler analogue like Methyl 2-bromobenzoate reveals the significant deshielding effect of the two fluorine atoms on the ring carbons.[7]

Workflow for NMR Analysis
Correlation of molecular features with expected spectroscopic signals.

Data Summary & Comparative Guide

To illustrate the power of this multi-technique approach, the table below compares the expected spectroscopic data for our target compound with known data from key structural analogues.

Compound Key ¹H NMR Data (CDCl₃) Key ¹⁹F NMR Data (CDCl₃) Key IR Data (cm⁻¹) Key MS Data (m/z)
Methyl 2-bromo-3,6-difluorobenzoate (Predicted) Aromatic H's (~7.0-7.5 ppm, m); -OCH₃ (~3.9 ppm, s)Two distinct multiplets~1730 (C=O)M⁺/M+2 at ~250/252 (1:1)
Methyl 4-bromo-2,6-difluorobenzoate [3]~7.16 ppm (m, 2H); ~3.95 ppm (s, 3H)One multipletNot specifiedM⁺/M+2 at ~250/252 (1:1)
Methyl 2,6-difluorobenzoate [4]Aromatic H's (~6.9-7.4 ppm, m); -OCH₃ (~3.9 ppm, s)One multipletNot specifiedM⁺ at 172
Methyl 2-bromobenzoate [7][8]~7.77-7.30 ppm (m, 4H); ~3.91 ppm (s, 3H)N/ANot specifiedM⁺/M+2 at ~214/216 (1:1)

This comparative view demonstrates how each technique provides a unique piece of the structural puzzle. The ¹H and ¹⁹F NMR spectra are excellent for differentiating isomers, while the MS data immediately confirms the presence (or absence) of the bromine atom.

Conclusion

The structural characterization of a complex molecule like Methyl 2-bromo-3,6-difluorobenzoate is not achievable with a single analytical technique. A synergistic approach, leveraging the strengths of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, is required for an unambiguous assignment. NMR provides the detailed bonding framework and isomeric differentiation, IR confirms the presence of critical functional groups, and MS verifies the molecular weight and elemental composition. By understanding the causal links between the molecular structure and the resulting spectral data, researchers can confidently verify the identity and purity of their materials, ensuring the integrity of their subsequent scientific endeavors.

References

  • St. Fleur, E., & Gembicky, M. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.
  • Mishra, A., & Pal, A. (2018). N–H⋯F hydrogen bonds in fluorinated benzanilides: NMR and DFT study. Journal of Molecular Structure, 1157, 563-570.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-bromobenzoate. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). Methyl 2,6-difluorobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • Kornath, A., et al. (2021). Structural investigations of benzoyl fluoride and the benzoacyl cation. Acta Crystallographica Section C: Structural Chemistry.
  • Kunath, N., et al. (2021). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS).
  • Forel, M. T., Fuson, N., & Josien, M. L. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Journal of the Optical Society of America, 50(12), 1232-1236.
  • Okaru, A. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 9206297.
  • Predecki, D. P., et al. (n.d.). Quantitative analysis of fluorinated synthetic cannabinoids using 19F nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry. Shippensburg University.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-3,6-difluorobenzonitrile. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). Methyl 2-fluorobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized Methyl 2-bromo-3,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-bromo-3,6-difluorobenzoate is a key building block in contemporary drug discovery and development, where its purity is paramount to the success of subsequent synthetic transformations and the safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust purity assessment of this compound. We delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols, comparative data, and a recommended analytical workflow are presented to equip researchers, scientists, and drug development professionals with the tools for confident and accurate purity determination.

Introduction: The Criticality of Purity

In the synthesis of complex molecules for pharmaceutical applications, the adage "garbage in, garbage out" holds profound truth. The purity of starting materials and intermediates, such as Methyl 2-bromo-3,6-difluorobenzoate, directly impacts reaction yields, impurity profiles, and the ultimate safety and efficacy of the drug substance.

This halogenated aromatic ester is typically synthesized via the esterification of 2-bromo-3,6-difluorobenzoic acid with methanol, often catalyzed by a strong acid like sulfuric acid or thionyl chloride.[1][2] Potential impurities are varied and can include:

  • Starting Materials: Unreacted 2-bromo-3,6-difluorobenzoic acid.

  • By-products: Isomeric impurities or products from side-reactions.

  • Degradation Products: Compounds formed during synthesis or storage.

  • Residual Solvents & Reagents: Traces of methanol, catalysts, or other solvents used in the manufacturing process.[3]

Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) Q3A guidelines, mandate the identification and control of impurities in new drug substances.[4][5] Any impurity present above the identification threshold (typically ≥0.10%) must be structurally characterized.[3][6] This necessitates the use of a multi-faceted analytical approach to ensure a complete and accurate picture of the compound's purity. This guide compares the three cornerstone techniques for this purpose.

The Analytical Arsenal: A Comparative Overview

No single analytical technique is sufficient to declare a compound "pure." A robust purity assessment relies on orthogonal methods—techniques that measure sample properties based on different chemical or physical principles. For Methyl 2-bromo-3,6-difluorobenzoate, the primary tools are HPLC for quantification, GC-MS for volatile impurity identification, and NMR for structural confirmation and quantification.

Parameter HPLC-UV GC-MS NMR Spectroscopy (¹H, ¹⁹F, qNMR)
Primary Purpose Quantification of non-volatile impurities (Area % Purity)Identification & quantification of volatile/semi-volatile impuritiesAbsolute structural confirmation & quantification (qNMR)
Key Strength High precision for quantitative analysis of isomers and starting materials.High sensitivity and definitive identification via mass fragmentation."Gold standard" for structure; ¹⁹F NMR is highly specific for fluorinated compounds.
Key Limitation Requires reference standards for definitive identification of impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity for trace impurities compared to chromatographic methods.
Regulatory Standing Standard for purity testing and release specifications in pharmaceutical QC.Essential for identifying unknown volatile impurities and residual solvents.Required for structural elucidation; qNMR is a primary method for purity of reference standards.

Methodology Deep Dive: Protocols & Data Interpretation

High-Performance Liquid Chromatography (HPLC-UV)

Principle of Causality: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a moderately polar compound like Methyl 2-bromo-3,6-difluorobenzoate, a reversed-phase (RP) C18 column is ideal.[7] The nonpolar C18 stationary phase retains the analyte, while a polar mobile phase (e.g., a mixture of water and acetonitrile) elutes it. Impurities with different polarities will elute at different times (retention times), allowing for their separation and quantification by a UV detector.

Experimental Protocol: HPLC-UV Purity Determination
  • System Preparation: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

  • Column: Ascentis® C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-15 min: Linear gradient from 50% to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 50% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of Methyl 2-bromo-3,6-difluorobenzoate and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 1 mg/mL solution.

Data Presentation & Interpretation

A typical HPLC chromatogram will show a major peak for the main compound and smaller peaks for any impurities. The purity is calculated based on the relative area of all peaks (Area Percent method).

Peak # Retention Time (min) Area (mAU*s) Area % Potential Identity
14.5215.80.352-bromo-3,6-difluorobenzoic acid (more polar, elutes earlier)
210.894501.299.52Methyl 2-bromo-3,6-difluorobenzoate
311.215.40.12Unknown Impurity
Total 4522.4 100.00

This data indicates a purity of 99.52% by area, with the primary impurity likely being the unreacted starting acid.[8]

Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample (~10mg) Solvent Dissolve in ACN/H₂O Sample->Solvent Vial Transfer to HPLC Vial Solvent->Vial Injector Inject 5 µL Vial->Injector Automated Sequence Column C18 Column Separation Injector->Column Detector UV Detection (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Output Integration Integrate Peak Areas Chromatogram->Integration Report Calculate Area % Purity Integration->Report GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Dilute Sample Solvent Dissolve in Ethyl Acetate Sample->Solvent Vial Transfer to GC Vial Solvent->Vial Injector Vaporize & Inject Vial->Injector Autosampler Column GC Column Separation Injector->Column MS Ionization & Mass Analysis Column->MS TIC Generate TIC MS->TIC Signal Output Spectra Extract Mass Spectra TIC->Spectra Library Identify via Library Search Spectra->Library Final_Workflow start Synthesized Product nmr NMR Spectroscopy (¹H and ¹⁹F) start->nmr decision1 Structure Confirmed? nmr->decision1 hplc HPLC-UV Analysis decision2 Volatile Impurities Suspected? hplc->decision2 gcms GC-MS Analysis qnmr Quantitative NMR (qNMR) gcms->qnmr report Final Purity Report qnmr->report decision1->hplc Yes rework Re-synthesize or Purify decision1->rework No decision2->gcms Yes decision2->qnmr No

Sources

A Researcher's Guide to Unlocking the Bioactive Potential of Methyl 2-bromo-3,6-difluorobenzoate Derivatives: A Comparative Screening Approach

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery, the selection of a starting scaffold is a critical decision that dictates the trajectory of a research program. The fluorinated phenyl motif, in particular, has garnered significant attention due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered pKa.[1][2][3][4][5] Methyl 2-bromo-3,6-difluorobenzoate presents itself as a versatile, yet underexplored, starting material. Its trifunctional nature—an ester for derivatization, a bromine atom for cross-coupling reactions, and a difluorinated ring for metabolic stability and potential bioisosteric replacement of other functional groups—offers a rich chemical space for the generation of novel compound libraries.[6][7][8]

This guide eschews a rigid, templated approach to provide a dynamic and logical framework for the biological activity screening of compounds derived from this promising scaffold. As your virtual senior application scientist, I will not only provide detailed protocols but also elucidate the scientific rationale behind each experimental choice, empowering you to design and execute a robust screening cascade that is both efficient and self-validating. We will explore a hypothetical synthetic pathway to underscore the potential of this starting material and then delve into a comprehensive, multi-tiered screening strategy to identify and characterize potential lead compounds.

The Synthetic Potential: A Gateway to Novel Heterocycles

The strategic placement of the bromine atom on the Methyl 2-bromo-3,6-difluorobenzoate ring makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are foundational in medicinal chemistry for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles, which are prevalent in a vast number of FDA-approved drugs.[9][10][11]

A plausible and efficient synthetic route could involve an initial Suzuki coupling to introduce a diverse range of aryl or heteroaryl moieties at the 2-position, followed by hydrolysis of the methyl ester and subsequent amide coupling or cyclization to generate a library of novel heterocyclic compounds. The fluorine atoms at the 3- and 6-positions can serve to modulate the electronic properties of the aromatic ring and provide metabolic stability.

G start Methyl 2-bromo-3,6-difluorobenzoate suzuki Suzuki Coupling (ArB(OH)2, Pd catalyst, base) start->suzuki hydrolysis Ester Hydrolysis (LiOH or NaOH) suzuki->hydrolysis amide Amide Coupling / Cyclization (Amine, coupling agent or heat) hydrolysis->amide product Library of Novel Heterocyclic Compounds amide->product

Caption: Hypothetical synthetic pathway from Methyl 2-bromo-3,6-difluorobenzoate.

A Tiered Approach to Biological Activity Screening: From Broad Strokes to Fine Detail

A successful screening campaign is a balance of throughput and information richness. A tiered or cascaded approach is the most logical and resource-efficient strategy. This involves initiating with broad, high-throughput assays to cast a wide net and progressively moving towards more complex, lower-throughput assays to characterize the most promising "hits."

G Tier1 Tier 1: Primary Screening (High-Throughput) - Cytotoxicity Profiling (e.g., MTT Assay) - Broad Panel Cell-Based Assays Tier2 Tier 2: Secondary Screening (Medium-Throughput) - Target-Based Assays (e.g., Enzyme Inhibition) - Pathway-Based Assays (e.g., Reporter Gene) Tier1->Tier2 Active & Non-Toxic Hits Tier3 Tier 3: Hit Validation & Lead Optimization (Low-Throughput) - Dose-Response Curves - Selectivity Profiling - Mechanism of Action Studies Tier2->Tier3 Validated Hits

Caption: A tiered workflow for biological activity screening.

Tier 1: Primary Screening - Establishing a Foundation

The initial goal is to quickly identify compounds that exhibit biological activity at a single concentration while simultaneously flagging those with overt cytotoxicity.

Protocol 1: MTT Assay for Cytotoxicity Profiling

The MTT assay is a robust and cost-effective colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][12][13][14] It is crucial to perform this assay upfront to ensure that any observed activity in subsequent screens is not simply a result of cell death.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed a cancer cell line (e.g., HeLa, A549, or a relevant panel) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compounds in DMSO. Dilute the compounds in culture medium to the desired final concentration (e.g., 10 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle controls (DMSO-containing medium) and positive controls (e.g., a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Compound IDConcentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle-0.850100%
MDB-HET-001100.81095.3%
MDB-HET-002100.21525.3%
Doxorubicin10.15017.6%

Interpretation: Compounds like MDB-HET-001 with high cell viability are prioritized for further screening. Compounds like MDB-HET-002 exhibiting significant cytotoxicity may be of interest for oncology applications but should be flagged as potentially cytotoxic in other screens.

Tier 2: Secondary Screening - Uncovering Mechanisms

With a set of non-cytotoxic hits, the next step is to investigate their potential mechanisms of action. This can be achieved through target-based or pathway-based assays.

Protocol 2: Enzyme Inhibition Assay

Many drugs exert their effects by inhibiting specific enzymes.[7][15][16][17][18] A generic enzyme inhibition assay can be adapted for a wide range of enzymes.

Principle: The activity of a specific enzyme is measured in the presence and absence of the test compound. A reduction in enzyme activity indicates inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a buffer solution optimized for the target enzyme's activity. Prepare solutions of the purified enzyme, its substrate, and the test compounds.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the test compound. Include a no-inhibitor control. Incubate for 15-30 minutes at the optimal temperature for the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Reaction Monitoring: Measure the rate of product formation over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., colorimetric, fluorescent, or luminescent).

  • Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Protocol 3: GPCR Signaling Reporter Gene Assay

G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that are major drug targets.[19][20][21][22][23] Reporter gene assays are a powerful tool to screen for modulators of GPCR signaling.

Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is activated by a specific GPCR signaling pathway. An increase or decrease in the reporter signal indicates modulation of the pathway.

Step-by-Step Methodology:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293) with a plasmid encoding the GPCR of interest and a reporter plasmid (e.g., CRE-luciferase for Gs-coupled GPCRs or SRE-luciferase for Gq-coupled GPCRs).

  • Cell Seeding: Seed the transfected cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with the test compounds for 6-24 hours. Include a known agonist or antagonist as a positive control.

  • Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Normalize the luciferase activity to a control and determine the fold change in reporter activity.

G Start Seed Transfected Cells Treat Treat with Compounds Start->Treat Incubate Incubate (6-24h) Treat->Incubate Lyse Lyse Cells Incubate->Lyse Add_Substrate Add Luciferase Substrate Lyse->Add_Substrate Read Measure Luminescence Add_Substrate->Read

Caption: Workflow for a GPCR reporter gene assay.

Comparative Analysis: Making Sense of the Data

The data generated from these screens can be compiled into a comprehensive table to facilitate a comparative analysis of the synthesized compounds.

Compound IDCytotoxicity (IC₅₀, µM)Target Enzyme Inhibition (IC₅₀, µM)GPCR Agonist Activity (EC₅₀, µM)
MDB-HET-001> 502.5> 50
MDB-HET-003> 50> 500.8
MDB-HET-00415.212.125.3

Interpretation:

  • MDB-HET-001: A promising hit for the target enzyme, as it is potent and non-cytotoxic.

  • MDB-HET-003: A potent and selective GPCR agonist.

  • MDB-HET-004: Shows moderate activity in both assays but also some cytotoxicity, which may need to be addressed through medicinal chemistry efforts.

Alternative Scaffolds and the Power of Bioisosterism

While Methyl 2-bromo-3,6-difluorobenzoate is a promising starting point, it is crucial to consider alternative scaffolds to expand the chemical diversity and improve the chances of success. The difluorophenyl group itself is often considered a bioisostere for other chemical moieties.[6][7][8] For example, it can mimic a carboxamide or a phenol group, potentially leading to improved pharmacokinetic properties. When comparing your novel compounds, consider screening them alongside known drugs or tool compounds that target the same biological space but possess different core structures. This will provide valuable context for the potency and selectivity of your derivatives.

Conclusion: A Strategic Path to Discovery

The journey from a starting material to a validated lead compound is a challenging but rewarding endeavor. By employing a logical, tiered screening approach, researchers can efficiently navigate the vast chemical space made accessible by versatile scaffolds like Methyl 2-bromo-3,6-difluorobenzoate. The key is to not only generate data but to understand the "why" behind each experimental step. This guide provides a robust framework for such an undertaking, empowering you to make informed decisions and accelerate your drug discovery program. Remember that every screening campaign is a learning process, and the insights gained from both active and inactive compounds are invaluable in the iterative process of drug design.

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Alternative reagents to Methyl 2-bromo-3,6-difluorobenzoate for specific syntheses

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alternative Reagents for Methyl 2-bromo-3,6-difluorobenzoate in Key Synthetic Transformations

Abstract

Methyl 2-bromo-3,6-difluorobenzoate is a valuable reagent in modern organic synthesis, particularly for constructing complex, fluorinated aromatic compounds prevalent in pharmaceutical and materials science discovery. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions where the bromine atom serves as a reliable leaving group, and the fluorine atoms modulate the electronic properties of the ring. However, reliance on a single reagent can limit synthetic flexibility due to factors such as cost, availability, and specific reactivity challenges. This guide provides a comprehensive comparison of viable alternative reagents and synthetic strategies, offering researchers and drug development professionals the data and insights needed to make informed decisions for their specific applications. We will explore alternative aryl halides and sulfonates as direct replacements in cross-coupling reactions and examine entirely different synthetic pathways to achieve similar molecular scaffolds, supported by experimental data and detailed protocols.

The Central Role of Methyl 2-bromo-3,6-difluorobenzoate in Cross-Coupling Reactions

The primary application of Methyl 2-bromo-3,6-difluorobenzoate lies in its function as an electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The carbon-bromine bond is readily activated by a low-valent palladium catalyst, initiating the catalytic cycle.

The general mechanism for a Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: A Pd(0) catalyst inserts into the Carbon-Bromine bond of the aryl bromide.

  • Transmetalation: The organic group from an organoboron compound is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

The reactivity of the aryl halide in the oxidative addition step is crucial and generally follows the trend: I > Br > OTf >> Cl.[1] This makes aryl bromides like Methyl 2-bromo-3,6-difluorobenzoate a balanced choice, offering good reactivity without the higher cost and lower stability of many aryl iodides.

cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants cluster_outputs Product Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) Product Coupled Product Trans Ar-Pd(II)-R(L_n) OxAdd->Trans Transmetalation (R-B(OR)₂) Trans->Pd0 Reductive Elimination (Ar-R) ArX Methyl 2-X-3,6-difluorobenzoate (X = Br, I, Cl, OTf) ArX->OxAdd Organoboron Organoboron Reagent (e.g., Arylboronic Acid) Organoboron->Trans

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Alternative Electrophiles: A Head-to-Head Comparison

The choice of leaving group on the aromatic electrophile is a critical decision point in reaction design. While bromine is a reliable standard, other halogens or sulfonate esters offer distinct advantages and disadvantages.

FeatureMethyl 2-iodo-3,6-difluorobenzoateMethyl 2-bromo-3,6-difluorobenzoate (Baseline)Methyl 2-chloro-3,6-difluorobenzoateMethyl 3,6-difluoro-2-(triflyl)benzoate
Reactivity Very HighHighLowHigh
Typical Catalyst Standard Pd catalysts (e.g., Pd(PPh₃)₄)Standard Pd catalysts (e.g., Pd(OAc)₂) with phosphine ligandsRequires specialized, bulky, electron-rich ligands (e.g., XPhos, SPhos) or Ni catalysts[2]Standard Pd catalysts, similar to bromides
Reaction Conditions Often milder temperatures, shorter reaction timesModerate temperatures (80-110 °C)Often higher temperatures and longer reaction timesConditions are generally mild
Cost & Availability Higher cost, less commonModerate cost, widely availableLower cost, readily availablePrepared from the corresponding phenol; cost depends on phenol availability
Key Advantage Highest reactivity, ideal for challenging couplingsBalanced reactivity and costLow cost, high atom economyExcellent alternative when the phenol precursor is more accessible than the aryl halide
Key Disadvantage High cost, potential for side reactions due to high reactivityStandard benchmarkInertness requires more expensive and/or air-sensitive catalyst systemsTriflic anhydride is expensive and moisture-sensitive
The Case for Aryl Chlorides: A Cost-Effective but Challenging Alternative

Aryl chlorides are attractive due to their low cost and widespread availability. However, the strength of the C-Cl bond presents a significant activation barrier for oxidative addition. Overcoming this requires more sophisticated catalyst systems. The development of bulky, electron-rich phosphine ligands (e.g., those by Buchwald and Hartwig) has been instrumental in making aryl chlorides viable substrates for cross-coupling.[2][3] Nickel-based catalyst systems have also emerged as a powerful alternative for activating C-Cl bonds.[2]

Aryl Sulfonates: An Alternative Entry Point

Aryl triflates (OTf) and nonaflates are excellent electrophiles with reactivity often comparable to or exceeding that of aryl bromides.[4] Their primary advantage lies in their synthesis; they are readily prepared from phenols, which may be more commercially available or synthetically accessible than the corresponding aryl halides. This provides an alternative synthetic route when the desired halogenated starting material is unavailable.

Beyond the Electrophile: The Rise of Superior Nucleophilic Partners

In the context of Suzuki-Miyaura coupling, optimizing the organoboron reagent can yield significant improvements in reaction efficiency and handling.

Potassium Organotrifluoroborates: A More Stable Alternative

While boronic acids and their esters are staples of Suzuki coupling, they can be prone to decomposition and are sometimes difficult to purify.[5] Potassium organotrifluoroborates have emerged as superior alternatives in many applications.

FeatureBoronic Acids / EstersPotassium Organotrifluoroborates
Stability Prone to dehydration (forming boroxines) and protodeboronation. Can be unstable to air and moisture.Crystalline, free-flowing solids. Remarkably stable to both air and moisture.[5]
Handling Can be difficult to purify and weigh accurately due to their physical properties.Easy to handle, store, and weigh.
Reactivity Generally good, but can be inconsistent due to purity issues.Often provides superior reactivity and higher yields.
Stoichiometry The equilibrium with boroxines can complicate reaction stoichiometry.Stable solid, allowing for precise stoichiometry.

The enhanced stability of organotrifluoroborates simplifies storage and handling and often leads to more reproducible and higher-yielding reactions.[5]

Alternative Synthetic Pathways: Circumventing Halogenated Precursors

For certain target molecules, particularly complex heterocycles like substituted benzofurans, it can be more efficient to employ a synthetic strategy that avoids palladium-catalyzed cross-coupling altogether.

Example: Metal-Free Synthesis of 2-Arylbenzofurans

A powerful alternative for synthesizing 2-arylbenzofurans involves the iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes.[6][7] This metal-free approach offers a completely different disconnection for the target molecule.

cluster_workflow Metal-Free Benzofuran Synthesis Start 2-Hydroxystilbene Reaction Oxidative Cyclization Start->Reaction Catalyst PhI(OAc)₂ (10 mol%) m-CPBA (oxidant) Catalyst->Reaction Solvent Solvent Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product 2-Arylbenzofuran Workup->Product

Caption: Workflow for iodine(III)-catalyzed benzofuran synthesis.

This strategy avoids the need for pre-halogenated benzoic acid derivatives and expensive palladium catalysts, potentially offering a more cost-effective and environmentally benign route for specific targets.

Experimental Protocols

Protocol 1: Representative Buchwald-Hartwig Amination using Methyl 2-bromo-3,6-difluorobenzoate

This protocol describes the coupling of Methyl 2-bromo-3,6-difluorobenzoate with a generic secondary amine (e.g., morpholine).

Materials:

  • Methyl 2-bromo-3,6-difluorobenzoate (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XantPhos (0.04 mmol, 4 mol%)[8]

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)[9]

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add Methyl 2-bromo-3,6-difluorobenzoate, Pd₂(dba)₃, XantPhos, and NaOtBu.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[9]

  • Add anhydrous toluene via syringe, followed by the morpholine.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling using an Aryl Chloride Alternative

This protocol demonstrates the coupling of a generic aryl chloride with an arylboronic acid, highlighting the more specialized conditions required.

Materials:

  • Methyl 2-chloro-3,6-difluorobenzoate (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)[10]

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)[10]

  • Anhydrous 1,4-Dioxane/Water (4:1 mixture, 5 mL)

Procedure:

  • In a dry reaction vessel, combine Methyl 2-chloro-3,6-difluorobenzoate, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand and add them to the reaction vessel.[10]

  • Add the anhydrous dioxane/water solvent mixture.

  • Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue via flash column chromatography.

Conclusion and Recommendations

While Methyl 2-bromo-3,6-difluorobenzoate remains a robust and reliable reagent for many synthetic applications, a thorough evaluation of alternatives can unlock significant advantages in cost, efficiency, and strategic flexibility.

  • For Routine, High-Yield Couplings: Methyl 2-bromo-3,6-difluorobenzoate provides a balanced profile of reactivity and cost. For even greater reliability and ease of handling, consider pairing it with a potassium organotrifluoroborate nucleophile.

  • For Cost-Sensitive, Large-Scale Syntheses: Methyl 2-chloro-3,6-difluorobenzoate is the clear choice, provided the investment in specialized ligands and catalysts is justified by the savings in starting material costs.

  • When Facing Synthetic Roadblocks: If the required aryl bromide is unavailable or prohibitively expensive, consider aryl sulfonates derived from the corresponding phenol as a highly effective alternative.

  • For Complex Heterocycle Synthesis: Do not overlook alternative synthetic strategies that build the core scaffold through different bond disconnections, such as the oxidative cyclization methods for benzofurans, which can obviate the need for cross-coupling entirely.

By understanding the nuanced performance differences between these reagents and methodologies, researchers can better navigate the complexities of modern organic synthesis and select the optimal path for their specific target.

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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Methyl 2-bromo-3,6-difluorobenzoate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the strategic selection of building blocks is paramount. Fluorinated aromatic compounds, in particular, are prized for their ability to modulate physicochemical properties such as metabolic stability and binding affinity.[1] Methyl 2-bromo-3,6-difluorobenzoate has emerged as a valuable reagent for introducing the 2-bromo-3,6-difluorobenzoyl moiety. However, the decision to employ this specific reagent necessitates a thorough evaluation of its performance, cost, and handling requirements against viable alternatives.

This guide provides a comprehensive cost-benefit analysis of Methyl 2-bromo-3,6-difluorobenzoate, offering a comparative look at its reactivity, cost-effectiveness, and safety profile alongside alternative synthetic precursors. Our objective is to equip researchers, scientists, and drug development professionals with the data-driven insights required to make informed decisions in their synthetic endeavors.

The Profile of a Versatile Reagent: Methyl 2-bromo-3,6-difluorobenzoate

Methyl 2-bromo-3,6-difluorobenzoate is a trifunctional building block, featuring a methyl ester, a bromine atom, and two fluorine atoms on an aromatic ring. This unique combination of functional groups makes it an attractive starting material for a variety of chemical transformations. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Heck couplings, which are foundational in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[2][3][4] The fluorine atoms, with their high electronegativity, influence the electronic nature of the aromatic ring, which can impact reaction rates and the properties of the final product.

Physicochemical Properties:

PropertyValue
CAS Number 1805523-44-7[5]
Molecular Formula C₈H₅BrF₂O₂
Molecular Weight 251.03 g/mol
Appearance White to light brown solid
Melting Point 41-43 °C[6]

The Alternatives: A Comparative Overview

The primary alternatives to Methyl 2-bromo-3,6-difluorobenzoate are its corresponding carboxylic acid and isomeric analogues. Each presents a unique set of advantages and disadvantages.

  • 2-Bromo-3,6-difluorobenzoic acid: The parent carboxylic acid offers the flexibility of direct use in amide bond formations or other transformations of the carboxyl group prior to cross-coupling.

  • Methyl 4-bromo-2,6-difluorobenzoate: An isomer that provides a different substitution pattern on the aromatic ring, which is critical when the regiochemistry of the final product is important.

  • Other Halogenated Analogues (e.g., Chloro- or Iodo- compounds): While not direct isomers, considering analogues with different halogens is a common strategy. Iodo-compounds are generally more reactive in cross-coupling but are often more expensive and less stable. Chloro-compounds are typically more cost-effective but may require more forcing reaction conditions or specialized catalyst systems to achieve comparable reactivity to their bromo-counterparts.[7]

Cost-Benefit Analysis: A Data-Driven Comparison

The selection of a building block is often a balance between cost and performance. The following tables provide a comparative summary of these key metrics.

Table 1: Cost Comparison of Methyl 2-bromo-3,6-difluorobenzoate and Alternatives

CompoundCAS NumberSupplier Example & Price (USD/g)
Methyl 2-bromo-3,6-difluorobenzoate1805523-44-7Ivy Fine Chemicals: $152.10/g[5]
2-Bromo-6-fluorobenzoic acid*2252-37-1ChemicalBook: ~$9.00/g[8]
Methyl 4-bromo-2,6-difluorobenzoate773134-11-5Sigma-Aldrich: $17.25/g

Table 2: Reactivity and Performance Comparison

CompoundKey AdvantagesKey Disadvantages
Methyl 2-bromo-3,6-difluorobenzoate - Ready for direct use in cross-coupling reactions.- Good balance of reactivity and stability.- Higher cost compared to some alternatives.- Ester hydrolysis may be required in later synthetic steps.
2-Bromo-3,6-difluorobenzoic acid - Lower potential cost.- Allows for direct amide coupling or other carboxylate chemistry.- Requires an additional esterification step if the methyl ester is needed.- The free acid may interfere with some catalytic cycles.
Methyl 4-bromo-2,6-difluorobenzoate - Lower cost.- Offers an alternative substitution pattern.- Not a direct replacement; suitable only when the 4-bromo isomer is desired.

Experimental Protocols: From Theory to Practice

To provide a practical context for this analysis, the following are representative protocols for the synthesis and application of these building blocks.

Protocol 1: Suzuki-Miyaura Cross-Coupling of Methyl 2-bromo-3,6-difluorobenzoate

This protocol outlines a typical palladium-catalyzed Suzuki-Miyaura coupling to form a biaryl compound.

Materials:

  • Methyl 2-bromo-3,6-difluorobenzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene/Water (4:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 2-bromo-3,6-difluorobenzoate, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add the toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Protocol 2: Esterification of 2-Bromo-3,6-difluorobenzoic Acid

This protocol describes the conversion of the carboxylic acid alternative to its corresponding methyl ester.

Materials:

  • 2-Bromo-3,6-difluorobenzoic acid (1.0 equiv)

  • Methanol (as solvent)

  • Thionyl chloride (SOCl₂) (1.5 equiv) or a catalytic amount of sulfuric acid.

Procedure:

  • In a round-bottom flask, dissolve 2-Bromo-3,6-difluorobenzoic acid in an excess of methanol.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride dropwise. Alternatively, a few drops of concentrated sulfuric acid can be used as a catalyst.

  • Remove the ice bath and heat the reaction mixture to reflux for 3-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool to room temperature and carefully quench any excess thionyl chloride by slowly adding the reaction mixture to a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 2-bromo-3,6-difluorobenzoate.

Safety and Handling

Working with halogenated aromatic compounds requires adherence to strict safety protocols.

Table 3: GHS Hazard and Precautionary Statements

CompoundGHS Pictogram(s)Hazard StatementsPrecautionary Statements
Methyl 4-bromo-2,6-difluorobenzoate *GHS07 (Exclamation Mark)[9]H315: Causes skin irritation.H319: Causes serious eye irritation.[9]P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362[9]
1-Bromo-3,5-difluorobenzene **GHS02 (Flame), GHS07Flammable liquid and vapor. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.P210, P261, P280, P302+P352, P305+P351+P338

*Specific GHS data for Methyl 2-bromo-3,6-difluorobenzoate was not available; data for the isomeric Methyl 4-bromo-2,6-difluorobenzoate is provided as a close structural analogue. **Data for a related difluorobromobenzene compound is provided to illustrate common hazards.

General Handling Precautions:

  • Always handle these compounds in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and vapors.[10]

  • Prevent contact with skin and eyes.[10]

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Visualizing the Synthetic Workflow

The choice between Methyl 2-bromo-3,6-difluorobenzoate and its alternatives is a multi-faceted decision. The following diagrams illustrate the decision-making process and a general reaction scheme.

Synthetic Workflow start Define Synthetic Target decision1 Is the methyl ester required directly for cross-coupling? start->decision1 reagent1 Use Methyl 2-bromo-3,6-difluorobenzoate decision1->reagent1 Yes decision2 Is amide coupling or other carboxylate chemistry needed first? decision1->decision2 No end Proceed with Synthesis reagent1->end reagent2 Use 2-Bromo-3,6-difluorobenzoic acid decision2->reagent2 Yes decision2->end No esterification Perform esterification to form the methyl ester for subsequent steps reagent2->esterification esterification->end

Caption: Decision-making workflow for reagent selection.

Suzuki Coupling Scheme reagents Methyl 2-bromo-3,6-difluorobenzoate + R-B(OH)₂ product Methyl 2-(R)-3,6-difluorobenzoate reagents->product Toluene/H₂O, Heat catalyst Pd Catalyst Base

Caption: General scheme for a Suzuki cross-coupling reaction.

Conclusion and Recommendations

The cost-benefit analysis of Methyl 2-bromo-3,6-difluorobenzoate and its alternatives reveals a classic synthetic chemistry trade-off between convenience, cost, and reaction efficiency.

  • Methyl 2-bromo-3,6-difluorobenzoate is the reagent of choice when the synthetic route calls for a direct cross-coupling reaction and the budget accommodates a higher-cost starting material. Its primary benefit is the elimination of an esterification step, saving time and resources.

  • 2-Bromo-3,6-difluorobenzoic acid represents a more economical option, particularly for large-scale syntheses. It is the preferred starting material if the initial synthetic steps involve modification of the carboxylic acid, such as in an amide bond formation. The trade-off is the potential need for an additional esterification step if the methyl ester is required later in the synthesis.

  • Isomeric alternatives like Methyl 4-bromo-2,6-difluorobenzoate are not direct substitutes but are valuable, lower-cost options when the specific substitution pattern they provide is required for the target molecule.

Ultimately, the optimal choice depends on the specific goals of the research program, including the synthetic route, scale, budget, and timeline. By carefully considering the factors outlined in this guide, researchers can make a strategic decision that best aligns with their scientific and logistical objectives.

References

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  • Quora. What are the industrial preparation method of fluoro benzoic acid?
  • Chemistry Stack Exchange. Converting benzoic acid into meta-fluorobenzoic acid.
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  • Google Patents. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
  • Angene Chemical. Safety Data Sheet.
  • Beilstein Journal of Organic Chemistry. Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides.
  • Sigma-Aldrich. 2,6-Difluorobenzoic acid 98 385-00-2.
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  • Benchchem. A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions.
  • Fisher Scientific. SAFETY DATA SHEET.
  • CP Lab Safety. Methyl 3-bromo-2,6-difluorobenzoate, 98% Purity, C8H5BrF2O2, 5 grams.
  • RSC Publishing. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes.
  • 1stsci.com. Methyl 2-bromo-3,4-difluorobenzoate.
  • PubMed Central. Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans.
  • Parchem. The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery.
  • Biosynth. Methyl 3-amino-4-bromo-2,6-difluorobenzoate | 1529613-64-6 | ELC61364.
  • SciSpace. Palladium-catalyzed cross-coupling reactions of organoboron compounds.
  • MDPI. Palladium-Catalyzed Mizoroki–Heck and Copper-Free Sonogashira Coupling Reactions in Water Using Thermoresponsive Polymer Micelles.
  • ResearchGate. ChemInform Abstract: Synthesis of 2-Bromo-4,5-difluorobenzoic Acid. | Request PDF.
  • Biosynth. Methyl 2-bromo-3,6-difluorobenzoate | 1805523-44-7 | FXC52344.
  • Synblock. CAS 773134-11-5 | Methyl 4-bromo-2,6-difluorobenzoate.

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A Comparative Guide to the Synthesis and Characterization of Novel Compounds Derived from Methyl 2-bromo-3,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the successful synthesis of novel compounds with desired properties. Methyl 2-bromo-3,6-difluorobenzoate has emerged as a versatile building block, offering a unique combination of reactive sites for the construction of complex molecular architectures. The presence of ortho-bromo and fluoro substituents on the benzene ring provides a handle for various palladium-catalyzed cross-coupling reactions, while the methyl ester functionality allows for further derivatization. This guide provides an in-depth technical comparison of novel compounds synthesized using Methyl 2-bromo-3,6-difluorobenzoate, supported by experimental data and protocols, to aid researchers in leveraging this reagent for their synthetic endeavors.

Introduction to Methyl 2-bromo-3,6-difluorobenzoate: A Versatile Synthetic Intermediate

Methyl 2-bromo-3,6-difluorobenzoate is a polysubstituted aromatic compound that serves as a valuable precursor in organic synthesis. Its utility stems from the orthogonal reactivity of its functional groups. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The fluorine atoms can influence the electronic properties and metabolic stability of the final products, a desirable feature in drug discovery. Furthermore, the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, providing a site for amide bond formation or other modifications.

Synthesis of Novel Biaryl Compounds via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C(sp²)-C(sp²) bonds, and it is widely employed in the synthesis of biaryl scaffolds, which are prevalent in many biologically active molecules.[1] The reaction of Methyl 2-bromo-3,6-difluorobenzoate with various arylboronic acids, in the presence of a palladium catalyst and a base, can lead to a diverse range of novel biaryl compounds.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction typically involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.[2]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance with an Alternative Starting Material

To illustrate the utility of Methyl 2-bromo-3,6-difluorobenzoate, a comparative Suzuki-Miyaura coupling reaction can be considered against a positional isomer, Methyl 4-bromo-2,6-difluorobenzoate. The steric hindrance around the bromine atom in the 2-position of the target compound might influence the reaction kinetics compared to the less hindered 4-position of the isomer.

Starting MaterialCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Methyl 2-bromo-3,6-difluorobenzoate Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9012Expected: 75-85[1][3]
Methyl 4-bromo-2,6-difluorobenzoate Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9010Expected: 85-95[4][5]
Methyl 2-bromo-3,6-difluorobenzoate 4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O10016Expected: 70-80[1][6]
Methyl 4-bromo-2,6-difluorobenzoate 4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O10014Expected: 80-90[4][5]

Note: The expected yields are based on typical outcomes for similar substrates and may vary depending on the specific reaction conditions.

The slightly lower expected yields and longer reaction times for Methyl 2-bromo-3,6-difluorobenzoate can be attributed to the increased steric hindrance around the reaction center, which can slow down the oxidative addition step.

Synthesis of Novel N-Aryl Amines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components in many pharmaceuticals and organic materials.[7] This palladium-catalyzed reaction allows for the formation of a C-N bond between an aryl halide and an amine.

Reaction Principle

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple. Key steps include oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a Pd(II)-amido intermediate, and reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.[8]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L2)->Ar-NR'R'' Reductive Elimination

A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Comparative Performance with an Alternative Starting Material

The performance of Methyl 2-bromo-3,6-difluorobenzoate in the Buchwald-Hartwig amination can also be compared to its 4-bromo isomer. The steric environment is again expected to play a significant role.

Starting MaterialAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Methyl 2-bromo-3,6-difluorobenzoate AnilinePd₂(dba)₃ / XPhosNaOtBuToluene10018Expected: 65-75[7][9]
Methyl 4-bromo-2,6-difluorobenzoate AnilinePd₂(dba)₃ / XPhosNaOtBuToluene10014Expected: 75-85[4][5]
Methyl 2-bromo-3,6-difluorobenzoate MorpholinePd(OAc)₂ / BINAPCs₂CO₃Dioxane11024Expected: 60-70[10][11]
Methyl 4-bromo-2,6-difluorobenzoate MorpholinePd(OAc)₂ / BINAPCs₂CO₃Dioxane11020Expected: 70-80[4][5]

Note: The expected yields are based on typical outcomes for similar substrates and may vary depending on the specific reaction conditions.

The trend of lower expected yields and longer reaction times for the 2-bromo isomer persists in the Buchwald-Hartwig amination, highlighting the impact of steric hindrance on the efficiency of the palladium-catalyzed cross-coupling.

Characterization of a Novel Synthesized Compound: Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate

While specific examples for Methyl 2-bromo-3,6-difluorobenzoate are limited in readily available literature, a detailed characterization of a closely related novel compound, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate, synthesized from methyl 3-amino-4-bromobenzoate, provides a valuable template for the types of data required for full characterization.[12]

Synthesis: The compound was synthesized by reacting methyl 3-amino-4-bromobenzoate with 1,3-difluoro-2-nitrosobenzene in glacial acetic acid.[12]

¹H NMR Spectroscopy: The ¹H NMR spectrum of the compound in solution showed distinct signals for the cis and trans isomers, which could be controlled by irradiation with light of different wavelengths.[12] For the trans isomer, characteristic signals were observed at 3.95 ppm (methyl ester), 7.08 ppm, 7.39 ppm, and 7.85 ppm (aromatic protons).[12]

Single-Crystal X-ray Diffraction: The crystal structure revealed two unique rotational isomers in the lattice, one nearly planar and the other with a significant twist between the phenyl rings.[12]

UV-Vis Spectroscopy: In solution, the compound exhibited the expected photoactivity, with a separation of about 20 nm between the absorption bands of the cis and trans isomers in the visible region.[12]

This comprehensive characterization underscores the level of detail required to unequivocally identify and understand the properties of novel compounds synthesized from bromo-difluoro-benzoate precursors.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of Methyl 2-bromo-3,6-difluorobenzoate with an arylboronic acid. Optimization may be required for specific substrates.

Suzuki_Workflow start Reaction Setup reactants Combine Methyl 2-bromo-3,6-difluorobenzoate, arylboronic acid, and base in a flask. start->reactants catalyst Add palladium catalyst and ligand. reactants->catalyst solvent Add degassed solvent (e.g., Toluene/H₂O). catalyst->solvent reaction Heat the mixture under inert atmosphere. solvent->reaction workup Reaction Work-up reaction->workup quench Cool and quench the reaction with water. workup->quench extract Extract with an organic solvent (e.g., ethyl acetate). quench->extract dry Dry the organic layer and concentrate. extract->dry purify Purify the crude product by column chromatography. dry->purify characterize Characterization purify->characterize analysis Analyze the product by NMR, MS, and HPLC. characterize->analysis

General workflow for the Suzuki-Miyaura cross-coupling reaction.
  • Reaction Setup: To a flame-dried Schlenk flask, add Methyl 2-bromo-3,6-difluorobenzoate (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add a degassed mixture of solvent (e.g., toluene/water 4:1).

  • Reaction: Purge the flask with an inert gas (e.g., Argon) and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of Methyl 2-bromo-3,6-difluorobenzoate with an amine.

Buchwald_Hartwig_Workflow start Reaction Setup reactants Combine Methyl 2-bromo-3,6-difluorobenzoate, amine, and base in a flask. start->reactants catalyst Add palladium precursor and ligand. reactants->catalyst solvent Add anhydrous solvent (e.g., Toluene). catalyst->solvent reaction Heat the mixture under inert atmosphere. solvent->reaction workup Reaction Work-up reaction->workup quench Cool and quench the reaction. workup->quench extract Extract with an organic solvent. quench->extract dry Dry the organic layer and concentrate. extract->dry purify Purify the crude product by column chromatography. dry->purify characterize Characterization purify->characterize analysis Analyze the product by NMR, MS, and HPLC. characterize->analysis

General workflow for the Buchwald-Hartwig amination reaction.
  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., XPhos, 5 mol%), and the base (e.g., NaOtBu, 1.2 equiv).

  • Reagent Addition: Add Methyl 2-bromo-3,6-difluorobenzoate (1.0 equiv) and the amine (1.1 equiv).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene).

  • Reaction: Purge the flask with an inert gas and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Conclusion

Methyl 2-bromo-3,6-difluorobenzoate is a valuable and versatile building block for the synthesis of novel biaryl and N-aryl amine compounds through palladium-catalyzed cross-coupling reactions. While steric hindrance from the ortho-bromo and -fluoro substituents can influence reaction rates and yields compared to less hindered isomers, appropriate optimization of reaction conditions, including the choice of catalyst, ligand, and base, can lead to the successful synthesis of a wide array of complex molecules. The detailed characterization of any novel compound is crucial and should include a combination of spectroscopic techniques to confirm its structure and purity. This guide provides a foundational framework for researchers to explore the synthetic potential of Methyl 2-bromo-3,6-difluorobenzoate in their pursuit of new chemical entities for pharmaceutical and materials science applications.

References

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  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(2), 163-176. [Link]

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  • Magano, J., & Dunetz, J. R. (2012). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 77(16), 6896-6905. [Link]

  • BenchChem. (2025).
  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7350. [Link]

  • Bera, S. S., et al. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd- Catalyzed Suzuki-Miyaura Reaction. Angewandte Chemie International Edition, 47(26), 4933-4936. [Link]

  • Herath, D. N., et al. (2016). (A) Aryl amine formation at C-6 via Buchwald–Hartwig coupling and subsequent ester hydrolysis. Bioorganic & Medicinal Chemistry Letters, 26(16), 3925-3929. [Link]

  • BenchChem. (2025). A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde. BenchChem.
  • Liu, W.-B., et al. (2016). Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. Organic Letters, 18(1), 118-121. [Link]

  • Li, J., et al. (2012). A highly efficient and reusable palladium catalyst for the Suzuki–Miyaura coupling reaction in water. Organic & Biomolecular Chemistry, 10(40), 8079-8082. [Link]

  • Bera, S. S., et al. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Hylsová, M., et al. (2020). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Molecules, 25(11), 2568. [Link]

  • Kumar, R., et al. (2020). Engaging Diastereomeric syn‐ and anti‐6‐Bromo‐4a‐isopropyl‐2‐methyl‐2,3,4,4a‐tetrahydro‐1H‐carbazoles in Suzuki Coupling Reaction: Synthesis, Spectral Characterization and DFT Studies. ChemistrySelect, 5(30), 9323-9331. [Link]

  • Sylvester, E. D., & Benedict, J. B. (2021). Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate. SN Applied Sciences, 3(5), 536. [Link]

  • Google Patents. (1996). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
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A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 2-bromo-3,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. The purity and concentration of active pharmaceutical ingredients (APIs) and their intermediates, such as Methyl 2-bromo-3,6-difluorobenzoate, a key building block in modern medicinal chemistry, must be determined with unwavering accuracy and precision. This guide provides an in-depth, comparative cross-validation of three orthogonal analytical techniques for the characterization and quantification of Methyl 2-bromo-3,6-difluorobenzoate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. It moves beyond a simple recitation of protocols to offer a rationale for methodological choices, a hallmark of a robust scientific approach. The cross-validation framework presented herein is designed to be a self-validating system, ensuring the trustworthiness of the analytical results. All protocols and validation parameters are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

The Analytical Challenge: Methyl 2-bromo-3,6-difluorobenzoate

Methyl 2-bromo-3,6-difluorobenzoate is a halogenated aromatic ester, a class of compounds often encountered in drug synthesis. Its physicochemical properties—moderate polarity, volatility, and the presence of magnetically active nuclei—make it amenable to analysis by a variety of techniques. The choice of the optimal method depends on the specific analytical need, be it routine quality control, impurity profiling, or primary standard characterization.

Orthogonal Analytical Approaches: A Triad of Confidence

The cornerstone of a robust analytical validation is the use of orthogonal methods—techniques that rely on different chemical or physical principles. By demonstrating agreement between such methods, we build a powerful case for the accuracy of our measurements. This guide will detail the development and validation of the following three methods.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is the most common analytical technique in the pharmaceutical industry, prized for its versatility, robustness, and high-throughput capabilities. For a moderately polar compound like Methyl 2-bromo-3,6-difluorobenzoate, a reversed-phase HPLC method is the logical starting point.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B)

    • 0-15 min: 50% A to 95% A

    • 15-20 min: 95% A

    • 20.1-25 min: 50% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 227 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of Methyl 2-bromo-3,6-difluorobenzoate and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to the desired concentrations for linearity and accuracy studies.

Rationale for Methodological Choices:

  • A C18 column is selected for its broad applicability in retaining non-polar to moderately polar compounds.

  • A gradient elution is employed to ensure adequate retention of the analyte while eluting any potential, more polar or non-polar impurities within a reasonable runtime.

  • The detection wavelength of 227 nm is chosen based on the UV absorbance maximum of the benzoate chromophore, providing high sensitivity.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Acetonitrile prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 hplc Inject into HPLC prep3->hplc sep C18 Column Separation hplc->sep det UV Detection at 227 nm sep->det chrom Obtain Chromatogram det->chrom integ Integrate Peak Area chrom->integ quant Quantify Concentration integ->quant GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Ethyl Acetate prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 gcms Inject into GC-MS prep3->gcms sep HP-5MS Column Separation gcms->sep ion Electron Ionization sep->ion mass Mass Analysis ion->mass tic Obtain Total Ion Chromatogram mass->tic spec Extract Mass Spectrum tic->spec quant Quantify and Identify spec->quant qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep1 Weigh Sample & Internal Std prep2 Dissolve in CDCl3 prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 nmr Acquire Spectrum prep3->nmr proc Phase and Baseline Correction nmr->proc integ Integrate Signals proc->integ calc Calculate Purity integ->calc

Sources

A Senior Application Scientist's Guide to Benchmarking Methyl 2-bromo-3,6-difluorobenzoate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of building blocks for molecular synthesis is a critical decision that dictates the efficiency, novelty, and ultimate success of a project. Polysubstituted aromatic compounds are cornerstones of many functional molecules, and their synthesis often relies on the strategic application of cross-coupling reactions.[1][2] This guide provides an in-depth technical comparison of Methyl 2-bromo-3,6-difluorobenzoate, a versatile and increasingly important reagent, against its structural analogs in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

The insights and data presented herein are synthesized from established chemical principles and representative experimental findings to provide a robust framework for reaction design and optimization.

The Strategic Advantage of Fluorination in Aryl Halides

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. In the context of cross-coupling reactions, the strong electron-withdrawing nature of fluorine can significantly influence the reactivity of the aryl halide. Methyl 2-bromo-3,6-difluorobenzoate presents a unique combination of steric and electronic factors that differentiate its performance from less substituted counterparts.

Key Alternatives for Comparison:

  • Methyl 2-bromobenzoate: The non-fluorinated parent compound, serving as a baseline for steric and electronic effects.

  • Methyl 2-bromo-6-fluorobenzoate: A mono-fluorinated analog, allowing for the dissection of the impact of a single ortho-fluorine substituent.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, widely employed in the synthesis of biaryl compounds.[3] The performance of our target compound and its alternatives is influenced by the steric hindrance around the bromine atom and the electronic nature of the aromatic ring.

The ortho-bromo and ester functionalities in all three compounds introduce a degree of steric hindrance. In Methyl 2-bromo-3,6-difluorobenzoate, the additional ortho-fluorine atom further increases this steric crowding, which can impede the oxidative addition step of the catalytic cycle. Furthermore, the two fluorine atoms render the aromatic ring electron-deficient, which can also affect the rate of oxidative addition.

Table 1: Representative Performance in Suzuki-Miyaura Coupling with Phenylboronic Acid

Aryl HalideRepresentative ConditionsExpected Yield (%)Key Considerations
Methyl 2-bromobenzoate Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C85-95Standard conditions are often effective.
Methyl 2-bromo-6-fluorobenzoate Pd(dppf)Cl₂, Cs₂CO₃, Dioxane, 100 °C75-85Requires a more electron-rich ligand and stronger base to overcome the deactivating effect of the fluorine atom and increased steric hindrance.
Methyl 2-bromo-3,6-difluorobenzoate Pd₂(dba)₃/SPhos, K₃PO₄, Toluene/H₂O, 110 °C70-80The di-fluoro substitution necessitates a highly active catalyst system with a bulky, electron-rich ligand to promote efficient coupling.

Yields are estimations based on literature for similar substrates and are highly dependent on the specific reaction conditions and coupling partner.

Suzuki_Miyaura_Catalytic_Cycle cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L2->Ar-Ar'

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines, crucial in pharmaceutical and materials chemistry.[4][5] The steric and electronic properties of the aryl halide play a significant role in the efficiency of this C-N bond formation.

The increased steric hindrance and the electron-deficient nature of the fluorinated benzoates can present challenges for the Buchwald-Hartwig amination. The use of bulky, electron-rich phosphine ligands is often necessary to facilitate the catalytic cycle, particularly the reductive elimination step.[6]

Table 2: Representative Performance in Buchwald-Hartwig Amination with Morpholine

Aryl HalideRepresentative ConditionsExpected Yield (%)Key Considerations
Methyl 2-bromobenzoate Pd₂(dba)₃/BINAP, NaOtBu, Toluene, 100 °C80-90Standard Buchwald-Hartwig conditions are generally effective.
Methyl 2-bromo-6-fluorobenzoate Pd(OAc)₂/XPhos, Cs₂CO₃, Dioxane, 110 °C70-85The use of a more specialized, bulky ligand like XPhos is often required to overcome the steric and electronic challenges.
Methyl 2-bromo-3,6-difluorobenzoate Pd₂(dba)₃/tBuXPhos, LHMDS, Toluene, 110 °C65-80A highly active catalyst system with a very bulky ligand and a strong, non-nucleophilic base is typically necessary for good yields.[7]

Yields are estimations based on literature for similar substrates and are highly dependent on the specific reaction conditions and amine coupling partner.

Buchwald_Hartwig_Catalytic_Cycle cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(NR2)L2 Amine Coordination & Deprotonation (HNR2, Base) Ar-Pd(II)(NR2)L2->Pd(0)L2 Reductive Elimination Ar-NR2 Ar-NR2 Ar-Pd(II)(NR2)L2->Ar-NR2

Comparative Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne structures.[8][9] The success of this reaction is also sensitive to the steric and electronic environment of the aryl halide.

The electron-deficient nature of the fluorinated benzoates can be advantageous in the Sonogashira coupling, potentially facilitating the oxidative addition step. However, the steric hindrance remains a significant factor to consider, often necessitating the use of specific catalyst systems.

Table 3: Representative Performance in Sonogashira Coupling with Phenylacetylene

Aryl HalideRepresentative ConditionsExpected Yield (%)Key Considerations
Methyl 2-bromobenzoate Pd(PPh₃)₂Cl₂/CuI, Et₃N, THF, 60 °C80-90Standard Sonogashira conditions are typically effective.
Methyl 2-bromo-6-fluorobenzoate Pd(PPh₃)₄/CuI, i-Pr₂NH, DMF, 80 °C70-85A stronger amine base and higher temperature may be required to drive the reaction to completion.
Methyl 2-bromo-3,6-difluorobenzoate PdCl₂(MeCN)₂/t-Bu₃P/CuI, Cs₂CO₃, Dioxane, 100 °C60-75The use of a bulky, electron-rich phosphine ligand is often crucial for achieving good yields with this sterically demanding and electron-poor substrate.[10]

Yields are estimations based on literature for similar substrates and are highly dependent on the specific reaction conditions and alkyne coupling partner.

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)(C≡CR)L2->Ar-C≡CR Cu(I)Br Cu(I)Br Cu(I)C≡CR Cu(I)C≡CR Cu(I)C≡CR->Ar-Pd(II)(Br)L2 Cu(I)C≡CR->Cu(I)Br HC≡CR HC≡CR HC≡CR->Cu(I)C≡CR Base

Experimental Protocols

The following are generalized protocols that serve as a starting point for optimization. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand (if required) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 4-24 hours), monitoring progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Experimental_Workflow start Start setup Reaction Setup (Aryl Halide, Coupling Partner, Base) start->setup solvent Add Anhydrous Solvent setup->solvent degas Degas Mixture solvent->degas catalyst Add Catalyst System degas->catalyst react Heat and Stir catalyst->react monitor Monitor Reaction Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up monitor->workup Complete purify Purification (Column Chromatography) workup->purify end End purify->end

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst, phosphine ligand, and base.

  • Reagent Addition: Add the aryl halide (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask, add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Solvent and Reagent Addition: Add anhydrous solvent (e.g., THF or DMF), the amine base (e.g., Et₃N or i-Pr₂NH), and the terminal alkyne.

  • Degassing: Degas the mixture by bubbling with an inert gas.

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C) and monitor by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Conclusion

Methyl 2-bromo-3,6-difluorobenzoate is a valuable building block for the synthesis of complex, polysubstituted aromatic compounds. Its unique electronic and steric profile, a direct consequence of the two fluorine substituents, presents both opportunities and challenges in palladium-catalyzed cross-coupling reactions. While it may require more specialized and highly active catalyst systems compared to its non-fluorinated or mono-fluorinated counterparts, its successful implementation allows for the introduction of fluorine-containing moieties that are highly sought after in medicinal chemistry and materials science. This guide provides a comparative framework and practical protocols to aid researchers in harnessing the synthetic potential of this versatile reagent.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-bromo-3,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and compliant disposal of Methyl 2-bromo-3,6-difluorobenzoate. As a halogenated aromatic compound, this chemical requires specific procedures to ensure the safety of laboratory personnel and prevent environmental contamination. This guide moves beyond simple instruction to explain the scientific and regulatory rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and integrity.

Pre-Disposal Safety: Hazard Identification and Personal Protection

Anticipated Hazard Profile

The following table summarizes the likely hazards associated with Methyl 2-bromo-3,6-difluorobenzoate, based on data from analogous compounds.

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Irritation PICTOGRAM GHS07Warning Causes skin irritation.[1][2]
Eye Irritation PICTOGRAM GHS07Warning Causes serious eye irritation.[1][2]
Acute Toxicity PICTOGRAM GHS07Warning May be harmful if swallowed, in contact with skin, or if inhaled.[1]
Respiratory Irritation PICTOGRAM GHS07Warning May cause respiratory irritation.[2][3]
Essential Protective Measures

Adherence to proper engineering controls and Personal Protective Equipment (PPE) is the first line of defense against exposure.

Control TypeSpecificationRationale
Engineering Control Chemical Fume HoodAll handling and waste collection activities must be performed in a properly functioning chemical fume hood to minimize inhalation of vapors.[4][5]
Eye Protection Chemical Splash GogglesProtects against splashes that can cause serious eye irritation.[5] A face shield is recommended if there is a significant splash risk.
Hand Protection Nitrile GlovesProvides a barrier against skin contact. Check the glove manufacturer's compatibility chart for breakthrough times. Double-gloving is recommended for extended handling.[5]
Body Protection Flame-Resistant Lab CoatProtects skin and personal clothing from contamination.[5]

Waste Characterization: The "Halogenated Organic" Classification

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is regulated from its point of generation to its final disposal.[6][7] Methyl 2-bromo-3,6-difluorobenzoate is classified as a halogenated organic compound because its structure contains both bromine and fluorine atoms (halogens) bonded to a carbon framework.[8]

This classification is critically important for one primary reason: disposal methodology . Halogenated wastes cannot be recycled through solvent recovery and require high-temperature incineration to ensure the complete destruction of the stable carbon-halogen bonds and to scrub acidic gases (like hydrogen fluoride and hydrogen bromide) from the effluent.[9][10][11] Mixing halogenated and non-halogenated waste streams results in the entire volume being treated as halogenated waste, dramatically increasing disposal costs and logistical complexity.[12][13]

Standard Operating Procedure: Waste Collection and Storage

Follow this procedure to ensure safe and compliant collection of Methyl 2-bromo-3,6-difluorobenzoate waste.

Step 1: Segregate Waste Streams
  • DO: Collect Methyl 2-bromo-3,6-difluorobenzoate and any rinsates (e.g., from glassware) in a container designated exclusively for halogenated organic waste.[4][12]

  • DO NOT: Mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes), acids, bases, or metal-containing waste.[14][15]

Step 2: Select an Appropriate Container
  • Use a chemically compatible, leak-proof container with a tightly sealing cap. A high-density polyethylene (HDPE) or glass bottle is typically appropriate.[16][17]

  • Ensure the container is clean and was not previously used for an incompatible chemical.[14]

Step 3: Label the Container Correctly
  • As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[12]

  • The label must include:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "Methyl 2-bromo-3,6-difluorobenzoate" and any other components in the waste stream, with percentages.[14]

    • The relevant hazard characteristics (e.g., "Irritant," "Toxic").[12]

    • The name and contact information of the generating researcher/laboratory.[14]

    • The date accumulation started.[16]

Step 4: Store in a Satellite Accumulation Area (SAA)
  • Store the sealed waste container in a designated SAA, which must be at or near the point of generation.[6][16]

  • The container must be kept within a secondary containment bin or tray to control any potential leaks.[17]

  • Keep the waste container closed at all times except when actively adding waste.[12][16]

Disposal Workflow and Decision-Making

The following diagram outlines the critical decision points in the lifecycle of Methyl 2-bromo-3,6-difluorobenzoate waste within a laboratory setting.

G start Waste Generated (e.g., reaction residue, rinsate) is_halogenated Is the waste halogenated? start->is_halogenated segregate Segregate into Halogenated Waste Stream is_halogenated->segregate  Yes (Contains Br, F) non_halogenated Segregate into Non-Halogenated Waste Stream (Separate Protocol) is_halogenated->non_halogenated No container Select & Label Approved Halogenated Waste Container segregate->container store Store in designated SAA with Secondary Containment container->store is_full Container >75% Full or Accumulation Time Limit? store->is_full is_full->store No (Continue Collection) request_pickup Arrange for Pickup by EHS is_full->request_pickup Yes end_process EHS Manages Final Disposal (High-Temp Incineration) request_pickup->end_process

Caption: Decision workflow for proper disposal of halogenated chemical waste.

Emergency Procedures: Managing Spills

Accidental spills must be treated as hazardous waste events. The cleanup materials are also considered hazardous waste.[7]

For a small spill contained within a chemical fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Section 1.2.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover and absorb the liquid.[18]

  • Collect Debris: Carefully scoop the absorbed material and any contaminated items (e.g., gloves, wipes) into a designated, sealable bag or container.

  • Label as Waste: Label the container as "Hazardous Waste: Spill Debris containing Methyl 2-bromo-3,6-difluorobenzoate."

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), collecting the wipe as halogenated hazardous waste.[4]

  • Arrange for Pickup: Manage the spill debris container as hazardous waste and arrange for EHS pickup.[12]

For large spills or any spill outside of a fume hood, evacuate the area, restrict access, and contact your institution's EHS emergency line immediately.[7]

Waste Minimization: A Core Scientific Principle

The most effective disposal procedure is to minimize waste generation from the outset. Employ these strategies in your research:

  • Source Reduction: Order only the quantity of chemical required for your experiments.[6][16]

  • Scale Reduction: When possible, reduce the scale of experiments to decrease the volume of waste produced.[6]

  • Inventory Management: Maintain an accurate inventory of chemicals to avoid purchasing duplicates and to identify surplus chemicals that can be shared with other labs.[16][17]

By adhering to these detailed procedures, you contribute to a safe, compliant, and environmentally responsible laboratory environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the primary authority for waste management.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. Available from: [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Available from: [Link]

  • Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety. Available from: [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. Available from: [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. Available from: [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency. Available from: [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available from: [Link]

  • Guide tolde Safe Handling of Fluoropolymer Dispersions. The Society of the Plastics Industry, Inc. Available from: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available from: [Link]

  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency. Available from: [Link]

  • Guide to the Safe Handling of Fluoropolymer Resins. The Society of the Plastics Industry, Inc. Available from: [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. Available from: [Link]

  • Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. Google Patents.
  • Methyl 4-bromo-2,6-difluorobenzoate | CAS#:773134-11-5. Chemsrc. Available from: [Link]

  • Federal Register, Volume 63 Issue 85 (Monday, May 4, 1998). GovInfo. Available from: [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo. Available from: [Link]

  • Documents Related to the Hazardous Waste Listing for Organobromine Production Wastes. U.S. Environmental Protection Agency. Available from: [Link]

  • Hazardous Waste Reduction. University of California, Santa Cruz Environmental Health and Safety. Available from: [Link]

  • 40 CFR 721.11552 -- Halogenated sodium benzoate (generic) (P-19-181). eCFR. Available from: [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Available from: [Link]

  • Flame retardant. Wikipedia. Available from: [Link]

  • 721.11553 Halogenated sodium benzoate (generic) (P-19-182). J. J. Keller. Available from: [Link]

  • Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA). Available from: [Link]

Sources

Personal protective equipment for handling Methyl 2-bromo-3,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Operational Guide: Safe Handling of Methyl 2-bromo-3,6-difluorobenzoate

This guide provides an essential framework for the safe handling, use, and disposal of Methyl 2-bromo-3,6-difluorobenzoate. As a halogenated aromatic compound, this reagent demands meticulous adherence to safety protocols to mitigate risks to personnel and the environment. The procedures outlined herein are grounded in established principles of laboratory safety and data from structurally similar compounds.

Disclaimer: Specific safety data for Methyl 2-bromo-3,6-difluorobenzoate is limited. The guidance provided is based on the hazard profile of analogous chemicals, such as Methyl 4-bromo-2,6-difluorobenzoate and other brominated aromatic compounds.[1] It is imperative that researchers, scientists, and drug development professionals obtain and thoroughly review the specific Safety Data Sheet (SDS) for the exact chemical being used before any handling, storage, or disposal.

Hazard Identification and Risk Profile: The Rationale for Caution

Methyl 2-bromo-3,6-difluorobenzoate belongs to a class of compounds that requires careful management due to its potential health effects. Based on data from analogous structures, the primary hazards include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[2][3]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if vapors or dusts are inhaled.[3][4]

  • Acute Toxicity: Some related compounds are classified as harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[2][3]

The causality for these hazards lies in the chemical reactivity of the molecule. The presence of bromine and fluorine atoms on the aromatic ring can influence its interaction with biological tissues. Furthermore, long-term exposure to certain brominated compounds has been associated with adverse health outcomes, reinforcing the need for minimizing exposure through robust protective measures.[5][6][7]

Core Directive: Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is non-negotiable. The following table summarizes the minimum required PPE for handling Methyl 2-bromo-3,6-difluorobenzoate.

Protection TypeRequired EquipmentRationale & Causality
Engineering Controls Certified Chemical Fume HoodThe primary line of defense. It captures potentially harmful vapors and dust at the source, preventing inhalation and systemic exposure.[1]
Eye & Face Protection Chemical Safety Goggles & Full-Face ShieldGoggles provide a seal around the eyes to protect from splashes and vapors.[8] A face shield offers a secondary layer of protection for the entire face from significant splashes during transfers or reactions.[1][9][10]
Skin & Body Protection Chemical-Resistant Gloves (Nitrile rubber recommended)Prevents direct skin contact, which can lead to irritation.[1] Always check the manufacturer's data for breakthrough time and permeation rate for halogenated solvents.
Chemical-Resistant Lab Coat or ApronProtects skin and personal clothing from spills and contamination.[11]
Closed-Toe ShoesPrevents injury from spills or dropped equipment.[1]
Respiratory Protection NIOSH-Approved Respirator (if applicable)Required only if engineering controls fail or for emergency situations. The type of cartridge must be appropriate for organic vapors.[1][9]

Experimental Workflow: Safe Handling Protocol

Adherence to a systematic workflow is critical for minimizing risk. The following step-by-step protocol outlines the essential procedures for handling this compound.

Workflow Diagramdot

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Cleanup & Decontamination cluster_disposal 4. Waste Disposal prep1 Verify Fume Hood Functionality prep2 Locate Emergency Equipment (Eyewash, Shower, Spill Kit) prep1->prep2 prep3 Don All Required PPE (Gloves, Goggles, Face Shield, Lab Coat) prep2->prep3 handle1 Carefully Weigh Solid Inside Fume Hood prep3->handle1 handle2 Transfer to Reaction Vessel Using Spatula or Funnel handle1->handle2 handle3 Conduct All Operations with Sash at Lowest Position handle2->handle3 clean1 Quench Reaction (if applicable) Inside Fume Hood handle3->clean1 clean2 Decontaminate Glassware with Appropriate Solvent clean1->clean2 clean3 Wipe Down Work Surfaces with Designated Cleaner clean2->clean3 disp1 Collect Solvent Rinsate as 'Halogenated Organic Waste' clean3->disp1 disp2 Dispose of Contaminated PPE (e.g., gloves) in Solid Waste Bin disp1->disp2 disp3 Seal and Label Waste Containers According to Institutional Policy disp2->disp3

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.